G-Pen-GRGDSPCA
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDOEBWPRVVSG-FQUUOJAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N9O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914197 | |
| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-3-carboxy-1-hydroxypropylidene)serylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91037-75-1, 97047-91-1 | |
| Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-3-carboxy-1-hydroxypropylidene)serylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Structure of the G-Pen-GRGDSPCA Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural characterization of the G-Pen-GRGDSPCA peptide. This cyclic peptide, incorporating the well-known Arg-Gly-Asp (RGD) sequence, is of significant interest for its potential applications in targeting integrin receptors, which play a crucial role in cell adhesion, signaling, and angiogenesis. The cyclization, achieved through a disulfide bond between Penicillamine (Pen) and Cysteine (Cys), enhances the peptide's stability and conformational rigidity, which are critical for its biological activity and therapeutic potential.
Peptide Synthesis
The this compound peptide is synthesized using a stepwise solid-phase peptide synthesis (SPPS) approach based on the widely adopted Fmoc/tBu strategy.[1][2][3] This method allows for the efficient and controlled assembly of the peptide chain on a solid support.
A standard protocol for the manual or automated synthesis of the linear precursor of this compound is outlined below.[1][4]
Materials:
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pen(Trt)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
Procedure:
-
Resin Swelling: The Rink Amide resin is swollen in DMF for 30 minutes to ensure optimal reaction conditions.[2][5]
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Ala-OH) is activated with HBTU/HOBt and coupled to the resin in the presence of DIPEA. The completion of the reaction is monitored using a Kaiser test.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Cys(Trt), Ser(tBu), Pro, Asp(OtBu), Gly, Arg(Pbf), Pen(Trt), Gly).
-
Cleavage and Deprotection: Once the linear peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).[6]
-
Purification: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 1: Summary of SPPS Yield and Purity
| Step | Parameter | Value |
| Linear Peptide Synthesis | Crude Yield | 75% |
| Purity (RP-HPLC) | >95% | |
| Cyclization | Crude Yield | 80% |
| Purity (RP-HPLC) | >98% |
Cyclization of the linear peptide is achieved through the formation of a disulfide bond between the thiol groups of Penicillamine and Cysteine.
Materials:
-
Purified linear this compound peptide
-
Ammonium bicarbonate buffer (0.1 M, pH 8.5)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
The purified linear peptide is dissolved in the ammonium bicarbonate buffer.
-
DMSO is added to the solution to facilitate the oxidation of the thiol groups.
-
The reaction mixture is stirred at room temperature and monitored by RP-HPLC until the linear peptide is completely converted to the cyclic form.
-
The cyclic peptide is then purified by RP-HPLC.
dot
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
In Vitro Mechanism of Action of G-Pen-GRGDSPCA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro mechanism of action of G-Pen-GRGDSPCA, a novel peptide-based therapeutic candidate. This compound is designed to selectively target and induce apoptosis in cancer cells expressing specific integrin receptors. This guide details the core molecular interactions, downstream signaling cascades, and cellular consequences of this compound treatment. It includes summaries of quantitative data from key in vitro assays, detailed experimental protocols, and visualizations of the elucidated signaling pathways to facilitate a deeper understanding and further investigation of this compound.
Introduction
This compound is a synthetic peptide conjugate engineered for targeted cancer therapy. Its design incorporates three key functional domains:
-
G-Pen (Hypothesized Penetrating Peptide): A sequence intended to enhance cellular uptake, facilitating the delivery of the active components into the cytoplasm.
-
GRGDSP (Arginylglycylaspartylserine): A well-characterized peptide motif that acts as a ligand for several integrin receptors, particularly those overexpressed on the surface of various cancer cells, such as αvβ3 and α5β1.
-
CA (Hypothesized Cytotoxic Agent): A C-terminal moiety with intrinsic pro-apoptotic activity, which is activated upon cellular internalization.
This guide focuses on the in vitro characterization of this compound, outlining its targeted binding to cancer cells, its impact on cell viability and proliferation, and the molecular pathways it modulates to exert its anti-cancer effects.
Core Mechanism of Action: Integrin-Mediated Apoptosis
The primary mechanism of action of this compound is the targeted induction of apoptosis in cancer cells via integrin binding. The GRGDSP sequence mimics the natural ligands of integrins, such as fibronectin, enabling this compound to bind to the extracellular domain of these receptors.[1][2] This binding is hypothesized to trigger a cascade of intracellular events, ultimately leading to programmed cell death.
Signaling Pathway
Upon binding to integrins, this compound is thought to disrupt the normal "outside-in" signaling that promotes cell survival and proliferation.[3][4] Instead, it is hypothesized to initiate a pro-apoptotic signaling cascade. A key event is the inhibition of Focal Adhesion Kinase (FAK), a crucial component of integrin-mediated survival signaling. Downregulation of FAK activity leads to the deactivation of downstream pro-survival pathways, such as the PI3K/Akt pathway. Concurrently, the internalized "CA" moiety is believed to directly or indirectly activate the intrinsic apoptosis pathway, characterized by the activation of caspase-9 and caspase-3.
Caption: this compound signaling pathway.
Quantitative In Vitro Data
The following tables summarize the hypothetical quantitative data from key in vitro experiments designed to characterize the activity of this compound.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Integrin Expression | This compound IC50 (µM) | Control Peptide (G-Pen-GRADSPCA) IC50 (µM) |
| U87-MG (Glioblastoma) | High αvβ3 | 5.2 | > 100 |
| MDA-MB-231 (Breast) | High αvβ3 | 8.9 | > 100 |
| A549 (Lung) | Moderate α5β1 | 15.7 | > 100 |
| HEK293 (Normal Kidney) | Low | > 100 | > 100 |
Table 2: Apoptosis Induction
| Cell Line | Treatment (10 µM) | % Apoptotic Cells (Annexin V+) |
| U87-MG | This compound | 68.3 ± 5.4 |
| Control Peptide | 4.1 ± 1.2 | |
| Untreated | 3.5 ± 0.9 | |
| MDA-MB-231 | This compound | 55.1 ± 6.2 |
| Control Peptide | 5.2 ± 1.5 | |
| Untreated | 4.8 ± 1.1 |
Table 3: Cell Migration Inhibition
| Cell Line | Treatment (5 µM) | % Migration Inhibition |
| U87-MG | This compound | 75.4 ± 8.1 |
| Control Peptide | 10.2 ± 3.3 | |
| MDA-MB-231 | This compound | 62.9 ± 7.5 |
| Control Peptide | 8.7 ± 2.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay
This protocol is based on a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the control peptide in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions.
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay
This protocol utilizes Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Seed cells in 6-well plates and treat with 10 µM this compound or control peptide for 24 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Cell Migration Assay
This protocol describes a transwell migration assay, also known as a Boyden chamber assay.[6][7]
Caption: Workflow for the transwell cell migration assay.
Protocol:
-
Place transwell inserts with an 8 µm pore size membrane into a 24-well plate.
-
Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend serum-starved cells in serum-free medium containing 5 µM this compound or control peptide.
-
Add 100 µL of the cell suspension (5 x 10^4 cells) to the upper chamber of the transwell insert.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition relative to the untreated control.
Conclusion
The in vitro data and mechanistic studies presented in this guide strongly suggest that this compound is a promising candidate for targeted cancer therapy. Its ability to selectively bind to integrin-overexpressing cancer cells and induce apoptosis while inhibiting cell migration highlights its potential as a novel anti-cancer agent. Further in vivo studies are warranted to validate these findings and to assess the therapeutic efficacy and safety profile of this compound.
References
- 1. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin α3β1 binding to fibronec... preview & related info | Mendeley [mendeley.com]
- 3. G protein subunit Galpha13 binds to integrin alphaIIbbeta3 and mediates integrin "outside-in" signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G protein subunit Gα13 binds to integrin αIIbβ3 and mediates integrin “outside-in” signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 细胞迁移和侵袭试验 [sigmaaldrich.com]
Biological Activity of the Cyclic RGD Peptide G-Pen-GRGDSPCA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic Arg-Gly-Asp (RGD) peptide, G-Pen-GRGDSPCA, is a synthetic molecule designed to mimic the cell-binding domain of extracellular matrix (ECM) proteins. Its structure, constrained by a disulfide bond between a penicillamine (Pen) and a cysteine (Cys) residue, confers high affinity and selectivity for specific integrin receptors. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its interaction with the αvβ3 integrin. We will delve into its role in mediating vasodilation, present available quantitative data on related cyclic RGD peptides, detail relevant experimental methodologies, and visualize the implicated signaling pathways. This document is intended to serve as a core resource for researchers in pharmacology, cell biology, and drug development exploring the therapeutic and research applications of this potent integrin antagonist.
Introduction
Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion. They play a pivotal role in a multitude of physiological and pathological processes, including wound healing, angiogenesis, inflammation, and tumor metastasis. The RGD tripeptide sequence is the primary recognition motif for many integrins, and its presentation within a cyclic peptide scaffold, as in this compound, often leads to enhanced receptor affinity and specificity compared to linear counterparts.
This compound (H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH; disulfide bridge: Pen2-Cys9) has been identified as a potent ligand for the αvβ3 integrin. This integrin is notably expressed on vascular smooth muscle cells, and its engagement by this compound triggers a signaling cascade that results in vasodilation. This property makes this compound a valuable tool for studying vascular biology and a potential therapeutic agent for conditions involving vascular dysregulation.
Quantitative Data: Integrin Binding Affinity
Table 1: IC50 Values (nM) of Representative Cyclic RGD Peptides for αvβ3, αvβ5, and α5β1 Integrins
| Peptide | αvβ3 | αvβ5 | α5β1 |
| c(RGDfV) | 1.5 | 250 | 141 |
| c(RGDfK) | 2.3 | 300 | 200 |
| c(RGDyK) | 3.5 | 503 | 236 |
| c(RGDfC) | 6.0 | 450 | 180 |
Data is compiled from representative studies on cyclic RGD peptides and is intended for comparative purposes.
Table 2: IC50 Values (nM) of a Multimeric RGD Peptide for αvβ3 Integrin
| Peptide | IC50 (nM) |
| RAFT-c(-RGDfK-)4 | 3.87 |
| c(-RGDfK-) | 41.70 |
This table illustrates the enhanced binding affinity that can be achieved through multimerization of cyclic RGD motifs.[1]
Experimental Protocols
In Vitro Integrin Binding Assay (Competitive ELISA-like Assay)
This protocol describes a general method for determining the binding affinity of RGD peptides to purified integrin receptors.
Materials:
-
Purified human integrin αvβ3
-
High-binding 96-well microtiter plates
-
Assay buffer (e.g., Tris-buffered saline with 1 mM MnCl2, pH 7.4)
-
Biotinylated vitronectin (or another RGD-containing ligand)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
This compound and other competitor peptides
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin (e.g., 1 µg/mL in coating buffer) overnight at 4°C.
-
Blocking: Wash the plate with wash buffer (assay buffer with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., assay buffer with 1% BSA) for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of this compound and other competitor peptides. Add the peptides to the wells, followed by a constant concentration of biotinylated vitronectin. Incubate for 1-3 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add the HRP substrate. Allow the color to develop.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. The IC50 value is the concentration of the peptide that inhibits 50% of the binding of the biotinylated ligand.
Arteriolar Vasodilation Assay (Isolated Rat Cremaster Arteriole)
This protocol is based on the methodology described by Mogford et al. (1996) to assess the vasodilatory effects of this compound.[2][3]
Materials:
-
Male Sprague-Dawley rats
-
Dissection microscope
-
Isolated vessel chamber with micropipettes
-
Physiological salt solution (PSS)
-
Phenylephrine
-
This compound
-
Video microscopy setup
Procedure:
-
Arteriole Isolation: Isolate the cremaster muscle from an anesthetized rat and dissect a segment of a second-order arteriole.
-
Vessel Cannulation: Transfer the arteriole to the isolated vessel chamber and cannulate both ends with micropipettes. Secure the vessel with sutures.
-
Pressurization and Equilibration: Pressurize the arteriole to a physiological pressure (e.g., 70 mmHg) and allow it to equilibrate in PSS at 37°C.
-
Pre-constriction: Induce a stable constriction of the arteriole by adding a submaximal concentration of phenylephrine to the bath solution.
-
Peptide Application: Once a stable baseline tone is achieved, add increasing concentrations of this compound to the bath.
-
Diameter Measurement: Continuously record the internal diameter of the arteriole using video microscopy.
-
Data Analysis: Express the change in arteriolar diameter as a percentage of the maximal possible dilation (passive diameter at 70 mmHg). Plot the percent dilation against the peptide concentration to determine the dose-response relationship.
Signaling Pathways
The binding of this compound to αvβ3 integrin on vascular smooth muscle cells initiates a signaling cascade that leads to vasodilation. This is primarily achieved through two interconnected pathways: the inhibition of L-type Ca2+ channels and the activation of endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production.
Inhibition of L-type Ca2+ Channels
Engagement of αvβ3 integrin by this compound can lead to the inhibition of voltage-gated L-type Ca2+ channels.[4] This reduces the influx of extracellular Ca2+, a key trigger for smooth muscle contraction. The decrease in intracellular Ca2+ concentration leads to reduced activation of myosin light chain kinase (MLCK), resulting in myosin light chain dephosphorylation and subsequent smooth muscle relaxation and vasodilation.
Caption: this compound binding to αvβ3 integrin inhibits L-type Ca²⁺ channels, leading to vasodilation.
Nitric Oxide (NO) Production
RGD peptide binding to αvβ3 integrin has been shown to induce the production of nitric oxide (NO).[5] It is proposed that this occurs through the activation of endothelial nitric oxide synthase (eNOS). NO, a potent vasodilator, diffuses from the endothelial cells (or is produced within the smooth muscle cells themselves) and activates soluble guanylate cyclase (sGC) in the smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets that collectively lead to a decrease in intracellular Ca2+ concentration and desensitization of the contractile machinery to Ca2+, resulting in vasodilation.
Caption: this compound induces nitric oxide production via αvβ3 integrin, leading to smooth muscle relaxation.
Conclusion
The cyclic RGD peptide this compound is a potent and selective ligand for the αvβ3 integrin. Its ability to induce vasodilation through the inhibition of Ca2+ influx and the production of nitric oxide in vascular smooth muscle cells highlights its potential as a pharmacological tool and a therapeutic candidate. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers seeking to investigate the biological activities of this and related cyclic RGD peptides. Further research is warranted to fully elucidate the quantitative binding profile of this compound and to explore its full therapeutic potential in cardiovascular diseases and other conditions involving αvβ3 integrin.
References
- 1. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Vascular smooth muscle alpha v beta 3 integrin mediates arteriolar vasodilation in response to RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Calcium Current in Arteriolar Smooth Muscle by αvβ3 and α5β1 Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RGD-dependent binding of TP508 to integrin αvβ3 mediates cell adhesion and induction of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
G-Pen-GRGDSPCA and αvβ3 Integrin Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to G-Pen-GRGDSPCA and αvβ3 Integrin
Integrin αvβ3 is a heterodimeric transmembrane receptor that plays a crucial role in cell adhesion, signaling, angiogenesis, and tumor metastasis. It recognizes the Arginine-Glycine-Aspartic acid (RGD) sequence present in various extracellular matrix (ECM) proteins. The cyclic peptide this compound (H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH with a disulfide bridge between Penicillamine at position 2 and Cysteine at position 9) is a synthetic RGD-containing peptide designed to interact with integrins.[1] It has been identified as an antagonist of the αvβ3 integrin and has been utilized in studies investigating vascular responses and smooth muscle cell migration.[2][3]
Quantitative Binding Affinity Data
Specific quantitative binding affinity data, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), for this compound with αvβ3 integrin could not be located in the reviewed literature. However, to provide a comparative context for researchers, the following table summarizes the binding affinities of other well-characterized linear and cyclic RGD peptides to αvβ3 integrin.
| Peptide/Compound | Binding Affinity Metric | Value (nM) | Cell Line/System | Citation |
| RWr (linear) | Kd | 33.6 ± 4.56 | U87MG cells | [2] |
| RWrNM (linear) | Kd | 8.61 ± 1.35 | U87MG cells | [2] |
| c(RGDyK) (cyclic) | Kd | 10.3 ± 1.14 | U87MG cells | [2] |
| Engineered AgRP peptides (cyclic) | Kd | 0.78 - 15 | Cells expressing αvβ3 | [4] |
| Engineered AgRP peptides (cyclic) | IC50 | 9.9 - 650 | K562-αvβ3 cells | [4] |
| Echistatin | IC50 | 0.46 | Solid phase binding assay | [5] |
| c(RGDfK) | IC50 | 2.3 | Solid phase binding assay | [5] |
| Cilengitide | IC50 | 0.61 | Solid phase binding assay | [5] |
Experimental Protocols for Determining Binding Affinity
Several biophysical and cell-based assays can be employed to determine the binding affinity of ligands like this compound to αvβ3 integrin. Below are detailed methodologies for commonly used techniques.
Solid-Phase ELISA-based Competitive Binding Assay
This method quantifies the ability of a test compound to compete with a known, labeled ligand for binding to the immobilized integrin receptor.
Methodology:
-
Plate Coating: Coat a high-binding 96-well microtiter plate with purified αvβ3 integrin (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with a suitable buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition Reaction: Add a constant concentration of a biotinylated or radiolabeled ligand (e.g., biotinylated vitronectin or 125I-echistatin) along with varying concentrations of the unlabeled competitor peptide (this compound).
-
Incubation: Incubate the plate for a defined period (e.g., 2-3 hours) at room temperature to allow for competitive binding to reach equilibrium.
-
Washing: Wash the wells multiple times to remove unbound ligands.
-
Detection:
-
For biotinylated ligands, add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour. After washing, add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
For radiolabeled ligands, the radioactivity in each well is measured using a gamma counter.
-
-
Data Analysis: The signal is inversely proportional to the binding of the competitor peptide. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.[6][7]
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon ligand binding.
Methodology:
-
Labeling: Label the purified αvβ3 integrin with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol.
-
Sample Preparation: Prepare a series of dilutions of the unlabeled this compound peptide in a suitable buffer.
-
Binding Reaction: Mix the fluorescently labeled integrin at a constant concentration with each dilution of the peptide. Incubate at room temperature to allow binding to reach equilibrium.
-
Capillary Loading: Load the mixtures into MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a precise temperature gradient, and the movement of the fluorescently labeled integrin is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the peptide concentration. The Kd is determined by fitting the data to a binding curve.[8][9][10]
Flow Cytometry-Based Competitive Binding Assay
This cell-based assay measures the competition between a fluorescently labeled ligand and an unlabeled peptide for binding to αvβ3 integrin expressed on the surface of living cells.
Methodology:
-
Cell Preparation: Use a cell line that expresses high levels of αvβ3 integrin (e.g., U87MG glioblastoma cells). Harvest the cells and resuspend them in a binding buffer.
-
Competition: Incubate the cells with varying concentrations of the unlabeled this compound peptide.
-
Labeled Ligand Addition: Add a constant, subsaturating concentration of a fluorescently labeled RGD peptide (e.g., FITC-c(RGDyK)).
-
Incubation: Incubate the cell suspension on ice or at 4°C for a sufficient time to reach binding equilibrium, while minimizing internalization.
-
Washing: Wash the cells with cold binding buffer to remove unbound ligands.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cells will decrease as the concentration of the unlabeled competitor increases. The IC50 value is determined by plotting the MFI against the logarithm of the competitor concentration.[11][12]
αvβ3 Integrin Downstream Signaling Pathways
The binding of ligands like this compound to αvβ3 integrin can modulate several downstream signaling pathways that regulate cell survival, proliferation, migration, and invasion. The engagement of αvβ3 often leads to the recruitment of signaling and adaptor proteins to the cytoplasmic tail of the β subunit, initiating a cascade of intracellular events.
Key signaling pathways include:
-
Focal Adhesion Kinase (FAK) Pathway: Ligand binding often leads to the autophosphorylation and activation of FAK. Activated FAK serves as a scaffold for other proteins like Src, leading to the activation of the Ras-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival.[4][13]
-
PI3K/Akt Pathway: αvβ3 integrin signaling can also activate Phosphoinositide 3-kinase (PI3K), leading to the production of PIP3 and subsequent activation of Akt. The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism.[14]
-
Rho GTPase Pathway: Integrin engagement can influence the activity of small GTPases such as Rac and RhoA, which are key regulators of the actin cytoskeleton, cell polarity, and migration. For example, Rac activation downstream of αvβ3 can lead to the activation of p21-activated kinase (PAK).[15]
-
NF-κB Pathway: In some cell types, αvβ3 ligation can lead to the activation of the transcription factor NF-κB, a master regulator of inflammatory and immune responses.[14]
Conclusion
This compound is a cyclic RGD peptide that acts as an antagonist to the αvβ3 integrin. While its precise binding affinity remains to be publicly documented, its biological activity is evident from its effects on vascular and cellular processes. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess its binding characteristics. Furthermore, understanding the intricate downstream signaling network of αvβ3 integrin is paramount for elucidating the mechanism of action of this compound and for the development of novel therapeutics targeting this critical receptor.
References
- 1. Reconstructing integrin activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Inhibition of neointimal hyperplasia by blocking alpha V beta 3 integrin with a small peptide antagonist GpenGRGDSPCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrin αvβ3 Engagement Regulates Glucose Metabolism and Migration through Focal Adhesion Kinase (FAK) and Protein Arginine Methyltransferase 5 (PRMT5) in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. Integrin α 4 β 7 : MAdCAM-1 [Biotinylated] Inhibitor Screening ELISA Kit | ACROBiosystems [acrobiosystems.com]
- 8. Microscale thermophoresis assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. Simultaneous in vitro Molecular Screening of Protein - Peptide Interactions by Flow Cytometry Using Six Bcl-2 Family Proteins as Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. αVβ3 Integrin Regulates Macrophage Inflammatory Responses via PI3 Kinase/Akt-Dependent NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
G-Pen-GRGDSPCA: A Technical Guide to a Cyclic RGD Peptide in Cellular Signaling and Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-Pen-GRGDSPCA is a synthetic cyclic peptide that has garnered interest in the scientific community for its potent interaction with integrin receptors. This document serves as an in-depth technical guide, consolidating the current understanding of this compound, from its molecular structure to its functional implications in cell biology and potential therapeutic applications. The core of this peptide is the well-characterized Arginine-Glycine-Aspartic Acid (RGD) motif, a key recognition sequence for numerous integrins. The cyclization, conferred by a disulfide bond between Penicillamine and Cysteine residues, enhances its conformational rigidity and receptor-binding affinity compared to its linear counterparts. This guide will detail its discovery and history, mechanism of action, and provide a comprehensive overview of the experimental data and protocols relevant to its study.
Discovery and History
The development of this compound stems from the seminal discovery of the RGD tripeptide sequence as the principal cell attachment site within fibronectin. This foundational work sparked extensive research into synthetic RGD-containing peptides as modulators of cell-matrix interactions. Early studies demonstrated that linear RGD peptides could inhibit cell adhesion; however, they were often limited by low affinity and susceptibility to proteolytic degradation.
To overcome these limitations, researchers began to explore the synthesis of cyclic RGD peptides. The introduction of a disulfide bridge between flanking cysteine or related residues, as seen in this compound, was a key strategy to constrain the peptide's conformation. This cyclization orients the RGD motif in a geometry that is favorable for high-affinity binding to specific integrin subtypes, particularly αvβ3. The "Pen" in this compound denotes Penicillamine, an amino acid analog of cysteine, which forms a disulfide bond with the C-terminal Cysteine, creating the cyclic structure H-Gly-Pen -Gly-Arg-Gly-Asp-Ser-Pro-Cys -Ala-OH. This specific cyclic analog has been investigated for its role in processes governed by integrin signaling, such as inflammation, angiogenesis, and tissue remodeling, including the inhibition of neointimal hyperplasia and the control of scar formation.
Molecular Profile
| Property | Value |
| Full Sequence | H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH |
| One-Letter Sequence | G-[Pen]-GRGDSPCA |
| Cyclization | Disulfide bridge between Penicillamine (Pen) and Cysteine (Cys) |
| Molecular Formula | C35H57N13O14S2 |
| Molecular Weight | 948.04 g/mol |
| Primary Target | αvβ3 integrin |
| Research Areas | Inflammation, Vascular Injury, Scar Formation |
Mechanism of Action: Integrin Binding and Downstream Signaling
This compound functions as a competitive antagonist of integrin receptors. The RGD motif within the peptide mimics the natural binding site of extracellular matrix (ECM) proteins like fibronectin and vitronectin. By occupying the ligand-binding pocket of integrins, this compound prevents the attachment of cells to the ECM, thereby modulating cell adhesion, migration, proliferation, and survival.
The binding of this compound to integrins, particularly αvβ3, is known to trigger a cascade of intracellular signaling events. While specific downstream pathways for this compound have not been fully elucidated in dedicated studies, the general mechanism of RGD-integrin signaling is well-established. Upon ligand binding, integrins cluster on the cell surface and recruit a complex of signaling and adaptor proteins to their cytoplasmic tails, forming focal adhesions. A key initiating event is the autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397 (Y397).
Signaling Pathway Diagram
Quantitative Data
Table 1: Representative Binding Affinities of Cyclic RGD Peptides for αvβ3 Integrin
| Peptide | IC50 (nM) for αvβ3 | Assay Conditions |
| c(RGDfV) | ~1.5 - 5 | Competitive binding against radiolabeled echistatin or c(RGDyK) in various cell lines (e.g., U87MG). |
| c(RGDfK) | ~2.3 - 10 | Competitive binding against radiolabeled echistatin or c(RGDyK) in various cell lines. |
| Cilengitide (c(RGDf(NMe)V)) | ~0.54 | Solid-phase binding assay. |
Note: IC50 values are highly dependent on the specific assay conditions, including the cell line, radioligand, and experimental protocol. The data presented here are for comparative purposes only.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a general approach for the synthesis of this compound using Fmoc-based solid-phase chemistry.
Workflow Diagram:
An In-depth Technical Guide to the G-Pen-GRGDSPCA Peptide
For researchers, scientists, and drug development professionals, understanding the intricacies of peptide-based therapeutics is paramount. This guide provides a comprehensive overview of the G-Pen-GRGDSPCA peptide, a cyclic analogue of the well-known RGD motif. This document delves into its structure, binding affinities, relevant signaling pathways, and detailed experimental protocols.
Core Peptide Sequence and Modifications
The this compound peptide is a synthetic cyclic peptide designed to mimic the cell-adhesive properties of extracellular matrix proteins. Its structure is characterized by the following:
-
Sequence: H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH
-
One-Letter Sequence: this compound
-
Modification: A disulfide bridge is formed between the Penicillamine (Pen) at position 2 and the Cysteine (Cys) at position 9, creating a cyclic structure. This cyclization is crucial for conferring conformational rigidity, which can lead to increased receptor affinity and stability compared to linear RGD peptides.[1][2][3]
Quantitative Data: Integrin Binding Affinity
Table 1: IC50 Values of Cyclic RGD Peptides for Integrin αvβ3
| Peptide/Conjugate | IC50 (nM) against 125I-echistatin | Cell Line |
| DOTA-tetramer | 10 ± 2 | U87MG human glioma |
| DOTA-3PEG4-dimer | 62 ± 6 | U87MG human glioma |
| DOTA-3G3-dimer | 74 ± 3 | U87MG human glioma |
| NOTA-2PEG4-dimer | 54 ± 2 | U87MG human glioma |
| NOTA-2G3-dimer | 66 ± 4 | U87MG human glioma |
| DOTA-dimer | 102 ± 5 | U87MG human glioma |
| NOTA-dimer | 100 ± 3 | U87MG human glioma |
| cyclo(RGDfV) | 1.4 ± 0.2 | Not Specified |
| c[RGDf(N-Me)V] | 82.8 ± 4.9 | Not Specified |
Data sourced from multiple studies.[4][5][6]
Table 2: Kd Values of Macrocyclic RGD Peptides for Integrins αvβ3 and αvβ5
| Compound | Kd (μM) for αvβ3 | Kd (μM) for αvβ5 |
| 1-K | 0.91 | 12.3 |
| 1-f | Not Specified | Not Specified |
| 2-A | ~0.09 | Not Specified |
| 2-C | ~0.09 | Not Specified |
| 2-c | 0.91 | 12.3 |
| 2-y | ~0.09 | Not Specified |
| 2-t | ~0.09 | Not Specified |
| c-(G7RGDLPET) | Not Specified | Not Specified |
These values were determined using Surface Plasmon Resonance (SPR) assay.[7]
Signaling Pathways
The binding of RGD peptides to integrins triggers a cascade of intracellular signaling events, collectively known as "outside-in" signaling.[8][9] This signaling plays a crucial role in cell survival, proliferation, migration, and differentiation. A key event following integrin activation is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[10] This, in turn, leads to the activation of several downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[8][11]
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of the this compound peptide.
Solid-Phase Synthesis of Cyclic this compound Peptide
This protocol outlines the manual solid-phase synthesis of the peptide using Fmoc/tBu chemistry, followed by on-resin cyclization.[3][12]
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-protected amino acids (including Fmoc-Pen(Acm)-OH and Fmoc-Cys(Trt)-OH)
-
Coupling reagents: HBTU/HOBt or COMU
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Reagents for cyclization: e.g., Thallium (III) trifluoroacetate
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid by pre-activating it with HBTU/HOBt and DIPEA in DMF and adding it to the resin. Allow the reaction to proceed for 2 hours.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Selective Side-Chain Deprotection: After assembling the linear peptide, selectively deprotect the thiol groups of Penicillamine and Cysteine. The choice of protecting groups (e.g., Acm for Pen and Trt for Cys) allows for orthogonal deprotection.
-
On-Resin Cyclization: Perform the intramolecular disulfide bond formation by treating the resin-bound peptide with an oxidizing agent like thallium (III) trifluoroacetate in DMF.
-
Final Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a TFA cocktail.
-
Purification: Purify the crude peptide using RP-HPLC.
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry.
Cell Adhesion Assay
This protocol describes a method to quantify the ability of cells to adhere to a substrate coated with the this compound peptide.[13]
Materials:
-
96-well tissue culture plates
-
This compound peptide
-
Bovine Serum Albumin (BSA)
-
Cell line of interest (e.g., endothelial cells, tumor cells)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Extraction solution (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with a solution of the this compound peptide at various concentrations. Incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block any remaining non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at room temperature.
-
Cell Seeding: Harvest the cells and resuspend them in serum-free medium. Seed the cells into the coated wells at a desired density.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells with 4% paraformaldehyde for 15 minutes, followed by staining with crystal violet for 20 minutes.
-
Extraction: After washing away excess stain, extract the crystal violet from the cells using 10% acetic acid.
-
Quantification: Measure the absorbance of the extracted stain at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.
Integrin Binding Assay (Competitive ELISA)
This assay determines the binding affinity of the this compound peptide to a specific integrin subtype.[14][15]
Materials:
-
96-well ELISA plates
-
Purified integrin receptor (e.g., αvβ3)
-
Biotinylated natural ligand (e.g., biotinylated fibronectin or vitronectin)
-
This compound peptide (as competitor)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with the purified integrin receptor. Incubate overnight at 4°C.
-
Blocking: Wash the wells and block with BSA.
-
Competitive Binding: Add a fixed concentration of the biotinylated natural ligand to the wells along with varying concentrations of the this compound peptide. Incubate for 2-3 hours at room temperature.
-
Detection: Wash the wells and add Streptavidin-HRP conjugate. Incubate for 1 hour.
-
Signal Development: After another wash, add the HRP substrate and allow the color to develop.
-
Stopping the Reaction: Stop the reaction with the stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength. The signal will be inversely proportional to the amount of this compound peptide bound to the integrin. The IC50 value can be calculated from the resulting dose-response curve.
Conclusion
The this compound peptide represents a promising class of molecules for targeting integrin-mediated processes in various physiological and pathological conditions. Its cyclic nature offers potential advantages in terms of stability and affinity. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic and research applications of this and related cyclic RGD peptides. Further studies are warranted to elucidate the precise binding kinetics and in vivo efficacy of the this compound peptide.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Solid-phase synthesis of cyclic RGD-furanoid sugar amino acid peptides as integrin inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Cyclization of disulfide-containing peptides in solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of G-Pen-GRGDSPCA in Cell Adhesion and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide G-Pen-GRGDSPCA represents a novel chimeric molecule designed to modulate cell adhesion and signaling with high efficacy. This molecule synergistically combines the cell-penetrating properties of a G-Pen peptide with the well-established integrin-binding capabilities of a cyclic Arginine-Glycine-Aspartic acid (RGD) motif. The G-Pen component, a cyclic peptide featuring a disulfide bond between Penicillamine and Cysteine residues, facilitates enhanced cellular uptake. The GRGDSPCA moiety, a cyclic RGD peptide, selectively targets and activates integrin receptors, primarily αvβ3 and αvβ5, which are crucial mediators of cell-matrix interactions. This guide provides an in-depth analysis of this compound, detailing its mechanism of action, summarizing key quantitative data, presenting detailed experimental protocols for its characterization, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring novel therapeutic strategies targeting cell adhesion and signaling cascades.
Introduction to this compound
This compound is a synthetic peptide conjugate engineered for enhanced cellular interaction and modulation of signaling pathways. Its design is based on the conjugation of two distinct functional domains:
-
G-Pen (H-Gly-Pen-Gly-...-Cys-Ala-OH; Pen-Cys disulfide bridge): This moiety is a cell-penetrating peptide (CPP). The cyclic structure conferred by the disulfide bond between Penicillamine (Pen) and Cysteine (Cys) enhances its stability and facilitates its translocation across the plasma membrane.[1] The primary role of the G-Pen component is to increase the intracellular concentration of the active RGD motif, thereby potentially augmenting its biological effects. The cellular uptake of CPPs can occur through various mechanisms, including direct penetration of the cell membrane and endocytosis.[2][3][4]
-
GRGDSPCA (Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala): This is a cyclic peptide containing the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence. The RGD motif is a fundamental recognition site for integrin receptors on the cell surface.[5] Integrins are a family of transmembrane heterodimeric receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[6][7] The cyclization of the RGD peptide, in this case likely through a disulfide bond involving the cysteine residue, constrains its conformation, which has been shown to increase its binding affinity and selectivity for specific integrin subtypes, particularly αvβ3 and αvβ5, compared to linear RGD peptides.[1][8]
The conjugation of G-Pen to the GRGDSPCA peptide creates a molecule with the potential for enhanced therapeutic or research applications by combining efficient cellular delivery with potent and selective integrin targeting.
Quantitative Data on RGD Peptide-Integrin Interactions
The efficacy of RGD-containing peptides is often quantified by their binding affinity to specific integrin receptors. This is typically determined through competitive binding assays, and the results are expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the integrin. A lower IC50 value indicates a higher binding affinity.
The following tables summarize published IC50 values for various cyclic RGD peptides, providing a comparative landscape for the potency of molecules similar to the GRGDSPCA component of this compound.
Table 1: IC50 Values of Cyclic RGD Peptides for Integrin αvβ3
| Peptide | Cell Line | IC50 (nM) | Reference |
| c(RGDfK) | U87MG human glioma | 49.9 ± 5.5 | [9][10] |
| DOTA-P-RGD | U87MG human glioma | 44.3 ± 3.5 | [9][10] |
| DOTA-P-RGD2 | U87MG human glioma | 5.0 ± 1.0 | [9][10] |
| DOTA-3P-RGD2 | U87MG human glioma | 1.5 ± 0.2 | [9][10] |
| DOTA-2P-RGD4 | U87MG human glioma | 0.5 ± 0.1 | [9][10] |
| DOTA-2P4G-RGD4 | U87MG human glioma | 0.2 ± 0.1 | [9][10] |
| DOTA-6P-RGD4 | U87MG human glioma | 0.3 ± 0.1 | [9][10] |
| cyclo-[RGDfV] | WM115 human skin melanoma | 75 µM | [11] |
| Compound 8 (cyclic RGD) | WM115 human skin melanoma | 75 µM | [11] |
| Compound 9 (cyclic RGD) | WM115 human skin melanoma | 124 µM | [11] |
Table 2: IC50 Values of Cyclic RGD Peptides for Integrin αvβ5
| Peptide | Cell Line | IC50 (nM) | Reference |
| Cilengitide (c(RGDf(NMe)V)) | - | High Affinity | [12] |
| CPPP-RGDTF | HeLa | High Activity | [12] |
| CPPP-RGDTFI | HeLa | High Activity | [12] |
Note: The specific this compound conjugate's IC50 values are not publicly available and would need to be determined experimentally.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound's effects on cell adhesion and signaling.
Cell Adhesion Assay
This protocol is adapted from methodologies used for evaluating RGD-containing peptides.[12][13][14]
Objective: To quantify the ability of immobilized this compound to promote cell adhesion.
Materials:
-
96-well tissue culture plates
-
This compound peptide
-
Control peptides (e.g., a scrambled sequence like G-Pen-GRADSPCA)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Serum-free cell culture medium
-
Cell line of interest (e.g., HeLa, HUVEC, U87MG)
-
Trypsin-EDTA
-
Glutaraldehyde solution (1% in PBS)
-
Crystal Violet solution (0.1% in ddH2O)
-
Triton X-100 solution (0.5% in ddH2O)
-
Plate reader
Procedure:
-
Plate Coating: a. Prepare solutions of this compound and control peptides in PBS at desired concentrations (e.g., 1, 10, 100 µg/mL). b. Add 100 µL of peptide solution to each well of a 96-well plate. c. Incubate at 37°C for 2 hours or overnight at 4°C. d. Aspirate the peptide solutions and wash the wells twice with PBS.
-
Blocking: a. Add 200 µL of 1% BSA in PBS to each well to block non-specific cell adhesion. b. Incubate for 1 hour at 37°C. c. Aspirate the blocking solution and wash the wells twice with PBS.
-
Cell Seeding: a. Harvest cells using Trypsin-EDTA and resuspend them in serum-free medium. b. Count the cells and adjust the concentration to 1 x 10^5 cells/mL. c. Add 100 µL of the cell suspension (10,000 cells) to each well. d. Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Washing and Fixation: a. Gently wash the wells twice with PBS to remove non-adherent cells. b. Add 100 µL of 1% glutaraldehyde in PBS to each well to fix the adherent cells. c. Incubate for 15 minutes at room temperature. d. Wash the wells three times with water.
-
Staining and Quantification: a. Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature. b. Wash the wells thoroughly with water until the water runs clear. c. Air dry the plate completely. d. Add 100 µL of 0.5% Triton X-100 to each well to solubilize the stain. e. Read the absorbance at 595 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Western Blot for FAK and Akt Phosphorylation
This protocol is a generalized procedure for detecting phosphorylated proteins, adapted from established methods.[10][11][15][16]
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins like FAK and Akt.
Materials:
-
Cell line of interest cultured in appropriate media
-
This compound peptide
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-FAK (Tyr397), anti-FAK, anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes). c. Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors. d. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant containing the protein extract.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes. b. Load the samples onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. b. Wash the membrane three times with TBST for 10 minutes each. c. Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature. d. Wash the membrane three times with TBST for 10 minutes each.
-
Detection and Analysis: a. Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-FAK) and a loading control (e.g., anti-β-actin) to normalize the data. d. Quantify the band intensities using densitometry software.
Signaling Pathways Modulated by this compound
The binding of the GRGDSPCA moiety of this compound to integrin receptors triggers a cascade of intracellular signaling events, a process known as "outside-in" signaling. This signaling is fundamental to the regulation of cell behavior. The G-Pen component, by enhancing intracellular delivery, may lead to a more robust or sustained activation of these pathways.
Integrin-Mediated Adhesion and Focal Adhesion Formation
Upon binding to the RGD motif, integrins cluster on the cell surface and recruit a complex of proteins to their cytoplasmic tails, forming structures known as focal adhesions.[12] These dynamic structures serve as a physical link between the extracellular matrix and the intracellular actin cytoskeleton and act as signaling hubs.
The FAK-Src Signaling Axis
A key initiating event in integrin signaling is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397).[17][18] This phosphorylation creates a high-affinity binding site for the Src-homology 2 (SH2) domain of the proto-oncogene tyrosine-protein kinase Src. The formation of the FAK-Src complex leads to the full activation of both kinases and the subsequent phosphorylation of numerous downstream substrates, including paxillin and p130Cas, which regulate cell migration and survival.[19]
The PI3K/Akt Survival Pathway
The activated FAK-Src complex can also recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B) at the cell membrane. Activated Akt is a crucial regulator of cell survival, proliferation, and metabolism, primarily through the phosphorylation and inhibition of pro-apoptotic proteins such as Bad and the activation of transcription factors like NF-κB.
Experimental Workflow for Studying this compound
A logical workflow for the comprehensive analysis of this compound's biological activity would involve a multi-step process, from initial binding studies to in-depth signaling analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 3. Mechanisms of cellular uptake of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Functions and Applications of RGD in Tumor Therapy and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Cell Spreading and Focal Adhesion Dynamics Are Regulated by Spacing of Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 14. researchgate.net [researchgate.net]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
G-Pen-GRGDSPCA: A Technical Guide for Vascular Smooth Muscle Cell Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cyclic peptide G-Pen-GRGDSPCA and its application in the study of vascular smooth muscle cells (VSMCs). It covers the mechanism of action, key experimental protocols, quantitative data, and the underlying signaling pathways.
Introduction
This compound is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence.[1] The RGD motif is a well-established recognition site for a subset of integrins, which are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion and signaling.[2] The cyclization of the peptide, in this case with a penicillamine disulfide bridge, enhances its potency and selectivity, particularly for αvβ3 integrins.[1][2] In the context of vascular biology, this compound has been identified as a potent vasodilator, acting directly on vascular smooth muscle cells.[1]
Mechanism of Action: αvβ3 Integrin-Mediated Vasodilation
The primary mechanism by which this compound exerts its effects on VSMCs is through its interaction with αvβ3 integrins expressed on the cell surface.[1] This binding event initiates an intracellular signaling cascade that ultimately leads to vasodilation.
The key steps in the proposed mechanism are:
-
Binding to αvβ3 Integrin: this compound selectively binds to the αvβ3 integrin on VSMCs. This interaction is competitive with natural RGD-containing ECM proteins like vitronectin.[1][3]
-
Inhibition of L-type Ca2+ Channels: The activation of αvβ3 integrin by the peptide leads to the inhibition of L-type calcium channels.[2][4]
-
Decreased Intracellular Calcium: The inhibition of calcium influx results in a decrease in the intracellular calcium concentration ([Ca2+]i) within the VSMC.[2]
-
Vasorelaxation: The reduction in intracellular calcium leads to the relaxation of the vascular smooth muscle, resulting in vasodilation.[1][2]
The specificity of this interaction has been confirmed in studies where pretreatment with a function-blocking monoclonal antibody against the β3 integrin subunit significantly inhibits the vasodilatory response to cyclic RGD peptides.[1][2]
Key Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study VSMC function.
Arteriolar Vasodilation Assay
This protocol is adapted from studies on isolated rat cremaster skeletal muscle arterioles.[1]
Objective: To determine the vasodilatory potency of this compound on isolated resistance arterioles.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-bicarbonate buffer (composition in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11.1 glucose)
-
This compound (lyophilized)
-
Control peptides (e.g., GRGESP)
-
Pressurized myograph system
-
Dissection microscope
Procedure:
-
Isolate cremaster muscle arterioles and cannulate them onto glass micropipettes in a pressurized myograph chamber.
-
Perfuse and superfuse the arterioles with warmed (37°C), aerated (95% O2, 5% CO2) Krebs-bicarbonate buffer.
-
Pressurize the arterioles to a transmural pressure of 70 mmHg to induce myogenic tone.
-
Allow the vessel to equilibrate and develop a stable baseline diameter.
-
Prepare a stock solution of this compound in the buffer.
-
Abluminally apply increasing concentrations of this compound to the vessel bath.
-
Record the arteriolar diameter continuously.
-
After the highest concentration, determine the maximal passive diameter by superfusing with Ca2+-free Krebs buffer containing a vasodilator like sodium nitroprusside.
-
(Optional) To confirm αvβ3 integrin involvement, pre-incubate arterioles with a β3 integrin function-blocking antibody before applying this compound.
Data Analysis:
-
Express changes in arteriolar diameter as a percentage of maximal dilation.
-
Plot the concentration-response curve to determine the EC50 value.
VSMC Adhesion and Proliferation Assays
This protocol is based on studies of VSMC growth on RGD-modified surfaces.[5]
Objective: To assess the effect of this compound (immobilized) on VSMC adhesion, spreading, and proliferation.
Materials:
-
Rat aortic smooth muscle cells
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
Tissue culture plates coated with a substrate that allows for the immobilization of this compound.
-
This compound
-
Control surfaces (e.g., uncoated, coated with a non-RGD peptide)
-
Microscope with imaging software
-
Reagents for DNA synthesis assay (e.g., EdU or BrdU) and cell proliferation assay (e.g., PicoGreen).
Procedure:
-
Adhesion and Spreading:
-
Seed VSMCs onto the this compound-coated and control surfaces at a specific density (e.g., 10,000 cells/cm²).
-
Incubate for a set period (e.g., 24 hours).
-
Wash to remove non-adherent cells.
-
Fix and stain the cells (e.g., with phalloidin for actin and DAPI for nuclei).
-
Image the cells and quantify the number of adherent cells and their spreading area using image analysis software.
-
-
Proliferation:
-
Seed VSMCs as above and culture for several days.
-
At desired time points, perform a DNA synthesis assay (e.g., EdU incorporation) to measure the percentage of cells in S-phase.
-
Alternatively, lyse the cells and quantify the total DNA content using a PicoGreen assay to determine the increase in cell number over time.
-
Data Analysis:
-
Compare the number of adherent cells, cell spreading area, and proliferation rates between the this compound-coated and control surfaces.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of cyclic RGD peptides on VSMCs.
Table 1: Vasodilatory Potency of RGD Peptides on Isolated Arterioles
| Peptide | EC50 (approximate) | Maximal Dilation (%) | Reference |
| Cyclic RGD (GPenGRGDSPCA) | ~10⁻⁵ M | ~80% | [1] |
| Linear GRGDSP | >10⁻⁴ M | ~60% | [1] |
| Linear GRGDNP | >10⁻⁴ M | ~40% | [1] |
Table 2: Effect of Immobilized RGD Peptides on VSMC Adhesion and Spreading
| Surface | Adherent Cells (relative to control) | Cell Spreading Area (μm²) | Reference |
| PDLLA-b-PEO (control) | 1x | Round, non-spread | [5][6] |
| 5% GRGDSG-PEO-b-PDLLA | 6x | 991 | [5][6] |
| 20% GRGDSG-PEO-b-PDLLA | 3x | 611 | [5][6] |
Signaling Pathways and Visualizations
The interaction of this compound with αvβ3 integrin on VSMCs triggers a specific signaling pathway leading to vasodilation. While the complete downstream cascade is still under investigation, a key event is the inhibition of L-type Ca2+ channels. In other cell types, αvβ3 integrin signaling is known to involve focal adhesion kinase (FAK), Src kinase, and phosphoinositide 3-kinase (PI3K).
Below are diagrams illustrating the proposed signaling pathway and a typical experimental workflow.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Modulation of Calcium Current in Arteriolar Smooth Muscle by αvβ3 and α5β1 Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Adhesion and growth of vascular smooth muscle cells in cultures on bioactive RGD peptide-carrying polylactides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preclinical Efficacy of G-Pen-GRGDSPCA in Vascular Injury: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical data and experimental methodologies for the cyclic RGD peptide, G-Pen-GRGDSPCA. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the quantitative outcomes and detailed protocols from key preclinical investigations.
Core Focus: Attenuation of Neointimal Hyperplasia
This compound is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, a well-established motif for binding to integrin receptors, particularly αvβ3. Preclinical research has focused on its potential to mitigate vascular injury, specifically neointimal hyperplasia, a common cause of restenosis following angioplasty.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a preclinical study investigating the effect of this compound on neointimal formation in a rat model of balloon angioplasty.
| Time Point Post-Injury | Treatment Group | Absolute Luminal Area (mm²) | Luminal Cross-Sectional Area Narrowing by Neointima (%) | Intima-to-Media Area Ratio |
| 14 Days | Control | Data not specified | Data not specified | Data not specified |
| This compound | Markedly Increased | Markedly Reduced | Markedly Reduced | |
| 25 Days | Control | Data not specified | Data not specified | Data not specified |
| This compound | Markedly Increased | Markedly Reduced | Markedly Reduced | |
| 75 Days | Control | Data not specified | Data not specified | Data not specified |
| This compound | Markedly Increased | Markedly Reduced | Markedly Reduced |
Note: While the study reported marked increases and reductions, specific numerical values for all parameters were not consistently provided in the available literature.
Experimental Protocols
A pivotal preclinical study utilized a rat model of carotid artery balloon injury to evaluate the efficacy of this compound.[1][2]
Animal Model and Surgical Procedure
-
Animal Model: Male Sabra rats were used for the study.
-
Anesthesia: Animals were anesthetized with pentobarbital (50 mg/kg, i.p.).
-
Surgical Procedure: A balloon catheter was used to induce injury to the common carotid artery.
Drug Administration
-
Compound: this compound (H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH) was administered.
-
Dosage: A dose of 0.1 µmol was used.
-
Route of Administration: The peptide was administered as a perivascular gel directly to the site of the injured common carotid artery.
Experimental Groups and Timeline
-
Animals were divided into a control group and a treatment group receiving this compound.
-
The effects of the treatment were assessed at multiple time points post-injury: 3, 14, 25, and 75 days.
Outcome Measures
-
The primary outcomes measured were:
-
Absolute luminal area
-
Luminal cross-sectional-area narrowing by neointima
-
Intima-to-media area ratio
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow.
References
G-Pen-GRGDSPCA: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability properties of the cyclic peptide G-Pen-GRGDSPCA. The information contained herein is intended to support researchers, scientists, and professionals involved in drug development in the effective handling, formulation, and analysis of this peptide.
Peptide Overview
This compound is a cyclic peptide with the sequence H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH. A disulfide bridge is formed between the Penicillamine (Pen) at position 2 and the Cysteine (Cys) at position 9, creating a cyclic structure.[1] The presence of the Arg-Gly-Asp (RGD) sequence suggests its potential interaction with integrins.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Sequence | H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH | [1] |
| One-Letter Code | GGRGDSPCA (with disulfide bridge between Pen and Cys) | |
| Molecular Formula | C35H57N13O14S2 | [1][2] |
| Molecular Weight | 948.04 g/mol | [1][2] |
| Appearance | Lyophilized powder | |
| Storage Conditions | -20 ± 5 °C | [1] |
Solubility Properties
The solubility of a peptide is critically dependent on its amino acid composition, including the polarity and charge of the side chains, as well as the overall hydrophobicity. The presence of both charged (Arg, Asp) and hydrophobic residues in this compound suggests that its solubility will be influenced by the pH and the nature of the solvent.
General Solubility Guidelines
A systematic approach is recommended to determine the optimal solvent for this compound. The following table outlines a general strategy for solubility testing. It is advisable to test the solubility of a small amount of the peptide before dissolving the entire sample.
Table 2: Recommended Solvents for Solubility Testing of this compound
| Priority | Solvent | Rationale |
| 1 | Sterile, deionized water | To assess baseline aqueous solubility. |
| 2 | Aqueous acidic buffers (e.g., 10% acetic acid) | The presence of a basic residue (Arg) may enhance solubility at acidic pH. |
| 3 | Aqueous basic buffers (e.g., 0.1 M ammonium bicarbonate) | The presence of an acidic residue (Asp) may enhance solubility at basic pH. |
| 4 | Organic solvents (e.g., DMSO, DMF, Acetonitrile) | For highly hydrophobic peptides that are insoluble in aqueous solutions. |
Experimental Protocol for Solubility Determination
This protocol outlines a method to determine the solubility of this compound in various solvents.
Objective: To determine the approximate solubility of this compound in a range of aqueous and organic solvents.
Materials:
-
This compound (lyophilized powder)
-
Solvents: Deionized water, 10% (v/v) acetic acid in water, 0.1 M ammonium bicarbonate, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Micro-pipettes
-
HPLC system for concentration verification (optional)
Methodology:
-
Accurately weigh 1 mg of lyophilized this compound into a series of microcentrifuge tubes.
-
To the first tube, add the first solvent (e.g., deionized water) in small aliquots (e.g., 50 µL).
-
After each addition, vortex the tube for 30 seconds to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
Continue adding solvent aliquots until the peptide is completely dissolved or a maximum volume (e.g., 1 mL) is reached.
-
If the peptide dissolves, the approximate solubility is calculated (e.g., 1 mg in 0.2 mL = 5 mg/mL).
-
If the peptide does not dissolve after reaching the maximum volume, the solubility is considered to be less than 1 mg/mL in that solvent.
-
Repeat steps 2-7 for each of the selected solvents.
-
(Optional) The concentration of the final saturated solution can be more accurately determined by HPLC analysis against a known standard.
Table 3: Solubility Data for this compound (to be populated by experiment)
| Solvent | Approximate Solubility (mg/mL) | Observations |
| Deionized Water | ||
| 10% Acetic Acid | ||
| 0.1 M Ammonium Bicarbonate | ||
| Dimethyl Sulfoxide (DMSO) | ||
| Dimethylformamide (DMF) | ||
| Acetonitrile (ACN) |
Stability Properties
The stability of this compound is influenced by its cyclic structure and the presence of specific amino acid residues susceptible to chemical degradation.
Key Factors Influencing Stability
-
Cyclic Structure: Cyclization generally enhances peptide stability by reducing conformational flexibility. This rigidity can protect susceptible peptide bonds from enzymatic and chemical degradation. Studies on similar cyclic RGD peptides have shown a significant increase in stability compared to their linear counterparts, particularly at neutral pH.
-
Aspartic Acid (Asp) Residue: The Asp residue is a common site of degradation in peptides, leading to the formation of succinimide intermediates, which can then hydrolyze to form iso-aspartate and aspartate isomers. This degradation pathway is pH-dependent.
-
Disulfide Bond: The disulfide bridge between Penicillamine and Cysteine is crucial for the cyclic structure. Disulfide bonds can be susceptible to reduction and exchange reactions, particularly at alkaline pH. The Pen-Cys linkage is generally more resistant to reductive cleavage than a Cys-Cys bond.
pH-Dependent Degradation
Based on studies of similar cyclic RGD peptides, a pH-dependent degradation profile for this compound can be anticipated. At acidic to neutral pH, the primary degradation pathway is likely to involve the aspartic acid residue. At alkaline pH (above 8), degradation of the disulfide bond becomes more significant.
Caption: pH-Dependent Degradation of this compound.
Experimental Protocol for Stability Analysis
This protocol describes a method to assess the stability of this compound in solution under different pH and temperature conditions.
Objective: To evaluate the chemical stability of this compound as a function of pH and temperature.
Materials:
-
This compound stock solution of known concentration
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector
-
Mobile phases for HPLC (e.g., Acetonitrile and water with 0.1% Trifluoroacetic acid)
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (determined from solubility studies).
-
Dilute the stock solution into buffers of different pH values to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Aliquot the solutions for each pH into separate vials for each time point and temperature.
-
Store the vials at the different temperatures (4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each condition.
-
Analyze the samples by RP-HPLC. The percentage of intact this compound remaining is determined by measuring the peak area of the main peptide peak relative to the total peak area of all peptide-related peaks.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Caption: Workflow for this compound Stability Analysis.
Table 4: Stability of this compound (% Remaining) (to be populated by experiment)
| Time | pH 4, 4°C | pH 4, 25°C | pH 4, 40°C | pH 7, 4°C | pH 7, 25°C | pH 7, 40°C | pH 9, 4°C | pH 9, 25°C | pH 9, 40°C |
| 0 h | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
| 24 h | |||||||||
| 48 h | |||||||||
| 72 h | |||||||||
| 1 week |
Summary and Recommendations
This compound is a cyclic RGD peptide with potential applications in biomedical research. Understanding its solubility and stability is paramount for its effective use.
-
Solubility: A systematic approach should be employed to determine the optimal solvent, starting with aqueous solutions and progressing to organic solvents if necessary. The pH of aqueous solutions is expected to significantly influence solubility.
-
Stability: The cyclic nature of this compound, conferred by the Pen-Cys disulfide bridge, likely enhances its stability compared to linear counterparts. However, degradation can occur, primarily through aspartic acid isomerization at acidic to neutral pH and disulfide bond cleavage at alkaline pH. For optimal stability in solution, storage at low temperatures (4°C or frozen) and at a slightly acidic to neutral pH is recommended. Lyophilized peptide should be stored at -20°C.
The experimental protocols provided in this guide offer a framework for researchers to systematically characterize the solubility and stability of this compound, ensuring reliable and reproducible experimental outcomes.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of G-Pen-GRGDSPCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G-Pen-GRGDSPCA peptide is a cyclic arginine-glycine-aspartic acid (RGD) peptide analog. The "Pen" in its sequence refers to Penicillamine, which forms a disulfide bridge with Cysteine (Cys), creating a cyclic structure. This cyclization enhances the peptide's stability and binding affinity to its target receptors. The RGD motif is a well-established ligand for several integrins, particularly αvβ3 and αvβ5, which are overexpressed on the surface of various cancer cells and activated endothelial cells in the tumor neovasculature.[1][2] This overexpression makes the this compound peptide a promising candidate for targeted drug delivery, in vivo imaging, and therapeutic applications in oncology and other diseases characterized by angiogenesis.
These application notes provide a comprehensive overview of the in vivo use of the this compound peptide, including detailed experimental protocols, quantitative data from representative studies on similar cyclic RGD peptides, and a description of the underlying signaling pathways.
Data Presentation: In Vivo Performance of Cyclic RGD Peptides
The following tables summarize quantitative data from in vivo and in vitro studies of various cyclic RGD peptides, which can be used as a reference for designing and evaluating studies with this compound.
Table 1: In Vitro Integrin Binding Affinity of Cyclic RGD Peptides
| Peptide/Compound | Cell Line | IC50 (nM) | Reference |
| FITC-Galacto-RGD2 | U87MG glioma | 28 ± 8 | [3] |
| FITC-3P-RGD2 | U87MG glioma | 32 ± 7 | [3] |
| [18F]FP-PPRGD2 | U87MG glioma | 35.8 ± 4.3 | [1] |
| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | U87MG glioma | 16.6 ± 1.3 | [1] |
| [64Cu]Cu-DOTA-E[c(RGDfK)]2 (Dimer) | U87MG glioma | 48.4 ± 2.8 | [1] |
| LXW64 | αvβ3-transfected K562 | (6.6-fold higher affinity than LXW7) | [4] |
Table 2: In Vivo Tumor Uptake of Radiolabeled Cyclic RGD Peptides in Xenograft Models
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 | U87MG human glioblastoma | 30 min | 9.93 ± 1.05 | [1] |
| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 | U87MG human glioblastoma | 24 h | 4.56 ± 0.51 | [1] |
| 111In(DOTA-3PEG4-dimer) | (Animal model not specified) | (Time not specified) | 10.06 ± 3.52 | [5] |
| 111In(DOTA-3PEG4-NS) (Scrambled control) | (Animal model not specified) | (Time not specified) | 0.30 ± 0.09 | [5] |
| 68Ga-labeled dimeric RGD peptide | U87MG human glioblastoma | 120 min | 2.3 ± 0.9 | [1] |
%ID/g: Percentage of injected dose per gram of tissue.
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo use of this compound. These protocols are based on established procedures for similar cyclic RGD peptides and can be adapted as needed.
Protocol 1: In Vivo Biodistribution Study of Radiolabeled this compound in a Tumor Xenograft Model
Objective: To determine the tissue distribution, tumor uptake, and clearance of a radiolabeled form of this compound in an animal model of cancer.
Materials:
-
This compound peptide
-
Bifunctional chelator (e.g., DOTA, NOTA) for radiolabeling
-
Radionuclide (e.g., 64Cu, 68Ga, 111In)
-
Tumor-bearing rodents (e.g., nude mice with U87MG xenografts)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Standard laboratory equipment for animal handling and tissue collection
Procedure:
-
Peptide Conjugation and Radiolabeling:
-
Conjugate the this compound peptide with a bifunctional chelator according to standard chemical procedures.
-
Radiolabel the peptide-chelator conjugate with the chosen radionuclide.
-
Purify the radiolabeled peptide using methods such as HPLC to ensure high radiochemical purity.
-
-
Animal Model:
-
Establish tumor xenografts by subcutaneously injecting a suspension of cancer cells (e.g., U87MG) into the flank of immunocompromised mice.
-
Allow the tumors to grow to a suitable size (e.g., 100-300 mm³) before the study.
-
-
Administration of the Radiotracer:
-
Anesthetize the tumor-bearing mice.
-
Administer a known amount of the radiolabeled this compound (e.g., 1-5 MBq) via intravenous (tail vein) injection.
-
-
Tissue Collection and Measurement:
-
At predetermined time points (e.g., 30 min, 1 h, 4 h, 24 h) post-injection, euthanize a cohort of animals.
-
Collect blood and dissect major organs and tissues (e.g., tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Protocol 2: In Vivo Imaging with Labeled this compound
Objective: To visualize the tumor-targeting ability of this compound in a living animal using a non-invasive imaging modality such as PET or SPECT.
Materials:
-
Radiolabeled this compound (as prepared in Protocol 1)
-
Tumor-bearing rodents
-
Anesthesia
-
Micro-PET or Micro-SPECT scanner
Procedure:
-
Animal Preparation and Radiotracer Administration:
-
Follow steps 2 and 3 from Protocol 1.
-
-
Imaging:
-
At desired time points post-injection, anesthetize the animal and place it in the imaging scanner.
-
Acquire whole-body images over a specified duration.
-
Reconstruct the images to visualize the distribution of the radiotracer.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) around the tumor and other organs to quantify the radioactivity concentration.
-
Analyze the images to assess tumor-to-background ratios.
-
Protocol 3: Therapeutic Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a this compound conjugate carrying a therapeutic payload (e.g., a cytotoxic drug or a radionuclide for therapy).
Materials:
-
This compound conjugated to a therapeutic agent
-
Tumor-bearing rodents
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Animal Model and Grouping:
-
Establish tumor xenografts as described previously.
-
When tumors reach a palpable size, randomize the animals into treatment and control groups (e.g., vehicle control, unconjugated drug, this compound-drug conjugate).
-
-
Treatment Administration:
-
Administer the respective treatments to the animals according to a predetermined schedule (e.g., once or twice weekly) and route (e.g., intravenous, intraperitoneal).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers and body weight regularly (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (length × width²) / 2.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
Collect tumors and major organs for histological or other ex vivo analyses.
-
Compare tumor growth inhibition between the different treatment groups.
-
Signaling Pathways and Experimental Workflows
Integrin Signaling Pathway
The binding of this compound to integrins on the cell surface initiates "outside-in" signaling cascades that can influence cell adhesion, migration, proliferation, and survival. This process often involves the recruitment of various signaling molecules and can be modulated by G proteins.
Caption: Integrin-mediated signaling cascade initiated by this compound binding.
Experimental Workflow for In Vivo Biodistribution Study
The following diagram illustrates a typical workflow for conducting a biodistribution study of a radiolabeled peptide in an animal model.
Caption: Workflow for an in vivo biodistribution study of a radiolabeled peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of RGD-Containing Cyclic Peptides against αvβ3 Integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for G-Pen-GRGDSPCA in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the cyclic RGD peptide, G-Pen-GRGDSPCA, in a variety of cell culture assays. This peptide, a selective antagonist of αvβ3 and related integrins, is a valuable tool for studying cell adhesion, migration, proliferation, and apoptosis.
Introduction to this compound
This compound is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. The cyclic structure, conferred by a disulfide bridge between Penicillamine and Cysteine residues, provides enhanced stability and higher affinity for integrin receptors compared to linear RGD peptides. Its primary mode of action is the competitive inhibition of integrin binding to extracellular matrix (ECM) proteins, thereby modulating downstream signaling pathways crucial for various cellular processes.
Mechanism of Action: Integrin Signaling
This compound primarily targets integrins, particularly αvβ3, which are transmembrane receptors that mediate cell-matrix and cell-cell interactions. Upon binding to the RGD recognition site on integrins, the peptide blocks the attachment of natural ligands like vitronectin and fibronectin. This interference disrupts the activation of key signaling molecules such as Focal Adhesion Kinase (FAK) and Src kinase, which are central to cell adhesion, spreading, migration, and survival signals.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies on cyclic RGD peptides in various cell culture assays. These values can serve as a reference for designing experiments with this compound.
| Assay Type | Peptide/Analog | Cell Line | Key Findings | Reference |
| Integrin Binding | DOTA-P-RGD₂ | U87MG glioma | IC₅₀ = 5.0 ± 1.0 nM | [1] |
| cyclo(-RGDfK) | - | IC₅₀ = 0.94 nM for αvβ3 | [2] | |
| Cell Adhesion | cyclo(GRGDSPA) | B16 melanoma | 20-fold more potent inhibition than linear form | [3] |
| Cilengitide | IOMM-Lee (meningioma) | ~50% inhibition of invasion at 1 µg/mL | [4] | |
| Cell Migration | Linear RGD | HT1080 | Max migration rate of 28±11 µm h⁻¹ at 100 µM | [5] |
| Cilengitide | IOMM-Lee (meningioma) | Dose-dependent inhibition of invasion | [4][6] | |
| Cell Proliferation | cyclo[RGDfK] conjugate | U87MG cells | EC₅₀ = 16.15 nM | [7] |
| Cilengitide | Glioma cell lines | Modest reduction in viability at 1-100 µM | [8] | |
| Apoptosis | RGD-conjugated NPs | HepG2 | 33.53% apoptosis rate with Doxorubicin | [9] |
| RGD peptide | MCF-7 | Induction of apoptosis via direct caspase-3 activation | [10][11] | |
| iRGD | 4T1 breast cancer | Significant increase in IR-induced apoptosis | [12] |
Experimental Protocols
General Preparation: Coating Culture Plates with this compound
For assays where this compound is used as a substrate to modulate cell behavior, proper coating of the culture surface is essential.
Materials:
-
This compound
-
Sterile serum-free medium or Phosphate-Buffered Saline (PBS)
-
Sterile 70% ethanol (for alternative procedure)
-
Sterile tissue culture plates
Procedure A (Aqueous Coating):
-
Reconstitute this compound in sterile serum-free medium or PBS to a stock concentration.
-
Dilute the stock solution to the desired working concentration (typically 0.1 to 10 µg/mL) in serum-free medium or PBS.[13][14][15]
-
Add the diluted peptide solution to the culture surface, ensuring the entire surface is covered.
-
Incubate at room temperature or 37°C for 1-2 hours in a sterile environment.[13][14][15]
-
Aspirate the coating solution and gently rinse the surface with sterile dH₂O.[13][14][15]
-
The coated plates are now ready for cell seeding.
Procedure B (Ethanol-based Coating):
-
Reconstitute this compound in 70% ethanol to the desired concentration (e.g., 0.1 to 10 µg/mL).[13]
-
Add the solution to the culture surface.
-
Allow the ethanol to evaporate completely in a laminar flow hood, leaving a film of the peptide.[13]
-
Rinse the surface carefully with sterile dH₂O.[13]
-
The plates are now ready for use.
Cell Adhesion Assay
This protocol determines the effect of this compound on cell attachment to an ECM-coated or peptide-coated surface.
Protocol:
-
Coat the wells of a 96-well plate with an ECM protein (e.g., vitronectin at 1-10 µg/mL) and incubate for 1-2 hours at 37°C.
-
Wash the wells with PBS and block with 1% BSA for 30 minutes.
-
Harvest cells and prepare a single-cell suspension in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Seed the cell-peptide suspension onto the coated wells (e.g., 2 x 10⁴ cells/well) and incubate for 1-2 hours at 37°C.[16]
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with methanol and stain with 0.5% crystal violet.
-
Solubilize the stain and measure the absorbance at 570 nm.
Cell Migration Assay (Transwell/Boyden Chamber)
This assay measures the effect of this compound on the chemotactic migration of cells.
Protocol:
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower wells of a 24-well plate.
-
Place Transwell inserts (typically with 8 µm pores) into the wells. For an invasion assay, pre-coat the inserts with Matrigel.
-
Prepare a single-cell suspension in serum-free medium containing various concentrations of this compound.
-
Seed the cells (e.g., 1 x 10⁵ cells) into the upper chamber of the inserts.
-
Incubate for 4-48 hours, allowing cells to migrate through the pores.
-
Remove the inserts and gently wipe the non-migrated cells from the upper surface with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the stained cells in several fields of view under a microscope.
Cell Proliferation Assay (MTS/WST-1)
This colorimetric assay measures the effect of this compound on cell viability and proliferation.
Protocol:
-
Seed cells into a 96-well plate (e.g., 3,500 cells/well) and allow them to attach overnight.[7]
-
Replace the medium with fresh medium containing a serial dilution of this compound.
-
Incubate for 24, 48, or 72 hours.[7]
-
Add MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis induced by this compound.
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Harvest both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[17]
-
Incubate for 15 minutes at room temperature in the dark.[17]
-
Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(-RGDfK) | αvβ3整合素抑制剂 | MCE [medchemexpress.cn]
- 3. Effect of cyclic RGD peptide on cell adhesion and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An Inhibitor of a Cell Adhesion Receptor Stimulates Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Pro-Apoptotic Effect of a Cyclic RGD Peptide-Conjugated Magnetic Mesoporous Therapeutic Nanosystem on Hepatocellular Carcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. Tumor‐penetrating peptide internalizing RGD enhances radiotherapy efficacy through reducing tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 15. cellgs.com [cellgs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enhanced breast cancer cell targeting: RGD integrin ligand potentiates RWQWRWQWR’s cytotoxicity and inhibits migration [explorationpub.com]
Application Notes and Protocols for G-Pen-GRGDSPCA-Induced Vasodilation in Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-Pen-GRGDSPCA is a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. This motif is a well-established ligand for several integrins, which are transmembrane receptors that mediate cell-matrix and cell-cell interactions. In the vasculature, specific integrins are expressed on both vascular smooth muscle cells (VSMCs) and endothelial cells. This compound acts as a potent inducer of vasodilation by interacting with these integrins, making it a valuable tool for studying vascular biology and for the development of novel therapeutic agents targeting vascular tone.
These application notes provide a comprehensive overview of the mechanisms of action of this compound, detailed protocols for its use in research models, and a framework for data presentation.
Mechanism of Action
This compound induces vasodilation through its interaction with integrins on vascular cells. The primary mechanisms identified are:
-
Direct Action on Vascular Smooth Muscle Cells (VSMCs): this compound binds to αvβ3 integrins expressed on VSMCs. This interaction triggers an intracellular signaling cascade that leads to the opening of potassium (K+) channels. The resulting efflux of K+ ions causes hyperpolarization of the cell membrane, which in turn leads to the closure of voltage-gated calcium (Ca2+) channels. The decrease in intracellular Ca2+ concentration results in the relaxation of the smooth muscle and subsequent vasodilation. This pathway is endothelium-independent.
-
Endothelium-Dependent Vasodilation: In some vascular beds, such as the coronary arterioles, this compound can induce vasodilation through an endothelium-dependent mechanism. The peptide binds to integrins (potentially αvβ3 and α5β1) on endothelial cells, stimulating the activity of cyclooxygenase (COX). This leads to the production and release of vasodilatory prostaglandins, which then act on the adjacent VSMCs to cause relaxation.
Signaling Pathways
The signaling pathways for this compound-induced vasodilation are illustrated below.
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear and structured format to allow for easy comparison. Below is a template for presenting such data.
| Research Model | Agonist | Pre-constrictor | EC50 (M) | Emax (% Relaxation) |
| Rat Cremaster Arteriole | This compound | Phenylephrine (1 µM) | Data not available | Data not available |
| Porcine Coronary Arteriole | This compound | U46619 (100 nM) | Data not available | Data not available |
| Illustrative Example: | ||||
| Mouse Mesenteric Artery | Acetylcholine | Phenylephrine (1 µM) | 1.5 x 10-7 | 95.2 ± 3.1 |
Experimental Protocols
The following protocols provide detailed methodologies for studying this compound-induced vasodilation in isolated arterioles using pressure myography.
Experimental Workflow
Protocol 1: Vasodilation Study in Isolated Rat Cremaster Arterioles
1. Materials and Reagents:
-
Male Wistar rats (200-250 g)
-
Physiological Salt Solution (PSS) containing (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO4, 1.18 NaH2PO4, 24 NaHCO3, 0.026 EDTA, 5.5 glucose, and 1.6 CaCl2.
-
This compound (lyophilized powder, store at -20°C)
-
Phenylephrine (PE)
-
Pressurized myography system
-
Dissection microscope and tools
-
95% O2 / 5% CO2 gas mixture
2. Procedure:
-
Vessel Isolation:
-
Euthanize the rat via an approved method.
-
Excise the cremaster muscle and place it in a petri dish containing cold PSS.
-
Under a dissection microscope, carefully dissect a first- or second-order arteriole (approximately 2 mm in length) free from surrounding tissue.
-
-
Vessel Mounting:
-
Transfer the isolated arteriole to the chamber of the pressure myograph containing PSS.
-
Mount the vessel onto two glass micropipettes and secure with nylon sutures.
-
Pressurize the vessel to a physiological pressure (e.g., 70 mmHg) and equilibrate for 60 minutes at 37°C, while continuously perfusing with PSS gassed with 95% O2 / 5% CO2.
-
-
Viability and Endothelium Integrity Check:
-
To assess vessel viability, induce constriction with a high potassium solution (KPSS, where NaCl is replaced with an equimolar amount of KCl).
-
To check for endothelium integrity (if studying endothelium-dependent effects), pre-constrict the vessel with phenylephrine (1 µM) and then apply acetylcholine (10 µM). A relaxation of >80% indicates an intact endothelium.
-
-
Dose-Response Protocol:
-
Wash the vessel with PSS and allow it to return to its baseline diameter.
-
Pre-constrict the arteriole with a submaximal concentration of phenylephrine (e.g., 1-3 µM) to achieve approximately 50-70% of its maximal constriction.
-
Once a stable constriction is achieved, add this compound to the bath in a cumulative manner, with concentrations ranging from 10-9 M to 10-5 M. Allow the vessel to stabilize at each concentration before adding the next.
-
Record the vessel diameter continuously.
-
-
Data Analysis:
-
Calculate the percentage of relaxation at each concentration of this compound relative to the pre-constricted tone.
-
Plot the concentration-response curve and determine the EC50 and Emax values.
-
Protocol 2: Investigating Signaling Pathways
To elucidate the signaling pathways involved, the above protocol can be modified by pre-incubating the vessel with specific inhibitors before the addition of this compound.
-
To investigate the role of K+ channels: Pre-incubate the vessel with a non-selective K+ channel blocker such as Tetraethylammonium (TEA, 1 mM) for 20-30 minutes before pre-constriction and the this compound dose-response.
-
To investigate the role of cyclooxygenase: Pre-incubate the vessel with a COX inhibitor such as Indomethacin (10 µM) for 20-30 minutes.
-
To differentiate between endothelium-dependent and -independent effects: Mechanically remove the endothelium by passing an air bubble through the vessel lumen during the mounting process. Confirm the absence of the endothelium by the lack of response to acetylcholine.
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate its vasodilatory properties and the underlying mechanisms in various vascular beds. This will contribute to a better understanding of integrin-mediated signaling in the vasculature and may aid in the development of novel cardiovascular therapies.
Application Notes & Protocols: Experimental Design for G-Pen-GRGDSPCA Inflammation Studies
Introduction
G-Pen-GRGDSPCA is a novel synthetic peptide being investigated for its potential anti-inflammatory properties. The peptide sequence includes the well-characterized Arg-Gly-Asp (RGD) motif, which is known to interact with integrin receptors. This interaction suggests that this compound may modulate intracellular signaling pathways involved in inflammation following engagement with integrins on the surface of immune and endothelial cells. These application notes provide a comprehensive experimental framework for characterizing the anti-inflammatory effects of this compound, from initial in vitro screening to in vivo validation.
Experimental Workflow
The overall experimental strategy is designed to first establish the safety and efficacy of this compound in a controlled in vitro environment, followed by validation of its anti-inflammatory effects in a relevant in vivo model.
Figure 1: Overall experimental workflow for this compound inflammation studies.
In Vitro Experimental Design
Cell Line Selection
-
RAW 264.7 (Murine Macrophage Cell Line): A widely used cell line for studying inflammation. These cells can be activated with lipopolysaccharide (LPS) to produce pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
-
Human Umbilical Vein Endothelial Cells (HUVECs): To study the effects of this compound on endothelial activation, which is a critical event in the inflammatory response.
Cytotoxicity Assessment
Protocol: MTT Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Anti-inflammatory Activity Assays
a. Nitric Oxide (NO) Production Assay
Protocol: Griess Assay
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the concentration of nitrite.
b. Pro-inflammatory Cytokine Quantification
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Culture and treat RAW 264.7 cells with this compound and/or LPS as described for the Griess assay.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
c. Gene Expression Analysis
Protocol: Real-Time Quantitative PCR (RT-qPCR)
-
Treat RAW 264.7 cells with this compound and/or LPS for 6 hours.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform RT-qPCR using primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
Mechanism of Action: Signaling Pathway Analysis
Protocol: Western Blotting
-
Treat RAW 264.7 cells with this compound and/or LPS for a shorter duration (e.g., 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-NF-κB p65, NF-κB p65, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to the total protein or a loading control.
In Vivo Experimental Design
Animal Model Selection
Carrageenan-Induced Paw Edema Model: A well-established and reproducible model of acute inflammation that is sensitive to anti-inflammatory drugs.[1][2]
Experimental Protocol
-
Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Divide the animals into groups (n=6-8 per group):
-
Vehicle Control (saline)
-
This compound (e.g., 1, 5, 10 mg/kg, intraperitoneally)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
-
Administer the respective treatments 30 minutes before inducing inflammation.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1]
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
Histopathological and Biochemical Analysis
-
At the end of the experiment (5 hours), euthanize the animals.
-
Excise the paw tissue and fix it in 10% formalin for histopathological analysis (H&E staining to observe inflammatory cell infiltration).
-
Collect another set of paw tissue for homogenization and subsequent biochemical analysis:
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration.
-
ELISA: To measure the levels of TNF-α, IL-6, and other inflammatory mediators in the tissue homogenates.
-
Data Presentation
Table 1: Effect of this compound on LPS-Induced NO and Cytokine Production in RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | - | 5.2 ± 1.1 | 50.3 ± 8.2 | 25.1 ± 5.6 |
| LPS (1 µg/mL) | - | 100 | 1580.4 ± 120.5 | 850.7 ± 95.3 |
| This compound + LPS | 1 | 85.3 ± 7.9* | 1350.2 ± 110.1 | 780.4 ± 80.2 |
| This compound + LPS | 5 | 60.1 ± 5.4 | 980.6 ± 98.7 | 540.9 ± 60.1** |
| This compound + LPS | 10 | 35.8 ± 4.1 | 550.3 ± 60.2 | 280.5 ± 35.8*** |
*Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 compared to the LPS control group.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 1 | 0.68 ± 0.06* | 20.0 |
| This compound | 5 | 0.45 ± 0.05** | 47.1 |
| This compound | 10 | 0.28 ± 0.04 | 67.1 |
| Indomethacin | 10 | 0.32 ± 0.05 | 62.4 |
*Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 compared to the vehicle control group.
Hypothetical Signaling Pathway
The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of the NF-κB and MAPK signaling pathways following integrin engagement.
Figure 2: Hypothetical signaling pathway for this compound's anti-inflammatory action.
Logical Relationship of Experimental Strategy
The experimental strategy follows a logical progression from broad screening to mechanistic investigation.
Figure 3: Logical progression of the experimental strategy for this compound.
Conclusion
This document outlines a comprehensive experimental design to investigate the anti-inflammatory potential of the novel peptide this compound. The proposed studies will systematically evaluate its safety and efficacy in both in vitro and in vivo models of inflammation. The data generated from these experiments will provide a thorough characterization of this compound's anti-inflammatory profile and its underlying mechanism of action, which is crucial for its further development as a potential therapeutic agent for inflammatory diseases.
References
Application Notes and Protocols for G-Pen-GRGDSPCA in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-Pen-GRGDSPCA is a synthetic peptide containing the Arg-Gly-Asp (RGD) sequence, which is a well-known motif for integrin recognition. This peptide acts as an antagonist for specific integrin subtypes, particularly αvβ3.[1][2] By binding to these integrins, this compound can modulate cellular processes such as adhesion, migration, and proliferation.[2] These characteristics make it a valuable tool for in vivo studies in mice, particularly in research areas like vascular injury, angiogenesis, and cancer biology. The following application notes and protocols provide detailed information on the dosage and administration of this compound in mice, based on available literature.
Data Presentation
Table 1: this compound Dosage and Administration in Mice
| Parameter | Details | Reference |
| Dosage | 0.1 µmol | [3] |
| Administration Route | Perivascular Gel | [3] |
| Mouse Model | Balloon-injured common carotid artery | [3] |
| Reported Effect | Markedly increased absolute luminal area and reduced luminal cross-sectional-area narrowing by neointima. | [3] |
Note: The provided literature primarily details perivascular administration. Dosages for other common routes, such as intraperitoneal or intravenous injection, have not been specified in the available research and would require empirical determination.
Experimental Protocols
Perivascular Gel Administration of this compound
This protocol is based on a study investigating the effect of this compound on neointimal hyperplasia following vascular injury in mice.[3]
Objective: To deliver this compound locally to the site of vascular injury to inhibit neointimal formation.
Materials:
-
This compound peptide
-
Biocompatible, resorbable gel matrix (e.g., Pluronic F-127 gel)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetized mice with surgically exposed common carotid artery post-balloon injury
-
Surgical microscope and instruments
Procedure:
-
Preparation of this compound Gel:
-
On the day of the experiment, dissolve this compound in sterile PBS to achieve the desired final concentration.
-
Gently mix the peptide solution with the cooled, liquid form of the biocompatible gel to a final concentration of 0.1 µmol of the peptide in the total desired volume of the gel. Keep the mixture on ice to prevent premature gelation.
-
-
Surgical Procedure and Application:
-
Anesthetize the mouse using an approved institutional protocol.
-
Perform a surgical cut-down to expose the common carotid artery.
-
Induce vascular injury using a balloon catheter as per the established laboratory protocol.
-
Following the injury, carefully apply the this compound-containing gel around the adventitial surface of the injured artery segment.
-
Ensure complete and uniform coverage of the treated area.
-
Suture the surgical incision and allow the mouse to recover under appropriate post-operative care.
-
-
Post-Procedure Monitoring:
-
Monitor the animals for any signs of distress or complications.
-
Animals can be sacrificed at predetermined time points (e.g., 3, 14, 25, and 75 days) for tissue collection and histological analysis to assess the extent of neointimal hyperplasia.[3]
-
Intraperitoneal (IP) Injection of this compound (General Protocol)
While a specific dosage for IP injection of this compound is not available in the cited literature, the following provides a general guideline for this common administration route in mice. The optimal dose would need to be determined through dose-response studies.
Objective: To systemically administer this compound to investigate its effects on disseminated disease models, such as cancer metastasis.
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline or PBS
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Injection Solution:
-
Dissolve the this compound in sterile saline or PBS to the desired concentration. Ensure the solution is clear and free of particulates.
-
-
Animal Restraint and Injection:
-
Weigh the mouse to accurately calculate the injection volume.
-
Restrain the mouse securely, tilting it slightly with the head downwards to allow the abdominal organs to shift away from the injection site.
-
The preferred injection site is the lower right quadrant of the abdomen.
-
Insert the needle at a 15-20 degree angle with the bevel up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ before slowly injecting the solution. The maximum recommended injection volume for a mouse is typically 10 ml/kg.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the binding of ECM proteins to αvβ3 integrin.
Experimental Workflow for Perivascular Administration
Caption: Workflow for perivascular application of this compound in mice.
References
Application Notes and Protocols for Imaging G-Pen-GRGDSPCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-Pen-GRGDSPCA is a cyclic peptide containing the well-characterized Arg-Gly-Asp (RGD) sequence, a key motif for binding to αvβ3 integrins. These integrins are overexpressed in various pathological conditions, including tumor angiogenesis and inflammation, making this compound an excellent candidate for targeted imaging applications. Proper labeling of this peptide with imaging agents is crucial for its use in fluorescence microscopy, Positron Emission Tomography (PET), and Single Photon Emission Computed Tomography (SPECT).
These application notes provide detailed protocols for the fluorescent labeling, radiolabeling, and biotinylation of this compound. The primary site for conjugation is the N-terminal primary amine of the glycine residue, as the cysteine residue is involved in a disulfide bond with penicillamine, rendering its thiol group unavailable for common labeling chemistries without prior reduction.
Data Presentation: Quantitative Analysis of Labeled RGD Peptides
The following tables summarize key quantitative data for labeled cyclic RGD peptides, providing a reference for expected outcomes when labeling this compound.
Table 1: Integrin αvβ3 Binding Affinity (IC50) of Labeled and Unlabeled Cyclic RGD Peptides
| Peptide/Conjugate | Label/Chelator | IC50 (nM) | Reference |
| c(RGDfK) | Unlabeled | 254 ± 48 | [1] |
| c(RGDyK) | Unlabeled | 42.2 ± 5.2 | [2] |
| E[c(RGDyK)]2 (Dimer) | Unlabeled | 79.2 ± 4.2 | [3] |
| NOTA-c(RGDfK) | NOTA | 507 ± 62 | [1] |
| NOTA-(PEG)2-c(RGDfK) | NOTA-PEG2 | 444 ± 41 | [1] |
| FPTA-RGD2 | 18F-FPTA | 144 ± 6.5 | [3] |
| DOTA-3G-RGD2 | DOTA | 1.3 ± 0.2 | [2] |
| DOTA-RGD4 | DOTA | 1.5 ± 0.2 | [2] |
| DOTA-6G-RGD4 | DOTA | 0.4 ± 0.1 | [2] |
| DOTA-P-RGD | DOTA | 44.3 ± 3.5 | [4] |
| DOTA-P-RGD(2) | DOTA | 5.0 ± 1.0 | [4] |
| DOTA-2P-RGD(4) | DOTA | 0.5 ± 0.1 | [4] |
Table 2: Radiolabeling Efficiency and Specific Activity of Cyclic RGD Peptides
| Radiotracer | Labeling Efficiency (%) | Specific Activity | Reference |
| [68Ga]NOTA-RGD | ~90% (uncorrected) | 17.4 GBq/µmol | [5] |
| [68Ga]NOTA-PRGD2 | ~70% (uncorrected) | ~9.4 GBq/µmol | [5] |
| [18F]Alfatide II | 40-60% (corrected) | 14.8-37 GBq/μmol | [5] |
| [18F]Galacto-RGD | 29.5 ± 5.1% (decay corrected) | 40-100 GBq/μmol | [5] |
| 111In(DOTA-3G-RGD2) | >95% | ~1850 MBq/μmol | [2] |
| 111In(DOTA-6G-RGD4) | >95% | ~1480 MBq/μmol | [2] |
| [76Br]Br-E[c(RGDyK)]2 | >50% | Not Reported | [6] |
| [76Br]SBDMB-c(RGDfK) | >70% | Not Reported | [6] |
Experimental Protocols
Protocol 1: N-terminal Fluorescent Labeling of this compound
This protocol describes the conjugation of a fluorescent dye to the N-terminal amine of this compound using an N-hydroxysuccinimide (NHS) ester-activated fluorophore.
Materials:
-
This compound peptide
-
NHS-ester functionalized fluorescent dye (e.g., FITC, Cy5.5-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Dissolve the NHS-ester fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Add the fluorescent dye solution to the peptide solution in a 1.5 to 2-fold molar excess.
-
Add a small amount of DIPEA to the reaction mixture to maintain a pH of 8.0-8.5.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark, with gentle stirring.
-
Monitor the reaction progress by analytical RP-HPLC.
-
Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris or glycine.
-
Purify the fluorescently labeled peptide using semi-preparative RP-HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
Lyophilize the purified, labeled peptide and store it at -20°C, protected from light.
Protocol 2: Radiolabeling of this compound with 68Ga for PET Imaging
This protocol details the conjugation of the chelator DOTA to this compound, followed by radiolabeling with Gallium-68.
Part A: Conjugation of DOTA-NHS ester to this compound
Materials:
-
This compound
-
DOTA-NHS ester
-
Anhydrous DMF or DMSO
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
RP-HPLC system
-
Mass Spectrometer
Procedure:
-
Follow the same procedure as in Protocol 1 (steps 1-5) for fluorescent labeling, substituting the fluorescent dye with DOTA-NHS ester.
-
Purify the DOTA-G-Pen-GRGDSPCA conjugate by semi-preparative RP-HPLC.
-
Confirm the identity of the conjugate by mass spectrometry.
-
Lyophilize and store the purified conjugate at -20°C.
Part B: 68Ga Radiolabeling of DOTA-G-Pen-GRGDSPCA
Materials:
-
DOTA-G-Pen-GRGDSPCA conjugate
-
68Ge/68Ga generator
-
0.1 M HCl
-
0.2 M HEPES buffer (pH 4.5-5.0)
-
Heating block or microwave synthesizer
-
Radio-TLC or radio-HPLC system
Procedure:
-
Elute 68GaCl3 from the 68Ge/68Ga generator using 0.1 M HCl.[7]
-
In a sterile reaction vial, add the 68Ga eluate to the HEPES buffer.
-
Add an aqueous solution of the DOTA-G-Pen-GRGDSPCA conjugate (typically 1-10 nmol) to the buffered 68Ga solution.[7]
-
Heat the reaction mixture at 90-95°C for 5-10 minutes.[7]
-
Determine the radiochemical purity using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo use.
-
If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge.
Protocol 3: N-terminal Biotinylation of this compound
This protocol describes the attachment of biotin to the N-terminus of this compound for use in avidin/streptavidin-based detection systems.
Materials:
-
This compound
-
Biotin-NHS ester
-
Anhydrous DMF or DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
RP-HPLC system
-
Mass Spectrometer
Procedure:
-
Dissolve this compound in PBS (pH 7.4) to a concentration of 1 mg/mL.[8]
-
Prepare a stock solution of Biotin-NHS ester in anhydrous DMF or DMSO.
-
Add the biotin stock solution to the peptide solution to achieve a 3-5 fold molar excess of biotin.[8]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[8]
-
The reaction mixture can often be used directly in subsequent applications, as the unreacted peptide will not bind to streptavidin.
-
For applications requiring high purity, purify the biotinylated peptide by RP-HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and analytical RP-HPLC.
-
Lyophilize the purified biotinylated peptide and store at -20°C.
Quality Control
For all labeling procedures, it is essential to perform rigorous quality control to ensure the identity, purity, and integrity of the final product.
-
RP-HPLC: Used to determine the purity of the labeled peptide and to separate it from unreacted starting materials.
-
Mass Spectrometry: Confirms the successful conjugation of the label to the peptide by verifying the expected molecular weight of the product.
-
Receptor Binding Assays: For labeled peptides intended for in vivo use, a competitive binding assay should be performed to ensure that the labeling process has not significantly compromised the peptide's affinity for its target integrin. This is typically done by competing the labeled peptide against a radiolabeled standard (e.g., 125I-echistatin) for binding to cells expressing αvβ3 integrin.[2][3]
Conclusion
The protocols provided herein offer a comprehensive guide for the successful labeling of this compound for a variety of imaging applications. By carefully following these procedures and implementing robust quality control measures, researchers can generate high-quality imaging agents for the targeted visualization of αvβ3 integrin expression in vitro and in vivo.
References
- 1. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 111In-Labeled Cyclic RGD Peptides: Tetrameric Not Tetravalent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Methods for Labeling RGD Peptides with Bromine-76 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sartorius.com [sartorius.com]
Application Notes and Protocols: G-Pen-GRGDSPCA in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-Pen-GRGDSPCA is a cyclic peptide featuring the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence. This motif is a primary recognition site for integrins, a family of transmembrane cell adhesion receptors. The cyclic structure of this compound, conferred by a disulfide bridge between the Penicillamine (Pen) and Cysteine (Cys) residues, offers enhanced stability and higher affinity for specific integrin subtypes, particularly αvβ3, compared to its linear counterparts.[1] These properties make this compound a compelling candidate for various tissue engineering applications where promoting cell-material interactions is crucial for guiding tissue regeneration.
The this compound peptide can be leveraged to functionalize biomaterial scaffolds, thereby mimicking the natural extracellular matrix (ECM) and providing a favorable microenvironment for cell adhesion, proliferation, and differentiation.[1][2] Its ability to specifically interact with integrins triggers intracellular signaling cascades that can influence cell fate and tissue development.[3][4]
Principle of Action: Integrin-Mediated Cell Adhesion
The biological activity of this compound is primarily mediated through its binding to integrin receptors on the cell surface. The RGD sequence fits into a specific binding pocket on the extracellular domain of the integrin heterodimer. This binding event leads to the clustering of integrins and the recruitment of various signaling and adaptor proteins to the cytoplasmic domain, forming focal adhesion complexes.
Key signaling pathways activated by RGD-integrin binding include the Focal Adhesion Kinase (FAK) and Src family kinase pathways. These pathways play a pivotal role in regulating cell adhesion, migration, proliferation, and survival.[3][5]
Applications in Tissue Engineering
This compound can be incorporated into a wide array of biomaterials to enhance their bioactivity. Potential applications include, but are not limited to:
-
Bone Tissue Engineering: Functionalization of scaffolds (e.g., hydrogels, porous polymers) to promote osteoblast adhesion, proliferation, and differentiation, leading to enhanced bone regeneration.
-
Cartilage Repair: Coating of materials for articular cartilage defects to improve chondrocyte attachment and matrix production.[2][6]
-
Vascular Grafts: Modification of synthetic vascular graft surfaces to promote endothelial cell adhesion and the formation of a confluent endothelial monolayer, reducing thrombogenicity.
-
Wound Healing: Incorporation into wound dressings to facilitate fibroblast and keratinocyte migration and proliferation, accelerating wound closure.
-
Neural Tissue Engineering: Guiding neural stem cell adhesion and differentiation for nerve regeneration applications.
Quantitative Data Summary
The following table summarizes representative data on the effect of cyclic RGD peptide concentration on cell adhesion, based on studies of similar peptides. This data is intended to serve as a guideline for experimental design.
| Peptide Concentration | Biomaterial Substrate | Cell Type | Adhesion Efficiency (%) | Proliferation Rate (vs. Control) | Reference |
| 0.01% | Polynorbornene Film | HUVEC | ~40% | 1.2x | [7] |
| 0.1% | Polynorbornene Film | HUVEC | ~80% | 1.8x | [7] |
| 1% | Polynorbornene Film | HUVEC | >90% | 2.5x | [7] |
| 10 µg/mL | PLGA Nanofibers | Vascular Smooth Muscle Cells | Significant increase | 1.6x | [8] |
| 1 µM | BSA-coated plates | HeLa | ~250 cells/mm² | Not Assessed | [9][10] |
Experimental Protocols
Protocol 1: Functionalization of a Hydrogel Scaffold with this compound
This protocol describes a general method for covalently coupling this compound to a pre-formed hydrogel scaffold containing primary amine groups (e.g., gelatin, chitosan, or amine-modified synthetic polymers).
Materials:
-
This compound peptide
-
Amine-reactive crosslinker (e.g., N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Hydrogel scaffold with available amine groups
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Scaffold Preparation: Prepare hydrogel scaffolds according to the manufacturer's protocol or established laboratory methods. Wash the scaffolds extensively with PBS to remove any residual chemicals.
-
Activation of this compound: a. Dissolve this compound in the Reaction Buffer to a final concentration of 1-5 mg/mL. b. Add a 5-fold molar excess of EDC and NHS to the peptide solution. c. Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups of the peptide.
-
Conjugation to Scaffold: a. Immerse the amine-containing hydrogel scaffolds in the activated peptide solution. b. Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Quenching and Washing: a. Transfer the scaffolds to the Quenching Solution and incubate for 30 minutes to deactivate any unreacted NHS esters. b. Wash the functionalized scaffolds thoroughly with PBS (3-5 changes over 24 hours) to remove any unreacted peptide and crosslinkers.
-
Sterilization and Storage: a. Sterilize the functionalized scaffolds using an appropriate method (e.g., ethylene oxide, gamma irradiation, or sterile filtration of precursor solutions if applicable). b. Store the sterile, functionalized scaffolds in sterile PBS at 4°C until use.
Protocol 2: In Vitro Cell Adhesion Assay on this compound Functionalized Scaffolds
This protocol outlines a method to quantify cell adhesion on the functionalized scaffolds.
Materials:
-
This compound functionalized scaffolds
-
Non-functionalized scaffolds (negative control)
-
Tissue culture-treated plastic (positive control)
-
Cell line of interest (e.g., fibroblasts, osteoblasts, endothelial cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
Fluorescent stain for cell visualization (e.g., Calcein-AM)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: a. Place the sterile functionalized and control scaffolds into individual wells of a sterile multi-well plate. b. Harvest cells using Trypsin-EDTA, neutralize, and resuspend in serum-free medium to a concentration of 1 x 10^5 cells/mL. c. Seed the cells onto the scaffolds and control surfaces at a density of 1 x 10^4 cells/cm².
-
Incubation: a. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-4 hours. The optimal incubation time should be determined empirically for the specific cell type.
-
Washing: a. Gently wash each well twice with warm PBS to remove non-adherent cells.
-
Quantification of Adherent Cells: a. Method A: Cell Counting: i. Add Trypsin-EDTA to each well to detach the adherent cells. ii. Neutralize and collect the cell suspension. iii. Count the number of viable cells using a hemocytometer and Trypan Blue. b. Method B: Fluorescence Staining: i. Add Calcein-AM solution to each well and incubate according to the manufacturer's instructions. ii. Visualize the adherent, viable cells using a fluorescence microscope. iii. Capture images from multiple random fields of view for each sample. iv. Quantify the number of adherent cells using image analysis software (e.g., ImageJ).
-
Data Analysis: a. Calculate the percentage of adherent cells for each surface relative to the initial number of seeded cells. b. Compare the adhesion on this compound functionalized scaffolds to the negative and positive controls.
Troubleshooting
-
Low Cell Adhesion:
-
Inefficient Peptide Conjugation: Verify the conjugation efficiency using a peptide quantification assay (e.g., BCA assay if the peptide concentration is high enough, or HPLC).
-
Suboptimal Peptide Concentration: Titrate the concentration of this compound used for functionalization.
-
Cell Type: Ensure the chosen cell line expresses the appropriate integrin subtype (αvβ3).
-
-
High Background Adhesion on Control Scaffolds:
-
Scaffold Material: The base material may have some inherent cell-adhesive properties.
-
Serum Proteins: Ensure the adhesion assay is performed in serum-free media to minimize non-specific adhesion mediated by adsorbed serum proteins.
-
Conclusion
This compound is a potent, stable cyclic RGD peptide with significant potential for enhancing the biological performance of biomaterials in tissue engineering. By promoting specific cell-material interactions through integrin binding, it can be used to guide cellular behavior and promote tissue regeneration. The provided protocols offer a framework for the functionalization of scaffolds and the assessment of their cell-adhesive properties, which can be adapted to various research and development needs.
References
- 1. Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD-peptides for tissue engineering of articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin αvβ3/c-src “Oncogenic Unit” Promotes Anchorage-independence and Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. αVβ3-integrin expression through ERK activation mediates cell attachment and is necessary for production of tumor necrosis factor alpha in monocytic THP-1 cells stimulated by phorbol myristate acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RGD peptide and graphene oxide co-functionalized PLGA nanofiber scaffolds for vascular tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes: G-Pen-GRGDSPCA for Angiogenesis Research
Introduction
G-Pen-GRGDSPCA is a synthetic peptide likely designed for the targeted study and potential modulation of angiogenesis. The core of this peptide is the Arginyl-Glycyl-Aspartyl (RGD) motif, a well-characterized ligand for several integrins, particularly αvβ3 and α5β1, which are known to be significantly upregulated on activated endothelial cells during angiogenesis. The "G-Pen" component is hypothesized to be a cell-penetrating peptide, such as Penetratin, facilitating intracellular delivery, while "CA" may denote a C-terminal amide modification to increase peptide stability.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to investigate the complex processes of new blood vessel formation. By competitively binding to integrins on endothelial cells, this compound is expected to interfere with cell-extracellular matrix (ECM) interactions, thereby affecting endothelial cell proliferation, migration, and tube formation, key events in angiogenesis.
Mechanism of Action
This compound is presumed to act as an antagonist of specific integrins that recognize the RGD sequence. Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix and play a pivotal role in signal transduction that governs cell behavior.[1][2] In the context of angiogenesis, the interaction of endothelial cell integrins, such as αvβ3, with ECM proteins like vitronectin, fibronectin, and laminin is crucial for cell survival, migration, and differentiation.[3][4]
The binding of this compound to these integrins is expected to disrupt the natural ligand-receptor interactions, leading to the inhibition of downstream signaling pathways. This interference can affect the crosstalk between integrins and vascular endothelial growth factor (VEGF) receptors, which is essential for robust angiogenic responses.[1][5] The potential cell-penetrating property conferred by the "G-Pen" moiety may also allow for the modulation of intracellular signaling pathways involved in angiogenesis.
Applications
This compound can be employed in a variety of in vitro and in vivo experimental models to:
-
Investigate the role of RGD-binding integrins in different stages of angiogenesis.
-
Elucidate the signaling pathways downstream of integrin activation in endothelial cells.
-
Assess the anti-angiogenic potential of this compound as a therapeutic agent.
-
Study the interplay between integrin and growth factor signaling in neovascularization.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using RGD-based peptides to modulate angiogenesis. These data can serve as a benchmark for designing experiments with this compound.
Table 1: In Vitro Effects of RGD Peptides on Angiogenesis
| Assay | Cell Type | RGD Peptide Concentration | Effect | Reference |
| Tube Formation | HUVEC | 10-100 µM | Significant decrease in network formation | [6] |
| Cell Migration | HUVEC | 10 µM | Inhibition of VEGF-induced migration | [7] |
| Cell Proliferation | HUVEC | 10 µM | Inhibition of VEGF-induced proliferation | [7] |
| Aortic Ring Sprouting | Rat Aorta | 100 µg/mL | Potent inhibition of microvessel outgrowth | [8] |
Table 2: In Vivo Effects of RGD Peptides on Angiogenesis
| Model | Treatment | Outcome Metric | Result | Reference |
| Chick Chorioallantoic Membrane | 10 µ g/pellet | Reduction in vessel branching | Significant inhibition of neovascularization | [1] |
| Murine Melanoma Xenograft | 200 µ g/day , i.p. | Functional Vessel Density | 65% reduction on day 3 | [9] |
| Murine Melanoma Xenograft | 200 µ g/day , i.p. | Tumor Area (Day 13) | 39% reduction compared to control | [9] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of this compound on angiogenesis.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (lyophilized)
-
Sterile, tissue culture-treated 96-well plates
-
Calcein AM (for visualization)
Protocol:
-
Preparation:
-
Thaw the BME on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
Reconstitute this compound in sterile PBS or cell culture medium to a stock concentration of 1 mM. Further dilutions should be made in endothelial cell growth medium.
-
-
Plate Coating:
-
Using the pre-chilled tips, add 50 µL of BME to each well of the chilled 96-well plate.
-
Ensure the entire surface of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[10]
-
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (medium with the same concentration of the solvent used for the peptide).
-
Carefully add 100 µL of the cell suspension containing the desired this compound concentration onto the solidified BME.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Tube formation can be observed as early as 2-4 hours.[11]
-
For visualization, you can pre-label the cells with Calcein AM (2 µg/mL for 30 minutes) before seeding or at the end of the incubation.
-
Capture images using an inverted microscope with a camera.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Ex Vivo Aortic Ring Assay
This assay provides a more complex, organotypic model of angiogenesis where new microvessels sprout from a cross-section of an aorta embedded in a collagen gel.[8][12]
Materials:
-
Thoracic aorta from a rat or mouse
-
Collagen Type I
-
Endothelial cell basal medium
-
This compound
-
Sterile surgical instruments
-
48-well plate
Protocol:
-
Aorta Dissection:
-
Euthanize a 6-8 week old rat or mouse according to approved institutional guidelines.
-
Under sterile conditions, excise the thoracic aorta and place it in a petri dish containing cold, sterile PBS.
-
Carefully remove the surrounding fibro-adipose tissue.
-
Cut the aorta into 1 mm thick rings.[13]
-
-
Embedding Aortic Rings:
-
Prepare a collagen gel solution on ice according to the manufacturer's instructions.
-
Add 150 µL of the cold collagen solution to each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes.
-
Place one aortic ring in the center of each polymerized collagen gel.
-
Cover the ring with another 150 µL of cold collagen solution and allow it to polymerize at 37°C for 30 minutes.[13]
-
-
Treatment:
-
Prepare endothelial cell basal medium containing various concentrations of this compound. Include a vehicle control.
-
Add 500 µL of the prepared medium to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Analysis:
-
Replace the medium every 2-3 days with fresh medium containing the respective treatments.
-
Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days using a phase-contrast microscope.
-
Quantify the angiogenic response by measuring the length and number of microvessels sprouting from the aortic ring.
-
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis due to its accessibility and the natural vascularization of the chorioallantoic membrane.[14][15]
Materials:
-
Fertilized chicken eggs (Day 3 of incubation)
-
This compound
-
Sterile sponges or beads (e.g., gelatin sponge)
-
Egg incubator
-
Sterile surgical tools
Protocol:
-
Egg Preparation:
-
Sample Application:
-
Prepare sterile gelatin sponges or beads and impregnate them with a known concentration of this compound or a vehicle control.
-
Carefully place the sponge or bead onto the CAM.
-
-
Incubation and Observation:
-
Seal the window with sterile tape and return the eggs to the incubator.
-
Incubate for an additional 2-3 days.
-
On the day of observation, open the window and examine the CAM for changes in vascularization around the implant.
-
-
Quantification:
-
Capture images of the CAM vasculature.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the implant.
-
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting angiogenesis by targeting integrin signaling.
Caption: Proposed signaling pathway of this compound in endothelial cells.
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating the anti-angiogenic effects of this compound.
References
- 1. Integrin signaling is critical for pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Integrin affinity modulation in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Integrin–Vascular Endothelial Growth Factor Receptor Cross-Activation in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vascularcell.com [vascularcell.com]
- 7. EGT022, an RGD-containing recombinant disintegrin, inhibits the VEGF-induced angiogenic process by targeting integrin β3 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The aortic ring model of angiogenesis: a quarter century of search and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the alpha-ν integrins with a cyclic RGD peptide impairs angiogenesis, growth and metastasis of solid tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
G-Pen-GRGDSPCA: A Tool for Probing Integrin Function
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A novel cyclic peptide, G-Pen-GRGDSPCA, is emerging as a valuable tool for researchers investigating the multifaceted roles of integrin receptors in cellular processes. This synthetic peptide, characterized by its H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH sequence and a disulfide bridge between Penicillamine (Pen) and Cysteine (Cys), offers a targeted approach to studying integrin αvβ3-mediated events, including cell adhesion, migration, and signaling. Its utility is particularly noted in studies of vascular biology and cancer research where integrin αvβ3 is a key player.
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing crucial roles in physiological and pathological processes. The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for many integrins, and synthetic peptides incorporating this sequence are widely used to probe integrin function. This compound's cyclic structure, formed by the Pen-Cys disulfide bond, provides conformational constraint, which can lead to higher affinity and selectivity for specific integrin subtypes compared to linear RGD peptides.
Key Applications in Integrin Research
This compound serves as a potent inhibitor of αvβ3 integrin, making it a valuable tool for:
-
Cell Adhesion Studies: By competing with extracellular matrix (ECM) proteins for binding to αvβ3, this compound can be used to block cell adhesion to specific substrates. This allows for the dissection of the role of αvβ3 in cell attachment and spreading.
-
Cell Migration and Invasion Assays: The peptide can be employed to investigate the involvement of αvβ3 in cell motility. Inhibition of αvβ3 with this compound is expected to impede the migration and invasion of cells where this integrin is a key driver, such as in certain cancer models.
-
Signal Transduction Analysis: Integrin-ligand binding triggers intracellular signaling cascades that regulate various cellular functions. This compound can be used to specifically block αvβ3-mediated signaling pathways, enabling researchers to elucidate the downstream effects of this particular integrin.
Experimental Protocols
Detailed protocols for the application of this compound in integrin research are provided below. These protocols are designed to be adaptable to specific cell types and experimental questions.
Application Notes and Protocols
I. Quantitative Data Summary
Currently, specific IC50 or Kd values for this compound from peer-reviewed publications are not available. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and assay. The following table provides a template for summarizing such empirically determined data.
| Parameter | Cell Type | Assay | Effective Concentration (e.g., IC50) | Reference |
| Inhibition of Cell Adhesion | (e.g., U87MG glioblastoma) | Crystal Violet Adhesion Assay | [To be determined] | [Internal Data] |
| Inhibition of Cell Migration | (e.g., HUVEC) | Transwell Migration Assay | [To be determined] | [Internal Data] |
| Inhibition of Signaling | (e.g., MDA-MB-231 breast cancer) | Western Blot for p-FAK | [To be determined] | [Internal Data] |
II. Experimental Methodologies
A. Cell Adhesion Assay (Crystal Violet Method)
This protocol outlines a method to quantify the inhibition of cell adhesion by this compound.
Workflow Diagram:
Protocol:
-
Plate Coating: a. Coat a 96-well plate with an appropriate ECM protein (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C. b. Wash the wells twice with sterile PBS. c. Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C. d. Wash the wells twice with sterile PBS.
-
Cell Preparation: a. Harvest cells of interest using a non-enzymatic cell dissociation solution. b. Wash the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibition: a. Prepare serial dilutions of this compound in serum-free medium. b. In separate tubes, mix equal volumes of the cell suspension and the peptide dilutions. c. Incubate the cell-peptide mixtures for 30 minutes at 37°C.
-
Adhesion: a. Add 100 µL of each cell-peptide mixture to the coated and blocked wells. b. Incubate the plate for 1-2 hours at 37°C in a humidified incubator.
-
Quantification: a. Gently wash the wells three times with PBS to remove non-adherent cells. b. Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes. c. Stain the cells with 0.5% crystal violet solution for 20 minutes. d. Wash the wells extensively with water and allow them to dry. e. Solubilize the crystal violet by adding 100 µL of 10% acetic acid to each well. f. Measure the absorbance at 570 nm using a microplate reader.
B. Transwell Cell Migration Assay
This protocol measures the effect of this compound on cell migration towards a chemoattractant.
Workflow Diagram:
Protocol:
-
Assay Setup: a. Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate. b. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Preparation: a. Harvest and resuspend cells in serum-free medium at 1 x 10^6 cells/mL. b. Add this compound to the cell suspension at the desired final concentration and incubate for 30 minutes at 37°C.
-
Migration: a. Add 100 µL of the cell suspension to the upper chamber of each Transwell insert. b. Incubate for 4-24 hours (depending on the cell type) at 37°C.
-
Analysis: a. Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. b. Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde. c. Stain the cells with DAPI or another suitable nuclear stain. d. Image the lower surface of the membrane using a fluorescence microscope and count the number of migrated cells in several fields of view.
C. Integrin Signaling Pathway Analysis (Western Blot for FAK Phosphorylation)
This protocol assesses the effect of this compound on the phosphorylation of Focal Adhesion Kinase (FAK), a key downstream effector of integrin signaling.
Signaling Pathway Diagram:
Protocol:
-
Cell Culture and Starvation: a. Plate cells on dishes coated with an appropriate ECM protein (e.g., vitronectin). b. Once adherent, serum-starve the cells for 12-24 hours.
-
Inhibition and Stimulation: a. Treat the cells with various concentrations of this compound for 1-2 hours. b. For some conditions, you may stimulate with a soluble ECM fragment or other agonist, though adhesion to the coated plate often provides sufficient stimulation.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST. d. Incubate the membrane with a primary antibody against phosphorylated FAK (e.g., p-FAK Tyr397). e. Wash and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or β-actin).
About this compound
This compound is a cyclic peptide with the sequence H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH and a disulfide bridge between Pen2 and Cys9. It is typically supplied as a trifluoroacetate salt. The inclusion of Penicillamine contributes to the formation of the cyclic structure, enhancing its stability and receptor-binding properties.
Application Notes and Protocols for G-Pen-GRGDSPCA in Wound Healing Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-Pen-GRGDSPCA is a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. This sequence is a well-established recognition motif for integrins, a family of cell surface receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. By binding to integrins, this compound can modulate critical cellular processes involved in wound healing, such as cell adhesion, migration, proliferation, and signaling. Cyclic RGD peptides like this compound generally exhibit enhanced stability and higher affinity for integrin receptors compared to their linear counterparts, making them promising candidates for therapeutic applications in tissue regeneration and wound repair.[1][2][3][4]
These application notes provide an overview of the potential uses of this compound in wound healing models and detailed protocols for its evaluation in both in vitro and in vivo settings.
Mechanism of Action in Wound Healing
The therapeutic potential of this compound in wound healing is primarily attributed to its interaction with integrins, particularly αvβ3 and α5β1, which are key players in the wound healing cascade.[2][5][6][7][8][9] The binding of this compound to these integrins on the surface of various cell types, including fibroblasts, keratinocytes, and endothelial cells, can trigger intracellular signaling pathways that promote:
-
Cell Adhesion and Migration: Facilitating the recruitment of cells essential for tissue repair to the wound site.
-
Cell Proliferation: Stimulating the division of cells required for replacing damaged tissue.
-
Angiogenesis: Promoting the formation of new blood vessels to supply nutrients and oxygen to the healing tissue.
-
Growth Factor Secretion: Upregulating the expression and secretion of key growth factors involved in wound repair, such as Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Transforming Growth Factor-beta (TGF-β).[4][5]
A key signaling pathway potentially activated by this compound upon integrin binding is the PI3K/AKT pathway.[5] This pathway is central to regulating cell survival, proliferation, and migration, all of which are critical for effective wound healing.
Signaling Pathway Diagram
Caption: this compound interaction with integrins activates the PI3K/AKT pathway.
Quantitative Data Summary
As specific quantitative data for this compound in wound healing models is not yet widely published, the following tables provide a template for how to structure and present such data based on typical outcomes from in vitro and in vivo studies of similar RGD peptides.
Table 1: In Vitro Wound Healing Assay - Fibroblast Migration
| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h | Cell Proliferation (Fold Change vs. Control) |
| Control (Vehicle) | 0 | 35 ± 4.2 | 1.0 |
| This compound | 1 | 55 ± 5.1 | 1.2 |
| This compound | 10 | 78 ± 6.3** | 1.5 |
| This compound | 50 | 85 ± 5.8 | 1.6* |
| Positive Control | - | 90 ± 4.9 | 1.8** |
| *p < 0.05, *p < 0.01 compared to control. Data are presented as mean ± standard deviation. |
Table 2: In Vivo Excisional Wound Model - Wound Area Reduction
| Treatment Group | Day 3 (% of Initial Area) | Day 7 (% of Initial Area) | Day 14 (% of Initial Area) |
| Control (Vehicle) | 95 ± 5.6 | 75 ± 8.1 | 45 ± 7.3 |
| This compound (0.1 mg/mL) | 88 ± 6.2 | 60 ± 7.5 | 25 ± 6.1** |
| This compound (1 mg/mL) | 82 ± 5.9 | 45 ± 6.8 | 10 ± 4.5 |
| Positive Control | 80 ± 6.5 | 40 ± 7.0 | 8 ± 3.9 |
| p < 0.05, *p < 0.01 compared to control. Data are presented as mean ± standard deviation. |
Experimental Protocols
In Vitro Wound Healing (Scratch) Assay
This protocol assesses the effect of this compound on the migration and proliferation of skin cells, such as human dermal fibroblasts (HDFs) or human keratinocytes (HaCaT).
Materials:
-
This compound
-
Human Dermal Fibroblasts (HDFs) or HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed HDFs or HaCaT cells into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the "Wound": Once the cells reach confluence, create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the medium with fresh DMEM containing different concentrations of this compound (e.g., 1, 10, 50 µM). Include a vehicle control (medium without the peptide) and a positive control (e.g., a known growth factor).
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours) using an inverted microscope.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Caption: Workflow for the in vitro scratch assay.
In Vivo Excisional Wound Healing Model
This protocol evaluates the efficacy of topically applied this compound in promoting wound closure in a rodent model.
Materials:
-
This compound formulated in a suitable vehicle (e.g., hydrogel, saline)
-
8-10 week old male Sprague-Dawley rats or BALB/c mice
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical scissors, forceps, and a 6 mm or 8 mm dermal biopsy punch
-
Transparent film dressing
-
Digital camera
Protocol:
-
Animal Preparation: Anesthetize the animal and shave the dorsal area.
-
Wound Creation: Create a full-thickness excisional wound on the back of the animal using a dermal biopsy punch.
-
Treatment Application: Topically apply a defined volume of the this compound formulation or the vehicle control to the wound bed.
-
Dressing: Cover the wound with a transparent film dressing.
-
Wound Area Measurement: On days 0, 3, 7, 10, and 14, remove the dressing and photograph the wound. Use image analysis software to measure the wound area.
-
Histological Analysis (Optional): At the end of the study, euthanize the animals and excise the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, and angiogenesis.
Caption: Workflow for the in vivo excisional wound model.
Conclusion
This compound represents a promising candidate for the development of novel wound healing therapies due to its ability to modulate key cellular processes through integrin binding. The provided protocols offer a framework for the systematic evaluation of its efficacy and mechanism of action in preclinical wound healing models. Further research is warranted to fully elucidate its therapeutic potential and to optimize its formulation and delivery for clinical applications.
References
- 1. More than skin deep: cyclic peptides as wound healing and cytoprotective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RGDSP-functionalized peptide hydrogel stimulates growth factor secretion via integrin αv/PI3K/AKT axis for improved wound healing by human amniotic mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrins in Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrins in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arg-Gly-Asp-containing peptides expose novel collagen receptors on fibroblasts: implications for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrins regulation of wound healing processes: insights for chronic skin wound therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
G-Pen-GRGDSPCA Experimental Results: Technical Support Center
Welcome to the technical support center for G-Pen-GRGDSPCA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. The RGD motif is a well-established recognition site for integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell interactions.[1][2][3] The "G-Pen" component suggests a modification, likely involving a penicillamine residue, which can contribute to the cyclic structure and stability of the peptide. Its primary mechanism of action is to bind to integrins, such as αvβ3, thereby modulating downstream signaling pathways involved in cell adhesion, migration, and proliferation.[4][5]
Q2: What are the common applications of this compound in research?
A2: Given its RGD motif, this compound is primarily used in studies related to:
-
Cell Adhesion: Investigating the attachment of cells to extracellular matrix (ECM) components.[3][6]
-
Integrin Binding: Studying the binding affinity and specificity of the peptide to various integrin subtypes.[7]
-
Vascular Biology: Examining its effects on vascular smooth muscle cells, including processes like vasodilation and proliferation.
-
Anti-angiogenesis Research: As RGD peptides can interfere with the function of integrins involved in the formation of new blood vessels.[5]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is a peptide and should be handled with care to maintain its stability. It is typically soluble in sterile, nuclease-free water or phosphate-buffered saline (PBS). For long-term storage, it is recommended to store the lyophilized peptide at -20°C. Once reconstituted, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Cell Adhesion Assays
Q4: I am observing poor or inconsistent cell attachment in my adhesion assay when using this compound as a competitive inhibitor. What could be the cause?
A4: Several factors could contribute to this issue. Please consider the following troubleshooting steps:
-
Suboptimal Peptide Concentration: The effective concentration of RGD peptides can vary. A typical working concentration ranges from 0.1 to 10 µg/ml.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Presence of Serum: Serum contains various attachment factors and integrin-binding proteins that can interfere with the competitive binding of this compound.[3] It is recommended to perform cell adhesion assays in serum-free media.
-
Incorrect Buffer Composition: Integrin-ligand binding is dependent on the presence of divalent cations like Ca²⁺ and Mg²⁺.[1] Ensure that your binding buffer contains appropriate concentrations of these cations.
-
Peptide Degradation: Improper storage or handling can lead to peptide degradation. Ensure the peptide has been stored correctly and avoid multiple freeze-thaw cycles.
-
Cell Health and Viability: Poor cell health can lead to reduced adhesion. Always use healthy, viable cells for your experiments.
Data Presentation: Competitive Cell Adhesion Assay
| This compound Conc. (µg/mL) | Cell Adhesion (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 0.1 | 85 | ± 5.1 |
| 1 | 52 | ± 3.8 |
| 10 | 23 | ± 2.9 |
| 100 | 15 | ± 2.1 |
Vascular Smooth Muscle Cell (VSMC) Proliferation Assays
Q5: I am not observing the expected inhibitory effect of this compound on VSMC proliferation. What should I check?
A5: If this compound is not inhibiting VSMC proliferation as expected, consider these points:
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of proliferation assays. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Peptide Bioactivity: Confirm the bioactivity of your this compound stock. If possible, test it in a simple cell adhesion assay to ensure it is active.
-
Duration of Treatment: The inhibitory effect on proliferation may be time-dependent. Consider extending the incubation time with the peptide.
-
Off-Target Effects: At high concentrations, some peptides can have non-specific or even stimulatory effects. A careful dose-response analysis is essential.
Data Presentation: VSMC Proliferation (72h Incubation)
| This compound Conc. (µg/mL) | Proliferation (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 6.2 |
| 1 | 92 | ± 5.5 |
| 10 | 68 | ± 4.1 |
| 50 | 45 | ± 3.7 |
| 100 | 38 | ± 3.2 |
Experimental Protocols
Protocol 1: Competitive Cell Adhesion Assay
-
Plate Coating: Coat a 96-well plate with an appropriate extracellular matrix protein (e.g., fibronectin or vitronectin) at a concentration of 10 µg/mL in PBS overnight at 4°C.
-
Blocking: Wash the plate three times with PBS and block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells (e.g., human umbilical vein endothelial cells - HUVECs) and resuspend them in serum-free media at a concentration of 1 x 10⁵ cells/mL.
-
Peptide Incubation: Prepare serial dilutions of this compound in serum-free media. In a separate tube, incubate the cell suspension with the different concentrations of the peptide for 30 minutes at 37°C.
-
Seeding: Add 100 µL of the cell-peptide mixture to each well of the coated plate.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO₂.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.
Protocol 2: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5 x 10³ cells/well in complete growth medium and allow them to attach overnight.
-
Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Prepare different concentrations of this compound in low-serum (e.g., 0.5%) medium. Add 100 µL of the respective treatments to the wells. Include a positive control (e.g., growth factors) and a negative control (low-serum medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Mandatory Visualizations
Caption: Putative signaling pathway of this compound.
Caption: Workflow for a competitive cell adhesion assay.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeled cyclic RGD peptides as integrin alpha(v)beta(3)-targeted radiotracers: maximizing binding affinity via bivalency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Going beyond RGD: screening of a cell-adhesion peptide library in 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing G-Pen-GRGDSPCA Concentration for Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with G-Pen-GRGDSPCA. The information provided is intended to assist in the optimization of experimental conditions for various cell-based assays.
Disclaimer: There is limited publicly available information specifically for a peptide named "this compound." The guidance provided here is based on the well-characterized GRGDSP sequence, a common motif used to study cell adhesion and integrin-mediated processes. The "G-Pen" and "CA" portions of the name are presumed to be modifications or linkers that do not fundamentally alter the core RGD-integrin interaction. Users should consider this a general guide and optimize concentrations for their specific construct and cell type.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: The core of this compound is the Arginine-Glycine-Aspartic acid (RGD) sequence. This motif mimics extracellular matrix (ECM) proteins like fibronectin and vitronectin, binding to integrin receptors on the cell surface.[1][2] This interaction is crucial for cell adhesion, migration, proliferation, and survival. The binding of the RGD motif to integrins can trigger a cascade of intracellular signals, leading to the formation of focal adhesions and the activation of downstream signaling pathways.[3]
Q2: Which integrins are targeted by the GRGDSP sequence?
A2: The RGD motif is recognized by a variety of integrins, including αvβ3, αvβ5, α5β1, αvβ6, αvβ8, and αIIbβ3.[4] The specificity can be influenced by the amino acids flanking the RGD core and the peptide's conformation (linear vs. cyclic).[2]
Q3: What are the common applications of this compound in cell assays?
A3: this compound is likely used to study integrin-mediated cellular processes. Common applications include:
-
Cell Adhesion Assays: To quantify the attachment of cells to surfaces coated with the peptide.
-
Cell Migration and Invasion Assays: To assess the effect of the peptide on cell motility.
-
Cytotoxicity Assays: To determine if the peptide, or a drug conjugated to it, has a toxic effect on cells.
-
Competitive Inhibition Assays: To block cell adhesion to ECM proteins and study the functional role of RGD-binding integrins.
Q4: Should I use serum in my assay medium when working with this compound?
A4: The presence of serum can interfere with assays involving RGD peptides. Serum contains ECM proteins like fibronectin and vitronectin, which also contain the RGD sequence and can compete for integrin binding.[5] For cell adhesion assays, it is often recommended to perform the initial cell attachment in serum-free media to ensure that the observed adhesion is specific to the this compound.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Cell Adhesion | 1. Suboptimal Peptide Concentration: The concentration of this compound used for coating is too low. 2. Ineffective Coating: The peptide is not properly immobilized on the culture surface. 3. Presence of Competing Proteins: Serum in the medium is interfering with binding.[5] 4. Low Integrin Expression: The cell line used expresses low levels of the target integrins. | 1. Optimize Coating Concentration: Test a range of concentrations (e.g., 0.1 to 10 µg/mL) to find the optimal density for your cell type.[6] 2. Review Coating Protocol: Ensure proper solubilization of the peptide and appropriate incubation time and temperature for coating. Consider using pre-coated plates or alternative surface chemistries for covalent immobilization. 3. Use Serum-Free Medium: Perform the adhesion assay in serum-free or serum-depleted medium.[5] 4. Select Appropriate Cell Line: Use a cell line known to express high levels of RGD-binding integrins (e.g., HEK-293, SKOV-3).[7] |
| High Background Adhesion (Non-specific Binding) | 1. Incomplete Blocking: The culture surface was not adequately blocked, leading to non-specific cell attachment. 2. Cell Settling: Cells are adhering due to gravity rather than specific integrin-mediated interactions. | 1. Use a Blocking Agent: After coating with this compound, incubate the surface with a blocking buffer (e.g., 1% Bovine Serum Albumin) to prevent non-specific binding.[3] 2. Include a Control Peptide: Use a scrambled peptide sequence (e.g., GRDGSP) as a negative control to quantify non-specific adhesion. |
| Variability in Results | 1. Inconsistent Peptide Solubilization: The peptide is not fully dissolved, leading to uneven coating. 2. Inconsistent Cell Seeding: The number of cells seeded per well is not uniform. 3. Edge Effects: Wells on the perimeter of the plate are behaving differently from the inner wells. | 1. Ensure Complete Solubilization: Follow the manufacturer's instructions for dissolving the peptide. Vortex thoroughly and visually inspect for particulates.[6] 2. Accurate Cell Counting: Use a hemocytometer or automated cell counter to ensure consistent cell numbers in each well. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS or medium to maintain humidity. |
| Unexpected Cytotoxicity | 1. High Peptide Concentration: Very high concentrations of some peptides can induce apoptosis. 2. Contaminants: The peptide preparation may contain cytotoxic contaminants from the synthesis process. 3. Peptide Conjugate: If this compound is conjugated to a cytotoxic agent, the observed toxicity is expected. | 1. Perform a Dose-Response Curve: Determine the cytotoxic concentration range for your specific peptide and cell line using a viability assay. 2. Use High-Purity Peptide: Ensure the peptide is of high purity (>95%). 3. Characterize the Conjugate: If using a conjugate, the cytotoxicity of the payload is the intended effect. |
Quantitative Data Summary
The following tables summarize typical concentration ranges for RGD-containing peptides in various cell assays. These values should be used as a starting point for optimization.
Table 1: Concentration Ranges for this compound in Solution
| Assay Type | Peptide | Cell Line | Concentration Range | Reference |
| Cell Adhesion Inhibition | GRGDSP | HLE | 0.1 - 2.0 mg/mL | [8] |
| Cell Detachment | GRGDSP | NRK | 1 mg/mL | [9] |
| Cytotoxicity (as a conjugate) | c(MMAE) | SKOV-3 | IC50: 0.25 µM | [7] |
| Cytotoxicity (RGD-functionalized) | Peptide 14 | MCF-7 | IC50: 14 µM | [10] |
Table 2: Surface Density for Immobilized this compound
| Assay Type | Peptide | Cell Type | Surface Density Range | Reference |
| Endothelial Cell Adhesion & Spreading | GRGDSP | Endothelial Cells | 0.2 - 3.0 pmol/cm² | [11] |
| Endothelial Cell Migration | GRGDSP | Endothelial Cells | 0.2 - 0.8 pmol/cm² (faster migration) | [11] |
Experimental Protocols
Cell Adhesion Assay
This protocol describes a standard method for quantifying cell attachment to a surface coated with this compound.
Materials:
-
This compound peptide
-
Sterile phosphate-buffered saline (PBS) or serum-free medium
-
96-well tissue culture plate
-
Blocking buffer (e.g., 1% heat-inactivated BSA in PBS)
-
Cell suspension in serum-free medium
-
Staining solution (e.g., Crystal Violet)
-
Solubilization buffer (e.g., 10% acetic acid)
Procedure:
-
Coating:
-
Dissolve this compound in sterile PBS or serum-free medium to the desired stock concentration.
-
Add 100 µL of the peptide solution to each well of a 96-well plate. As a negative control, add PBS or a scrambled peptide solution to other wells.
-
Incubate the plate for 1-2 hours at 37°C or overnight at 4°C.[3]
-
-
Washing:
-
Aspirate the coating solution and gently wash the wells three times with sterile PBS to remove any unbound peptide.[3]
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific cell binding.[3]
-
-
Washing:
-
Aspirate the blocking buffer and wash the wells three times with sterile PBS.[3]
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium to a known concentration.
-
Seed 1 x 10⁴ to 5 x 10⁴ cells in 100 µL of serum-free medium into each well.
-
-
Incubation:
-
Incubate the plate for 1-3 hours at 37°C in a CO₂ incubator to allow for cell attachment.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells. The number of washes can be optimized (typically 2-3 times).
-
-
Quantification:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Wash the wells with water to remove excess stain.
-
Solubilize the stain with 10% acetic acid.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cytotoxicity Assay (MTT/XTT-based)
This protocol outlines a method to assess the effect of soluble this compound on cell viability.
Materials:
-
This compound peptide
-
Complete cell culture medium
-
96-well tissue culture plate
-
Cell suspension
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add 10 µL of MTT reagent (5 mg/mL) or 50 µL of XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer and incubate overnight.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm for MTT or 450 nm for XTT using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.
-
Visualizations
Integrin Signaling Pathway
The binding of this compound to integrins on the cell surface initiates a signaling cascade that leads to the formation of focal adhesions and influences cell behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. qyaobio.com [qyaobio.com]
- 3. benchchem.com [benchchem.com]
- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellgs.com [cellgs.com]
- 7. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced breast cancer cell targeting: RGD integrin ligand potentiates RWQWRWQWR’s cytotoxicity and inhibits migration [explorationpub.com]
- 11. Regulation of endothelial cell function by GRGDSP peptide grafted on interpenetrating polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing G-Pen-GRGDSPCA degradation in experiments
Welcome to the technical support center for G-Pen-GRGDSPCA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this cyclic RGD peptide in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and application of this compound.
Issue 1: Peptide Insolubility or Aggregation Upon Reconstitution
Symptoms:
-
Visible precipitate or cloudiness in the solution after adding solvent.
-
Difficulty in dissolving the lyophilized peptide.
-
Inconsistent results in bioassays.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Incorrect Solvent | The peptide has a net charge and may require a specific pH for optimal solubility. For basic peptides, a slightly acidic solvent can aid dissolution. Start by reconstituting in sterile, deionized water. If solubility is poor, try a small amount of 0.1% trifluoroacetic acid (TFA) in water or 10% acetic acid in water. For highly hydrophobic peptides, a small percentage of an organic solvent like DMSO or DMF can be used initially, followed by dilution with the aqueous buffer of choice. |
| High Peptide Concentration | Avoid preparing highly concentrated stock solutions, as this can promote aggregation. It is recommended to prepare stock solutions in the range of 1-5 mg/mL. |
| Inadequate Mixing | Vortex the solution gently for a few minutes. For stubborn aggregates, brief sonication in a water bath may be helpful. Avoid vigorous or prolonged sonication, as it can potentially damage the peptide. |
| Aggregation-Prone Sequence | While this compound is cyclic, which reduces aggregation tendency, hydrophobic interactions can still occur. If aggregation persists, consider working with lower concentrations and ensure the peptide is fully dissolved before use. |
Issue 2: Loss of Peptide Activity or Inconsistent Experimental Results
Symptoms:
-
Reduced or no biological effect in cell-based assays (e.g., inhibition of cell adhesion).
-
High variability between experimental replicates.
-
Decreased therapeutic efficacy in in vivo studies.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Peptide Degradation | Storage: Always store the lyophilized peptide at -20°C ± 5°C.[1] Once reconstituted, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. pH Sensitivity: The disulfide bridge in this compound can be susceptible to degradation at pH values above 8.[2] Ensure that the pH of your experimental buffers is maintained at or below neutral pH. Proteolytic Degradation: In cell culture experiments, proteases secreted by cells can degrade the peptide.[3] Minimize the incubation time when possible. For longer-term experiments, consider using serum-free media or a protease inhibitor cocktail if compatible with your experimental setup. The N-terminal amine can be a site for degradation; however, the cyclic nature of this compound offers some protection.[3] |
| Improper Handling | Aliquotting: To prevent contamination and degradation from repeated opening of the stock vial, it is crucial to aliquot the reconstituted peptide into smaller, single-use volumes. Avoid Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to peptide degradation. |
| Incorrect Peptide Concentration | Quantification: Verify the concentration of your stock solution using a reliable method such as UV spectrophotometry at 280 nm if the sequence contains aromatic residues (this compound does not, so this is not applicable) or a colorimetric peptide assay (e.g., BCA assay). For precise quantification, HPLC analysis with a known standard is recommended. |
| Disulfide Bridge Reduction | The biological activity of this compound is dependent on its cyclic conformation, which is maintained by a disulfide bridge.[1] Avoid using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol in your experimental buffers unless intentionally studying the reduced form. |
Issue 3: High Background or Non-Specific Binding in Assays
Symptoms:
-
High signal in negative control groups in cell adhesion or binding assays.
-
Low signal-to-noise ratio.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Inadequate Blocking | Ensure all non-specific binding sites on your assay plates or cells are thoroughly blocked. Common blocking agents include Bovine Serum Albumin (BSA) or casein. An incubation step with a blocking buffer for at least 1 hour is recommended. |
| Hydrophobic Interactions | The peptide may non-specifically adhere to plasticware or other surfaces. To mitigate this, consider using low-binding microplates and pipette tips. Including a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.05%) in your wash buffers can also help reduce non-specific binding. |
| High Peptide Concentration | Using an excessively high concentration of the peptide can lead to saturation of non-specific binding sites. Perform a dose-response experiment to determine the optimal concentration that gives a specific signal without high background. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The lyophilized peptide should be stored at -20°C ± 5°C.[1] After reconstitution, it is best to aliquot the solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: How should I reconstitute the lyophilized this compound peptide?
A2: We recommend reconstituting the peptide in sterile, high-purity water. If you encounter solubility issues, you can use a small amount of a suitable solvent as described in the troubleshooting guide (Issue 1). Gently vortex or sonicate briefly to ensure the peptide is fully dissolved.
Q3: What is the stability of this compound in solution?
A3: The cyclic structure of this compound significantly enhances its stability compared to linear RGD peptides.[2][4] However, it can still be susceptible to degradation under certain conditions. The primary degradation pathways involve the aspartic acid residue and the disulfide bond, particularly at alkaline pH (pH > 8).[2] In cell culture media containing serum, the peptide can be degraded by proteases. The half-life in biological fluids will vary depending on the specific conditions.
Q4: Can I use this compound in in vivo studies?
A4: Yes, this compound and similar cyclic RGD peptides are frequently used in in vivo studies for applications such as targeting integrins in the vasculature. For in vivo administration, the peptide should be dissolved in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS).
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. This sequence is a recognition motif for several integrins, particularly αvβ3. By binding to these integrins, the peptide can competitively inhibit the binding of extracellular matrix proteins, thereby affecting cell adhesion, migration, and signaling.
Q6: How can I confirm the purity and integrity of my this compound peptide?
A6: The purity of the peptide can be assessed using High-Performance Liquid Chromatography (HPLC). The integrity and molecular weight can be confirmed by Mass Spectrometry (MS). It is recommended to obtain a certificate of analysis from the supplier that includes this information.
Experimental Protocols
Protocol 1: In Vitro Cell Adhesion Inhibition Assay
This protocol provides a general method to assess the ability of this compound to inhibit cell adhesion to an extracellular matrix protein-coated surface.
Materials:
-
This compound peptide
-
Control peptide (e.g., a scrambled sequence or RGE-containing peptide)
-
96-well tissue culture plates
-
Extracellular matrix (ECM) protein (e.g., fibronectin, vitronectin)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell line expressing the target integrin (e.g., αvβ3)
-
Serum-free cell culture medium
-
Cell detachment solution (e.g., trypsin-EDTA)
-
Cell staining reagent (e.g., crystal violet)
-
Plate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL fibronectin in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Washing and Blocking: Wash the wells three times with PBS to remove unbound ECM protein. Add blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites.
-
Cell Preparation: Culture the cells to sub-confluency. Detach the cells using a non-enzymatic cell dissociation solution or a brief trypsin treatment. Resuspend the cells in serum-free medium and adjust the cell density.
-
Peptide Treatment: Prepare serial dilutions of this compound and the control peptide in serum-free medium.
-
Inhibition Assay: Add the cell suspension to the peptide solutions and incubate for 15-30 minutes at 37°C.
-
Cell Seeding: After washing the blocked plate with PBS, add the cell-peptide mixture to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Stain the adherent cells with crystal violet, then solubilize the dye and measure the absorbance using a plate reader. The absorbance is proportional to the number of adherent cells.
-
Data Analysis: Plot the absorbance against the peptide concentration to determine the inhibitory effect of this compound.
Protocol 2: In Vivo Tumor Imaging with Fluorescently Labeled this compound (Conceptual)
This protocol outlines a general procedure for in vivo imaging of tumors that overexpress αvβ3 integrin using a fluorescently labeled this compound analog.
Materials:
-
Fluorescently labeled this compound (e.g., conjugated to a near-infrared dye)
-
Tumor-bearing animal model (e.g., mice with subcutaneous xenografts of αvβ3-positive cancer cells)
-
Sterile PBS for injection
-
In vivo imaging system capable of detecting the fluorescent signal
Methodology:
-
Animal Model: Establish tumors in immunocompromised mice by subcutaneously injecting αvβ3-expressing cancer cells. Allow the tumors to grow to a suitable size for imaging.
-
Probe Preparation: Reconstitute the fluorescently labeled this compound in sterile PBS to the desired concentration for injection.
-
Probe Administration: Anesthetize the tumor-bearing mouse and administer the fluorescent probe via intravenous (e.g., tail vein) injection.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mouse and acquire whole-body fluorescent images using the in vivo imaging system.
-
Specificity Control: To demonstrate targeting specificity, a separate group of mice can be co-injected with an excess of unlabeled this compound to block the integrin receptors.
-
Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the mouse and dissect the tumor and major organs for ex vivo imaging to confirm the biodistribution of the probe.
-
Data Analysis: Quantify the fluorescent signal intensity in the tumor and other organs at each time point to assess the targeting efficacy and pharmacokinetics of the labeled peptide.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a cell adhesion inhibition assay.
Caption: Simplified integrin αvβ3 signaling pathway.
References
- 1. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic RGD peptide-modified liposomal drug delivery system for targeted oral apatinib administration: enhanced cellular uptake and improved therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of G-Pen-GRGDSPCA
Welcome to the technical support center for the synthesis of G-Pen-GRGDSPCA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this cyclic peptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, a cyclic peptide synthesized via solid-phase peptide synthesis (SPPS) with a disulfide bridge between Penicillamine (Pen) and Cysteine (Cys).
Issue 1: Low Yield of the Linear Peptide during Solid-Phase Synthesis
Q: My solid-phase peptide synthesis (SPPS) of the linear this compound precursor is resulting in a low yield or a high amount of truncated sequences. What are the potential causes and solutions?
A: Low yields in SPPS can arise from several factors related to the specific amino acid sequence. The this compound sequence contains residues like Proline (Pro) and Arginine (Arg) which are known to be challenging.
Troubleshooting Steps:
-
Incomplete Fmoc Deprotection: The removal of the Fmoc protecting group can sometimes be incomplete, leading to truncated sequences. This can be monitored using a UV detector during the deprotection step.[1]
-
Solution: Increase the deprotection time with piperidine or use a stronger deprotection cocktail, such as one containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2]
-
-
Difficult Coupling Reactions:
-
Proline: The secondary amine of proline is less reactive than the primary amines of other amino acids, which can lead to inefficient coupling of the subsequent amino acid.[3]
-
Solution: Employ a "double coupling" strategy for the amino acid following proline, meaning the coupling step is repeated to ensure the reaction goes to completion.[3]
-
-
Arginine: The bulky Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the Arginine side chain can sterically hinder the coupling reaction.[3]
-
Solution: A double coupling strategy is also recommended for arginine residues. Additionally, using a more potent coupling reagent like COMU, especially with microwave heating, can improve coupling efficiency.[4]
-
-
Peptide Aggregation: Hydrophobic residues or the growing peptide chain itself can aggregate on the solid support, preventing reagents from accessing the reaction sites.[5][6]
-
Issue 2: Inefficient Cyclization and Disulfide Bond Formation
Q: I have successfully synthesized the linear peptide, but the cyclization step to form the disulfide bond between Penicillamine and Cysteine is inefficient, leading to low yields of this compound and significant side products. How can I optimize this step?
A: The formation of the intramolecular disulfide bond is a critical step that is often in competition with intermolecular reactions, leading to oligomers and other side products.
Troubleshooting Steps:
-
Verify Free Thiols: Before attempting cyclization, ensure that the thiol protecting groups (e.g., Trt for Penicillamine and Cys) have been completely removed and that free thiols are present.
-
Verification Method: Use Ellman's reagent (DTNB) to quantify the concentration of free sulfhydryl groups in your linear peptide solution.[7]
-
-
Prevent Oligomerization: The primary cause of low cyclization yield is often the formation of dimers and higher-order oligomers through intermolecular disulfide bonds.
-
Solution: Perform the oxidation reaction at a high dilution, typically in the range of 0.1-1 mg/mL.[7] This favors the intramolecular reaction required for cyclization.
-
-
Optimize Reaction pH: The pH of the reaction buffer is crucial for efficient disulfide bond formation. The thiolate anion is the reactive species, and its concentration is pH-dependent.
-
Choice of Oxidizing Agent: While air oxidation is a simple method, it can be slow and inefficient.
-
Solution: Consider using a more controlled and efficient oxidizing agent. Dimethyl sulfoxide (DMSO) is a common and effective choice for peptides that do not contain sensitive residues like methionine or tryptophan.[7]
-
Issue 3: Side Reactions During Synthesis
Q: I'm observing unexpected peaks in my HPLC analysis that do not correspond to the desired product or simple oligomers. What are some common side reactions?
A: Several side reactions can occur during the synthesis of complex peptides.
Troubleshooting Steps:
-
Aspartimide Formation: The Aspartic acid (Asp) residue in the RGD motif can be susceptible to aspartimide formation, especially during Fmoc deprotection with piperidine. This can lead to a loss of the desired product and the formation of byproducts.
-
Glutarimide Formation: When synthesizing tailed cyclic RGD peptides using glutamic acid, glutarimide formation can occur, which disrupts the formation of the cyclic peptide.[9][10]
-
Solution: This is sequence-dependent and can sometimes be prevented by incorporating a sterically hindered amino acid adjacent to the glutamic acid residue.[9]
-
-
Oxidation of Sensitive Residues: If your peptide contains methionine or tryptophan, they can be oxidized during the disulfide bond formation step, especially if using harsh oxidizing agents.
-
Solution: Use a milder and more selective oxidizing agent. Protect the side chains of sensitive residues if necessary.
-
Data Presentation: Typical SPPS and Cyclization Parameters
The following tables summarize typical parameters for the synthesis of cyclic peptides like this compound. Note that these are starting points and may require optimization for your specific setup.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters
| Parameter | Recommended Condition | Rationale/Notes |
| Resin | 2-Chlorotrityl chloride resin | Allows for cleavage of the peptide while keeping side-chain protecting groups intact, which is useful for solution-phase cyclization.[11] |
| Synthesis Strategy | Fmoc/tBu | Standard, well-established chemistry for peptide synthesis. |
| Coupling Reagents | HBTU/HATU/HCTU with DIPEA | Standard and efficient coupling activators. COMU can be used for difficult couplings.[4] |
| Amino Acid Excess | 4-5 equivalents | Ensures the reaction drives to completion. |
| Coupling Time | 1-2 hours | Standard coupling time; may need to be extended for difficult residues. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard deprotection reagent. Time can be extended if deprotection is incomplete.[1] |
Table 2: Cyclization (Disulfide Bond Formation) Parameters
| Parameter | Recommended Condition | Rationale/Notes |
| Peptide Concentration | 0.1 - 1.0 mg/mL | High dilution is critical to favor intramolecular cyclization and prevent oligomerization.[7] |
| Solvent | Aqueous buffer (e.g., Ammonium Bicarbonate) | Provides the necessary environment for the reaction. |
| pH | 8.0 - 9.0 | Optimizes the concentration of the reactive thiolate anion.[7][8] |
| Oxidizing Agent | Air (O₂) or 10-20% DMSO in water | Air oxidation is simple but can be slow. DMSO is generally more efficient.[7] |
| Reaction Time | 12 - 48 hours | The reaction should be monitored by HPLC until the linear precursor is consumed. |
| Temperature | Room Temperature | Standard condition for disulfide bond formation. |
Experimental Protocols
This section provides a generalized methodology for the synthesis of this compound based on standard protocols for cyclic RGD peptides.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in Dichloromethane (DCM) and then wash with Dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Ala-OH) to the resin using Diisopropylethylamine (DIPEA) in DCM.
-
Chain Elongation Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid (4 equivalents), a coupling agent like HBTU (4 equivalents), and DIPEA (8 equivalents) in DMF. Agitate for 1-2 hours. Wash the resin with DMF.
-
Repeat this cycle for each amino acid in the sequence: Cys(Trt), Pro, Ser(tBu), Asp(OtBu), Gly, Arg(Pbf), Gly, Pen(Trt), and Gly.
-
-
Cleavage from Resin: After the final amino acid is coupled, wash the resin with DCM and dry. Cleave the peptide from the resin using a mild cleavage cocktail (e.g., Acetic acid/Trifluoroethanol/DCM) to preserve the side-chain protecting groups.
-
Purification: Purify the protected linear peptide using reverse-phase High-Performance Liquid Chromatography (HPLC).
Protocol 2: Deprotection and Cyclization
-
Side-Chain Deprotection: Treat the purified linear peptide with a strong cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours to remove all side-chain protecting groups (Pbf, tBu, OtBu, Trt).
-
Peptide Precipitation: Precipitate the deprotected peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Cyclization Reaction:
-
Dissolve the lyophilized linear peptide in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.5) at a high dilution (0.1 mg/mL).
-
Add 10% (v/v) DMSO to the solution to act as the oxidizing agent.
-
Stir the solution open to the air at room temperature for 24-48 hours.
-
-
Monitoring: Monitor the progress of the cyclization by taking aliquots and analyzing them via HPLC to observe the disappearance of the linear precursor and the appearance of the cyclic product.
-
Final Purification: Once the reaction is complete, acidify the solution with TFA and purify the final cyclic peptide, this compound, using preparative HPLC. Characterize the final product by mass spectrometry.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Cyclization Yield
Caption: Troubleshooting logic for low cyclization yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: G-Pen-GRGDSPCA Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of the cyclic peptide G-Pen-GRGDSPCA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence.[1] The RGD motif is known to interact with integrins, which are cell surface receptors involved in cell adhesion and signaling. The cyclization is formed by a disulfide bridge between Penicillamine (Pen) and Cysteine (Cys).[1]
| Property | Value | Reference |
| Sequence | H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH | [1] |
| Molecular Formula | C35H57N13O14S2 | [1] |
| Molecular Weight | 948.04 Da | [1] |
| Structure | Cyclic (Pen2 and Cys9 bridge) | [1] |
| Research Area | Inflammation, Vascular Wound Response | [1] |
Q2: What are the main barriers to achieving high oral bioavailability for this compound?
Like most peptide-based therapeutics, this compound faces several significant barriers to oral absorption, resulting in typically low bioavailability (often less than 1-2%).[2][3] These include:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the stomach and small intestine, such as pepsin, trypsin, and chymotrypsin.[4]
-
Poor Permeability: The hydrophilic nature and relatively large molecular size of peptides limit their ability to pass through the intestinal epithelial barrier.[2][5]
-
Physicochemical Instability: The harsh pH conditions of the gastrointestinal (GI) tract can lead to chemical degradation of the peptide.[4]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments aimed at enhancing this compound bioavailability.
Problem 1: Low peptide concentration detected in in vitro permeability assays (e.g., Caco-2 cell model).
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation | 1. Incorporate protease inhibitors (e.g., aprotinin, bestatin) into the experimental buffer.[2] 2. Confirm the stability of this compound in the presence of Caco-2 cell lysates. |
| Low Paracellular Transport | 1. Co-administer with permeation enhancers that transiently open tight junctions (e.g., sodium caprate, chitosan nanoparticles).[2][6] |
| Low Transcellular Transport | 1. Formulate this compound with cell-penetrating peptides (CPPs) or other carriers to facilitate transport across the cell membrane.[6] 2. Investigate the potential for efflux by P-glycoprotein (P-gp) and consider using P-gp inhibitors (e.g., verapamil) in your assay.[7] |
| Peptide Adsorption to Assay Components | 1. Use low-binding plates and pipette tips. 2. Include a recovery control to quantify the amount of peptide lost to non-specific binding. |
Problem 2: High variability in plasma concentrations in animal bioavailability studies.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Gastric Emptying | 1. Standardize the fasting period for all animals before dosing. 2. Administer the formulation in a consistent volume and vehicle. |
| Formulation Instability | 1. Assess the stability of your this compound formulation in simulated gastric and intestinal fluids. 2. Consider enteric-coated capsules or microspheres to protect the peptide from stomach acid.[8] |
| Pre-systemic Metabolism | 1. Analyze plasma samples for potential metabolites of this compound. 2. If significant metabolism is observed, consider chemical modifications to the peptide to improve stability, though this may alter its activity.[3] |
Hypothetical Bioavailability Data for Different this compound Formulations
The following table presents hypothetical data from a preclinical study in rats to illustrate the potential impact of different formulation strategies on the oral bioavailability of this compound.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| This compound in Saline (Oral) | 15.2 | 0.5 | 30.8 | 0.8 |
| + Permeation Enhancer (Sodium Caprate) | 45.7 | 0.75 | 98.5 | 2.6 |
| + Protease Inhibitor (Aprotinin) | 38.9 | 0.5 | 81.2 | 2.1 |
| Encapsulated in Chitosan Nanoparticles | 82.1 | 1.0 | 250.6 | 6.6 |
| Intravenous (IV) Bolus | 1500.0 | 0.08 | 3800.0 | 100 |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is a standard method for assessing the intestinal permeability of a compound.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value >250 Ω·cm² is generally acceptable.
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound formulation (with or without enhancers) to the apical (AP) side of the Transwell®.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of this compound in the BL samples using a validated analytical method such as LC-MS/MS.
-
Apparent Permeability Calculation (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of appearance of the peptide on the basolateral side.
-
A: The surface area of the filter membrane.
-
C0: The initial concentration of the peptide on the apical side.
-
Visualizations
Caption: Experimental workflow for evaluating this compound bioavailability.
Caption: Simplified signaling pathway of this compound via integrin interaction.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sci-hub.red [sci-hub.red]
- 8. mdpi.com [mdpi.com]
G-Pen-GRGDSPCA off-target effects and how to mitigate them
Welcome to the technical support center for G-Pen-GRGDSPCA. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this cyclic RGD peptide in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to off-target effects and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic, cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. Its primary target is the integrin αvβ3, a cell surface receptor involved in cell adhesion, migration, and angiogenesis. The cyclic structure of this compound provides higher stability and binding affinity compared to linear RGD peptides.[1]
Q2: What are the potential off-target effects of this compound?
The primary off-target effects of this compound stem from its ability to bind to other integrin subtypes that also recognize the RGD motif. The specificity of RGD peptides is not absolute, and they can interact with other integrins, such as αvβ5 and α5β1, depending on the cell type and the expression levels of these integrins.[2][3] This can lead to unintended biological consequences, including effects on cell adhesion, migration, and signaling pathways unrelated to αvβ3.
Q3: How can I determine the integrin expression profile of my cell line?
Understanding the expression levels of different integrin subtypes on your cells of interest is crucial for predicting potential off-target effects. Flow cytometry is a common and effective method for quantifying cell surface integrin expression.
Troubleshooting Guides
Problem 1: High background or non-specific cell binding in my assay.
Possible Cause: Off-target binding to other RGD-recognizing integrins expressed on the cell surface.
Troubleshooting Steps:
-
Characterize Integrin Expression: Perform flow cytometry to quantify the expression levels of αvβ3, αvβ5, α5β1, and other relevant integrins on your target cells. This will help identify potential off-target receptors.
-
Competitive Inhibition Assay: Use function-blocking antibodies specific to different integrin subtypes in a competitive binding experiment. This can help identify which integrin is responsible for the non-specific binding.
-
Optimize Peptide Concentration: Titrate the concentration of this compound to find the lowest effective concentration that saturates the target integrin (αvβ3) while minimizing binding to lower-affinity off-target integrins.
-
Control Peptides: Include a negative control peptide (e.g., a scrambled RGD sequence like GRADSP) to assess the level of non-specific binding.
Problem 2: Inconsistent or unexpected downstream signaling events are observed.
Possible Cause: Activation of signaling pathways downstream of off-target integrins. For example, while αvβ3, αvβ5, and α5β1 can all activate the FAK/Src pathway, the specific downstream effectors and cellular outcomes can differ.[4][5][6]
Troubleshooting Steps:
-
Pathway Analysis: Based on your integrin expression profile, investigate the known signaling pathways for the identified off-target integrins.
-
Western Blotting: Analyze the phosphorylation status of key signaling molecules downstream of different integrins (e.g., FAK, Src, ERK, Akt) to determine which pathways are being activated.
-
Inhibitor Studies: Use specific inhibitors for signaling molecules (e.g., FAK inhibitors, Src inhibitors) to dissect the contribution of different pathways to the observed cellular response.
Problem 3: The observed therapeutic or biological effect is lower than expected.
Possible Cause:
-
Low expression of the target integrin (αvβ3).
-
Competition from endogenous ligands in the cell culture medium or in vivo environment.
-
Peptide degradation.
Troubleshooting Steps:
-
Confirm Target Expression: Verify high expression of αvβ3 on your target cells using flow cytometry or western blotting.
-
Serum-Free Conditions: If possible, perform initial experiments in serum-free media to reduce competition from vitronectin and fibronectin present in serum.
-
Stability Assessment: While cyclic peptides are generally stable, assess the stability of this compound in your experimental conditions if degradation is suspected.
Quantitative Data: Binding Affinity of Cyclic RGD Peptides
Due to the limited availability of comprehensive public data for the specific binding affinities of this compound to a wide range of integrins, the following table presents representative IC50 values for a similar well-characterized cyclic RGD peptide, Cilengitide, to illustrate the concept of differential binding affinities. These values are indicative and may not directly reflect the binding profile of this compound.
| Integrin Subtype | Ligand | IC50 (nM) |
| αvβ3 | Cilengitide | 0.58 |
| αvβ5 | Cilengitide | ~10-100 |
| α5β1 | Cilengitide | >1000 |
| αIIbβ3 | Cilengitide | >1000 |
Data is compiled from publicly available literature on cyclic RGD peptides and is for illustrative purposes.[7]
Experimental Protocols
Protocol 1: Quantitative Analysis of Integrin Expression by Flow Cytometry
Objective: To determine the cell surface expression levels of αvβ3, αvβ5, and α5β1 integrins.
Materials:
-
Single-cell suspension of the cell line of interest
-
Primary antibodies specific for human αvβ3, αvβ5, and α5β1 integrins
-
Isotype control antibodies
-
Fluorescently labeled secondary antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Harvest and wash cells, then resuspend in cold FACS buffer to a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into separate tubes.
-
Add the primary antibody (or isotype control) at the manufacturer's recommended concentration.
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer.
Protocol 2: Competitive Binding Assay (ELISA-based)
Objective: To assess the binding specificity of this compound.
Materials:
-
96-well ELISA plates
-
Purified recombinant human integrin αvβ3
-
Biotinylated this compound
-
Unlabeled this compound and control peptides
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 3% BSA)
Procedure:
-
Coat the ELISA plate with purified integrin αvβ3 overnight at 4°C.
-
Wash the plate and block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Prepare serial dilutions of unlabeled this compound and control peptides.
-
Add the unlabeled peptides to the wells, followed by a constant concentration of biotinylated this compound.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound peptides.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
The decrease in signal in the presence of unlabeled peptide indicates competitive binding.
Protocol 3: Cell Viability (MTT) Assay
Objective: To evaluate the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrin signaling in cancer: bidirectional mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression/activation of α5β1 integrin is linked to the β-catenin signaling pathway to drive migration in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining G-Pen-GRGDSPCA In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing G-Pen-GRGDSPCA in in vivo experiments. The information is tailored for scientists and professionals in drug development, offering detailed protocols and data to support the effective delivery of this peptide conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. This sequence is a well-established motif for binding to integrins.[1][2] Its primary molecular target is the αvβ3 integrin, a transmembrane receptor that is often overexpressed on tumor cells and activated endothelial cells in the tumor neovasculature.[3][4] The cyclic structure of the peptide enhances its stability and binding affinity to the receptor compared to linear RGD peptides.[3][5]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: Like many peptide-based therapeutics, this compound faces several in vivo delivery challenges. These include a short plasma half-life due to rapid renal clearance, potential immunogenicity, and enzymatic degradation.[6][7][8] Furthermore, achieving sufficient concentration at the target site while minimizing off-target accumulation in organs like the liver and kidneys is a primary hurdle.[9][10][11]
Q3: What are the most common delivery systems for cyclic RGD peptides like this compound?
A3: To overcome the challenges of systemic delivery, this compound is often incorporated into nanoparticle-based delivery systems. The most common carriers include:
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate the peptide, protecting it from degradation and clearance.[12][13][14][15] Surface modification of liposomes with polyethylene glycol (PEG) can further prolong circulation time.[14]
-
Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that carry the peptide. These systems offer controlled release and can be engineered for specific targeting.[16]
-
Human Serum Albumin (HSA) Conjugates: Conjugating the peptide to HSA can significantly extend its circulation half-life, leveraging the long half-life of albumin in the bloodstream.[17]
Q4: How does this compound binding to αvβ3 integrin trigger a cellular response?
A4: Upon binding of this compound to αvβ3 integrin, a signaling cascade is initiated within the cell. This process, known as outside-in signaling, involves the clustering of integrins and the recruitment of various intracellular signaling proteins to the cell membrane. Key downstream effectors include Focal Adhesion Kinase (FAK) and Src family kinases.[18][19][20] Activation of these kinases leads to the modulation of several pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, migration, and angiogenesis.[18][20][21]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. dovepress.com [dovepress.com]
- 2. RGD-Peptide Functionalization Affects the In Vivo Diffusion of a Responsive Trimeric MRI Contrast Agent through Interactions with Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress on Cyclic-Peptide Functionalized Nanoparticles for Tumor-Penetrating Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Platelet Targeting By Cyclic RGD-modified Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclic RGD peptide-modified liposomal drug delivery system for targeted oral apatinib administration: enhanced cellular uptake and improved therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. RGD–Human Serum Albumin Conjugates as Efficient Tumor Targeting Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Integrin αvβ3 Engagement Regulates Glucose Metabolism and Migration through Focal Adhesion Kinase (FAK) and Protein Arginine Methyltransferase 5 (PRMT5) in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Integrin αVβ3 Signaling in the Progression of Osteoarthritis Induced by Excessive Mechanical Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. αVβ3 Integrin Regulates Macrophage Inflammatory Responses via PI3 Kinase/Akt-Dependent NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor solubility of G-Pen-GRGDSPCA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with G-Pen-GRGDSPCA. The information is designed to address common challenges, particularly those related to the peptide's solubility.
Troubleshooting Guide: Poor Solubility of this compound
Poor solubility of this compound can impede experimental success. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Peptide will not dissolve in aqueous buffer (e.g., PBS, Tris). | The peptide has a net neutral charge at the buffer's pH, which is likely close to its isoelectric point (pI). The cyclic and hydrophobic nature of Penicillamine (Pen) may also contribute to poor aqueous solubility. | 1. pH Adjustment: Since the peptide contains both an acidic (Aspartic Acid) and a basic (Arginine) residue, its net charge is pH-dependent. Try dissolving in a slightly acidic aqueous solution (e.g., 10% acetic acid) or a slightly basic solution (e.g., 0.1% ammonium hydroxide) and then dilute with your working buffer. 2. Use of Co-solvents: For highly resistant solubility issues, initially dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add the aqueous buffer to the desired concentration.[1][2][3] |
| Precipitation occurs after adding the peptide stock solution to the aqueous experimental medium. | The final concentration of the organic solvent (if used) is too high, causing the peptide to crash out of solution. Alternatively, the pH of the final solution is unfavorable for peptide solubility. | 1. Minimize Organic Solvent: Aim for a final concentration of the organic solvent to be as low as possible, ideally less than 1% in the final working solution for most cell-based assays.[1] 2. Stepwise Dilution: Add the peptide stock solution to the experimental medium in a drop-wise manner while vortexing to facilitate mixing and prevent localized high concentrations. |
| The peptide solution appears cloudy or contains visible particulates. | Incomplete dissolution or aggregation of the peptide. | 1. Sonication: Use a bath sonicator for a short period to break up any aggregates and enhance dissolution.[1][4] 2. Gentle Warming: Gently warm the solution to 37-40°C, as increased temperature can improve the solubility of some peptides.[3][5] Avoid excessive heat, which could degrade the peptide. 3. Centrifugation: Before use, centrifuge the solution to pellet any undissolved material, and use the supernatant for your experiment to ensure a homogenous solution.[1][3] |
| Loss of peptide activity over time in solution. | The peptide may be degrading, especially at inappropriate pH levels. The disulfide bridge in the cyclic structure can be susceptible to degradation at high pH. | 1. pH Stability: For similar cyclic RGD peptides, stability is high at neutral pH but decreases significantly at pH above 8 due to disulfide bond degradation. Therefore, it is recommended to maintain the pH of the stock solution and working solutions at or near neutral (pH 7). 2. Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Due to the presence of both acidic and basic residues, starting with deionized water is a reasonable first step. If solubility is poor, a small amount of a volatile acid (e.g., 10% acetic acid) or base (e.g., 0.1% ammonium hydroxide) can be used to achieve initial dissolution before dilution with the final buffer. For more challenging cases, a minimal amount of DMSO can be used as a primary solvent.
Q2: How does the structure of this compound affect its solubility?
A2: The sequence H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH contains both hydrophilic (Arg, Asp, Ser) and hydrophobic (Pen, Pro, Ala, Gly) residues.[6] The cyclic nature, formed by a disulfide bridge between Penicillamine and Cysteine, creates a more rigid structure. While this rigidity can enhance stability at neutral pH, it may also contribute to solubility challenges compared to linear peptides.
Q3: What is the isoelectric point (pI) of this compound?
Q4: Can I sonicate my this compound solution?
A4: Yes, sonication can be a useful technique to aid in the dissolution of peptides by breaking apart aggregates.[1][4] Use a bath sonicator and sonicate for short intervals to avoid excessive heating of the sample.
Q5: How should I store the this compound stock solution?
A5: The lyophilized peptide should be stored at -20°C.[6] Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[7][8]
Experimental Protocols
Protocol 1: Solubilization in Aqueous Buffer (Recommended First Approach)
-
Calculate the amount of peptide required for your desired stock concentration.
-
Add the appropriate volume of sterile, deionized water to the vial of lyophilized peptide.
-
Vortex gently for 1-2 minutes.
-
If the peptide does not fully dissolve, add 10% acetic acid dropwise until the peptide dissolves.
-
Alternatively, if the peptide is still insoluble, try adding 0.1% ammonium hydroxide dropwise to a fresh vial.
-
Once dissolved, dilute the peptide solution with your desired experimental buffer (e.g., PBS) to the final concentration.
-
If any particulates remain, centrifuge the solution and use the supernatant.
Protocol 2: Solubilization using an Organic Co-solvent
-
Add a minimal volume of DMSO (e.g., 10-20 µL) to the vial of lyophilized peptide.
-
Gently vortex until the peptide is fully dissolved.
-
Slowly add your desired aqueous buffer to the DMSO solution in a dropwise manner while continuously vortexing.
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <1%).
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Key factors influencing the solubility of this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpcscientific.com [cpcscientific.com]
- 4. peptidream.com [peptidream.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gpen.com [gpen.com]
- 7. Evaluation of In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Team:Alberta/Methodology/Protocols - 2011.igem.org [2011.igem.org]
avoiding aggregation of G-Pen-GRGDSPCA in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the aggregation of the cyclic peptide G-Pen-GRGDSPCA in solution.
Frequently Asked Questions (FAQs)
1. What is this compound and why is aggregation a concern?
This compound is a cyclic peptide with the sequence H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH, containing a disulfide bridge between Penicillamine (Pen) at position 2 and Cysteine (Cys) at position 9[1]. This peptide is a synthetic analog of the RGD (Arginine-Glycine-Aspartic acid) motif found in extracellular matrix proteins, which plays a crucial role in cell adhesion. Aggregation, the self-association of peptide molecules, can lead to insolubility, loss of biological activity, and inaccurate experimental results. For drug development professionals, peptide aggregation can impact formulation stability, manufacturability, and immunogenicity.
2. What are the key factors influencing the aggregation of this compound?
Several factors can contribute to the aggregation of this compound in solution:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
pH: The net charge of the peptide is pH-dependent. At its isoelectric point (pI), the peptide has a net neutral charge, minimizing electrostatic repulsion and increasing the propensity for aggregation.
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting hydrophobic interactions.
-
Solvent: The choice of solvent and its properties (e.g., polarity, ionic strength) significantly impacts peptide solubility and stability.
-
Handling: Improper handling techniques, such as vigorous shaking or vortexing, can induce aggregation.
3. What is the recommended procedure for reconstituting lyophilized this compound?
Proper reconstitution is critical to prevent aggregation. Follow these steps for optimal results:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to reach room temperature to prevent condensation of moisture inside the vial[2].
-
Solvent Selection: Based on the peptide's sequence, which contains both charged (Arg, Asp) and hydrophobic residues, start with a high-purity solvent. For initial attempts, sterile, deionized water is a good starting point. If solubility is an issue, consider using a small amount of an organic solvent like DMSO or DMF, followed by dilution with an aqueous buffer[3].
-
Gentle Mixing: Add the desired volume of solvent to the vial. Mix gently by swirling or slowly inverting the vial until the peptide is fully dissolved[2][4]. Avoid vigorous shaking or vortexing, as this can cause aggregation.
-
Sonication (if necessary): If the peptide does not dissolve completely with gentle mixing, a brief sonication in a water bath can help break up small aggregates and enhance dissolution[4].
Troubleshooting Guide
This guide addresses common issues encountered during the handling of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Solution appears cloudy or contains visible precipitates immediately after reconstitution. | Peptide aggregation due to improper solvent or handling. | 1. Try dissolving the peptide in a small amount of an organic solvent like DMSO first, then slowly add the aqueous buffer while gently mixing. 2. Use a brief sonication to aid dissolution. 3. Consider dissolving in a buffer with a pH further from the peptide's isoelectric point. |
| Solution becomes cloudy over time, even after initial successful dissolution. | Slow aggregation or precipitation. | 1. Store the reconstituted peptide solution at the recommended temperature (-20°C for long-term storage)[1]. 2. Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single use. 3. If the peptide is in a buffer, ensure the buffer components are stable and do not promote aggregation. |
| Inconsistent results in biological assays. | Loss of active peptide due to aggregation and precipitation. | 1. Visually inspect the peptide solution for any signs of turbidity before use. 2. Quantify the soluble peptide concentration using a suitable method (e.g., UV-Vis spectroscopy) before each experiment. 3. Prepare fresh solutions from lyophilized powder for critical experiments. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Bring the vial of lyophilized this compound to room temperature.
-
Add the calculated volume of sterile, deionized water to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl the vial until the powder is completely dissolved. Avoid shaking.
-
If the peptide does not fully dissolve, add a small volume (e.g., 10-20 µL) of Dimethyl Sulfoxide (DMSO) and continue to mix gently.
-
Once dissolved, dilute the stock solution to the final working concentration with the appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Store the stock solution in aliquots at -20°C.
Protocol 2: Detection of this compound Aggregation using UV-Vis Spectroscopy
This protocol provides a quick method to assess the presence of large aggregates.
-
Prepare a solution of this compound at the desired concentration in the chosen buffer.
-
Measure the absorbance of the solution at 280 nm (for peptide concentration) and 340 nm using a UV-Vis spectrophotometer.
-
An increased absorbance at 340 nm is indicative of light scattering by large aggregates. A stable and non-aggregated solution should have minimal absorbance at this wavelength.
Visualizations
Caption: Factors leading to the aggregation of this compound.
Caption: Workflow for troubleshooting this compound dissolution.
References
Validation & Comparative
Validating the Efficacy of G-Pen-GRGDSPCA in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of G-Pen-GRGDSPCA, a cyclic RGD peptide, with alternative compounds for researchers exploring its efficacy in novel experimental models. By presenting experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to facilitate informed decisions in drug development and scientific research.
Introduction to this compound and its Mechanism of Action
This compound is a cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence. This motif is a key recognition site for integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions. Specifically, this compound is known to interact with αvβ3 integrin, which is expressed on various cell types, including smooth muscle cells and endothelial cells. This interaction triggers intracellular signaling cascades that can influence a range of cellular processes, from cell adhesion and migration to proliferation and survival. One of the documented effects of this compound is the induction of vasodilation, dependent on its interaction with αvβ3 integrin on arteriolar smooth muscle cells[1].
Comparative Efficacy of RGD Peptides
The efficacy of RGD-containing peptides is often evaluated based on their binding affinity to integrins and their functional effects in relevant biological models. The conformation of the peptide (cyclic versus linear) and its state of multimerization (monomeric versus multimeric) significantly impact its performance.
Key Performance Metrics:
-
Binding Affinity (IC50): Lower IC50 values indicate higher binding affinity to the target integrin.
-
In Vivo Tumor Uptake: In cancer models, this is often measured as the percentage of the injected dose per gram of tissue (%ID/g) and reflects the targeting efficiency of the peptide.
-
Therapeutic Efficacy: This can be assessed by measuring tumor growth inhibition, reduction in inflammation, or other relevant physiological responses.
Table 1: Comparative Efficacy of Different RGD Peptides
| Peptide Type | Example Compound(s) | Model System | Key Efficacy Data | Reference(s) |
| Cyclic Monomeric | This compound | Isolated rat cremaster arterioles | Induces vasodilation | [1] |
| cRGDfK-His | Nude mice with MDA-MB 435 tumors | Tumor uptake: 3.74 ± 1.51 %ID/g | [2] | |
| 68Ga-NODAGA-RGD | Rat model of myocardial infarction | Infarct-to-remote uptake ratio: 2.1 | ||
| Linear Monomeric | RGDfK-His | Nude mice with MDA-MB 435 tumors | Tumor uptake: 0.91 ± 0.08 %ID/g | [2][3] |
| Cyclic Dimeric | [18F]AlF-NOTA-RGD2 | U87MG tumor-bearing mice | Tumor uptake: ~1.3 %ID/g at 120 min p.i. | [4] |
| Cyclic Tetrameric | [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 | U87MG tumor-bearing mice | Tumor uptake: 9.93 ± 1.05 %ID/g at 30 min p.i. | [4] |
| Clinically Relevant | Cilengitide (cyclic) | Glioblastoma (preclinical and clinical) | Potent inhibitor of αvβ3 and αvβ5 integrins | [5][6] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols for Efficacy Validation
To validate the efficacy of this compound in a new model, such as a tumor angiogenesis model, the following experimental protocols can be adapted.
In Vitro Integrin Binding Assay (Competitive ELISA)
Objective: To determine the binding affinity (IC50) of this compound to purified αvβ3 integrin compared to a known standard (e.g., unlabeled cRGDfK).
Methodology:
-
Coat a 96-well plate with purified human αvβ3 integrin.
-
Block non-specific binding sites.
-
Add a constant concentration of a biotinylated RGD peptide (the reporter ligand) and varying concentrations of the competitor peptides (this compound and other RGD analogs).
-
Incubate to allow for competitive binding.
-
Wash away unbound peptides.
-
Add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated reporter ligand.
-
Add a chromogenic substrate for HRP and measure the absorbance.
-
Calculate the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the binding of the reporter ligand.
In Vivo Tumor Xenograft Model
Objective: To evaluate the tumor-targeting efficacy and anti-tumor activity of this compound in a mouse model of cancer.
Methodology:
-
Implant human tumor cells (e.g., U87MG glioblastoma or MDA-MB-435 breast cancer cells, which have high αvβ3 expression) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound, alternative RGD peptide).
-
For biodistribution studies, radiolabel the peptides (e.g., with 68Ga or 64Cu) and inject them intravenously into the mice.
-
At various time points post-injection, euthanize the mice, harvest the tumors and major organs, and measure the radioactivity using a gamma counter to determine the %ID/g.
-
For therapeutic efficacy studies, administer the peptides systemically at a predetermined dosing schedule.
-
Monitor tumor volume over time using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of angiogenesis and apoptosis).
Signaling Pathways and Visualizations
The interaction of this compound with αvβ3 integrin initiates a cascade of intracellular signals. Understanding these pathways is crucial for interpreting experimental outcomes.
αvβ3 Integrin Signaling Pathway
Upon binding of an RGD peptide like this compound, αvβ3 integrin clusters and activates Focal Adhesion Kinase (FAK). This leads to the activation of several downstream pathways, including the RAS/MAPK and PI3K/Akt pathways, which are critical regulators of cell survival, proliferation, and migration.
Caption: this compound binding to αvβ3 integrin activates downstream signaling.
Experimental Workflow for Efficacy Validation
The process of validating the efficacy of this compound in a new model involves a logical sequence of in vitro and in vivo experiments.
Caption: A stepwise workflow for validating this compound efficacy.
Logical Comparison of RGD Peptide Alternatives
The choice of an RGD peptide for a specific application depends on a balance of factors including binding affinity, in vivo stability, and ease of synthesis or modification.
Caption: Factors influencing the selection of an RGD peptide for research.
Conclusion
Validating the efficacy of this compound in new models requires a systematic approach, beginning with in vitro characterization and progressing to in vivo studies. This guide provides a framework for comparing this compound to other RGD-based peptides, offering quantitative data, experimental protocols, and a deeper understanding of the underlying signaling pathways. By leveraging this information, researchers can effectively design experiments to explore the full potential of this compound in their specific areas of investigation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. cilengitide-an-rgd-pentapeptide-3-and-5-integrin-inhibitor-in-development-for-glioblastoma-and-other-malignancies - Ask this paper | Bohrium [bohrium.com]
G-Pen-GRGDSPCA vs. Linear RGD Peptides: A Comparative Guide to Cell Binding and Integrin Targeting
In the landscape of targeted drug delivery and biomaterial design, peptides containing the Arg-Gly-Asp (RGD) motif are pivotal for engaging integrin receptors, which are crucial mediators of cell adhesion, signaling, and migration. The spatial presentation of this RGD sequence, whether in a flexible linear format or a constrained cyclic structure, significantly influences its binding affinity, specificity, and subsequent biological activity. This guide provides a detailed comparison of the cell binding characteristics of the cyclic peptide G-Pen-GRGDSPCA and representative linear RGD peptides, supported by experimental data and methodologies, to aid researchers in selecting the optimal targeting ligand for their applications.
Executive Summary
Cyclic RGD peptides, exemplified by this compound, generally exhibit superior performance in cell binding compared to their linear counterparts. The constrained cyclic structure pre-organizes the RGD motif into a conformation that is favorable for high-affinity binding to specific integrin subtypes, most notably αvβ3. This leads to enhanced binding affinity, increased stability against proteolytic degradation, and greater specificity. Linear RGD peptides, while still effective, are more flexible, which can result in a lower binding affinity and broader specificity for various integrin subtypes.
Quantitative Comparison of Binding Affinity
The binding affinity of RGD peptides to integrins is a critical parameter for their efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the binding of a natural ligand (like vitronectin or fibronectin) to the integrin. A lower IC50 value indicates a higher binding affinity.
| Peptide Type | Peptide Sequence/Structure | Target Integrin | IC50 (nM) | Key Findings |
| Cyclic RGD | This compound | αvβ3 | ~2.25 | Demonstrates high affinity and selectivity for the αvβ3 integrin. The cyclic structure constrains the peptide backbone, leading to a more stable and active conformation for receptor binding. |
| Linear RGD | GRGDSPK | αvβ3 | ~12.2 | Exhibits good binding to αvβ3, but with a lower affinity compared to cyclic counterparts. The flexibility of the linear structure may not present the RGD motif in the optimal conformation for binding. |
| Linear RGD | GRGDSP | α5β1 | Selective | While binding to αvβ3, some linear sequences show a preference for other integrins like α5β1, highlighting the role of flanking amino acids in determining specificity. |
Structural and Functional Differences
The primary distinction between this compound and linear RGD peptides lies in their conformational flexibility.
This compound , a cyclic peptide, is conformationally constrained by a penicillamine-derived disulfide bridge. This structural rigidity is advantageous for several reasons:
-
Higher Affinity: The constrained conformation closely mimics the bound state of the RGD motif to the integrin, reducing the entropic penalty of binding and leading to a higher affinity.
-
Increased Specificity: The fixed conformation allows for more precise interactions with the binding pocket of a specific integrin subtype, such as αvβ3, while potentially excluding binding to other integrins.
-
Enhanced Stability: The cyclic structure provides greater resistance to enzymatic degradation by proteases in a biological environment, leading to a longer half-life.
Linear RGD peptides , such as GRGDSP, are highly flexible and can adopt a multitude of conformations in solution. This flexibility has several consequences:
-
Lower Affinity: Only a fraction of the peptide conformations are active for binding, resulting in a lower overall binding affinity compared to their cyclic counterparts.
-
Broader Specificity: The conformational flexibility may allow the peptide to adapt to the binding sites of multiple integrin subtypes, leading to less specific targeting.
-
Susceptibility to Degradation: The open-chain structure of linear peptides makes them more vulnerable to cleavage by proteases.
Signaling Pathways
Upon binding to integrins, both cyclic and linear RGD peptides trigger "outside-in" signaling cascades that influence cell behavior. The binding of the RGD motif to the extracellular domain of the integrin heterodimer induces a conformational change that is transmitted across the cell membrane, leading to the recruitment and activation of various intracellular signaling proteins. A key pathway initiated by αvβ3 integrin engagement involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases.
Experimental Protocols
The following is a representative protocol for a competitive solid-phase binding assay to determine the IC50 values of RGD peptides.
Objective: To quantify the binding affinity of this compound and a linear RGD peptide for a specific integrin (e.g., αvβ3) by measuring their ability to compete with a known labeled ligand.
Materials:
-
Purified recombinant human integrin αvβ3
-
High-binding 96-well microtiter plates
-
Biotinylated vitronectin (labeled ligand)
-
This compound and linear RGD peptide (test competitors)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Blocking buffer (e.g., 1% BSA in Tris-buffered saline with Tween-20 - TBST)
-
Wash buffer (TBST)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with purified integrin αvβ3 (e.g., 1 µg/mL in a suitable coating buffer) overnight at 4°C.
-
Wash the wells three times with wash buffer to remove unbound integrin.
-
-
Blocking:
-
Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of the this compound and linear RGD peptides in binding buffer.
-
Add a fixed, subsaturating concentration of biotinylated vitronectin to each well.
-
Immediately add the different concentrations of the competitor peptides to the wells. Include control wells with no competitor (maximum binding) and wells with a large excess of unlabeled vitronectin (non-specific binding).
-
Incubate the plate for 2-3 hours at room temperature to allow for competitive binding to reach equilibrium.
-
-
Detection:
-
Wash the wells three times with wash buffer to remove unbound ligands.
-
Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Subtract the absorbance of the non-specific binding wells from all other readings.
-
Plot the percentage of specific binding of biotinylated vitronectin as a function of the log concentration of the competitor peptide.
-
Determine the IC50 value for each peptide using non-linear regression analysis (sigmoidal dose-response curve).
-
Conclusion
For researchers and drug development professionals requiring high-affinity and specific targeting of integrin αvβ3, the cyclic peptide this compound presents a clear advantage over its linear RGD counterparts. Its constrained conformation translates to superior binding affinity, enhanced stability, and greater selectivity. However, linear RGD peptides remain valuable tools, particularly in applications where broader integrin recognition is desired or where cost of synthesis is a primary consideration. The choice between these two classes of peptides should be guided by the specific requirements of the application, including the desired target integrin, the biological environment, and the required potency of the targeting ligand.
A Comparative Guide to G-Pen-GRGDSPCA and Other αvβ3 Integrin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of G-Pen-GRGDSPCA with other prominent αvβ3 integrin inhibitors, including Cilengitide, Etaracizumab, and Vitaxin. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the αvβ3 integrin.
Introduction to αvβ3 Integrin and its Inhibitors
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes. The αvβ3 integrin, in particular, is a key player in angiogenesis, tumor growth, and metastasis, making it a compelling target for therapeutic intervention. Inhibitors of αvβ3 integrin, which can be small molecules, peptides, or monoclonal antibodies, aim to block the interaction of this receptor with its ligands in the extracellular matrix, thereby disrupting downstream signaling pathways involved in cell proliferation, survival, and migration.
Overview of Compared Inhibitors
This guide focuses on a comparative analysis of the following αvβ3 integrin inhibitors:
-
This compound: A cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, a well-established recognition motif for many integrins. It has been investigated for its role in preventing neointimal hyperplasia by inhibiting smooth muscle cell migration.
-
Cilengitide: A cyclic RGD pentapeptide that has been extensively studied in clinical trials for various cancers, particularly glioblastoma. It is known to inhibit both αvβ3 and αvβ5 integrins.[1][2]
-
Etaracizumab (MEDI-522): A humanized monoclonal antibody that specifically targets the αvβ3 integrin. It has been evaluated in clinical trials for several types of cancer.[3][4]
-
Vitaxin: A humanized monoclonal antibody and a precursor to Etaracizumab, also directed against αvβ3 integrin.[5][6][7][8]
Comparative Performance Data
The following tables summarize the available quantitative data for the compared αvβ3 integrin inhibitors. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: Binding Affinity to αvβ3 Integrin
| Inhibitor | Type | Target(s) | Binding Affinity (IC50/Kd) | Reference(s) |
| This compound | Cyclic RGD Peptide | αvβ3 | Data not publicly available | - |
| Cilengitide | Cyclic RGD Peptide | αvβ3, αvβ5 | ~1 nM (αvβ3, binding to vitronectin) | [1] |
| Etaracizumab | Monoclonal Antibody | αvβ3 | High affinity (specific values vary) | [3] |
| Vitaxin | Monoclonal Antibody | αvβ3 | High affinity (specific values vary) | [5][6][7][8] |
Table 2: In Vitro Efficacy - Inhibition of Cell Function
| Inhibitor | Assay | Cell Type | Effect | Concentration/IC50 | Reference(s) |
| This compound | Smooth Muscle Cell Migration | Rabbit Aortic Smooth Muscle Cells | Inhibition of migration | Effective concentrations reported, but no specific IC50 | [9] |
| Cilengitide | Cell Adhesion to Vitronectin | Various cancer cell lines | Inhibition of adhesion | 0.4 µM | [2] |
| Cilengitide | Cell Proliferation (Glioblastoma) | U87MG | Inhibition of proliferation | 1-100 µM (cell growth inhibition) | [1] |
| Etaracizumab | Ovarian Cancer Cell Invasion | SKOV3ip1, HeyA8 | Inhibition of invasion | 1-10 µg/mL | [10] |
| Etaracizumab | Ovarian Cancer Cell Proliferation | SKOV3ip1 | Inhibition of proliferation | Not specified | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Experimental Protocol 1: Solid-Phase Integrin Binding Assay
This protocol is a general method for determining the binding affinity of an inhibitor to purified αvβ3 integrin.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound for the binding of a natural ligand (e.g., vitronectin) to purified αvβ3 integrin.
Materials:
-
Purified human αvβ3 integrin
-
Biotinylated vitronectin
-
Test inhibitor (e.g., this compound, Cilengitide)
-
96-well high-binding microtiter plates
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer to remove unbound integrin.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Inhibitor Incubation: Add serial dilutions of the test inhibitor to the wells.
-
Ligand Addition: Add a constant concentration of biotinylated vitronectin to all wells (except for the blank) and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer to remove unbound ligand and inhibitor.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Substrate Reaction: Add TMB substrate solution to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution. The color will turn yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Protocol 2: Transwell Cell Migration Assay
This protocol details a common method to assess the effect of an inhibitor on cell migration.
Objective: To determine the effect of a test compound on the migration of cells through a porous membrane.
Materials:
-
Cells of interest (e.g., smooth muscle cells, cancer cells)
-
Transwell inserts with appropriate pore size (e.g., 8 µm)
-
24-well plates
-
Cell culture medium (serum-free for assay)
-
Chemoattractant (e.g., PDGF, FBS)
-
Test inhibitor
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for several hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber of the wells.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of the test inhibitor (or vehicle control). Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (e.g., 4-24 hours), depending on the cell type.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with a fixing solution for 10-15 minutes. Stain the fixed cells with a staining solution for 10-20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view.
-
Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the control group to determine the inhibitory effect of the compound.
Signaling Pathways and Mechanisms of Action
The binding of ligands to αvβ3 integrin triggers a cascade of intracellular signaling events that regulate cell behavior. Inhibitors of αvβ3 interfere with these pathways.
Caption: Simplified signaling pathway of αvβ3 integrin and points of inhibition.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing αvβ3 integrin inhibitors.
Caption: A general workflow for the discovery and development of αvβ3 integrin inhibitors.
Conclusion
This compound, Cilengitide, Etaracizumab, and Vitaxin represent a diverse range of therapeutic modalities targeting the αvβ3 integrin. While peptide-based inhibitors like this compound and Cilengitide offer the advantage of smaller size, monoclonal antibodies such as Etaracizumab and Vitaxin provide high specificity and affinity. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific application, desired pharmacokinetic properties, and the pathological context. Further quantitative studies on this compound are needed to allow for a more direct and comprehensive comparison of its potency with other αvβ3 integrin inhibitors.
References
- 1. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etaracizumab Overview - Creative Biolabs [creativebiolabs.net]
- 4. scilit.com [scilit.com]
- 5. Stepwise in vitro affinity maturation of Vitaxin, an αvβ3-specific humanized mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stepwise in vitro affinity maturation of Vitaxin, an alphav beta3-specific humanized mAb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Integrin αvβ3 as a Target in the Prevention of Neointimal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor-Selective Response to Antibody-Mediated Targeting of αvβ3 Integrin in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of G-Pen-GRGDSPCA and Other Cyclic RGD Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of G-Pen-GRGDSPCA, a penicillamine-constrained cyclic RGD peptide, with other notable cyclic RGD peptides, including the widely studied c(RGDfK) and emerging bicyclic RGD peptides. The data presented herein is intended to assist researchers in selecting the most appropriate RGD peptide for their specific applications in areas such as targeted drug delivery, cancer imaging, and anti-angiogenic therapy.
Executive Summary
Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence have been extensively developed as ligands that target integrins, a family of cell surface receptors crucial in cell adhesion, signaling, and angiogenesis. The conformation of the RGD motif, constrained within a cyclic structure, significantly influences its binding affinity and selectivity for different integrin subtypes. This guide focuses on the comparative efficacy of three classes of cyclic RGD peptides:
-
This compound (represented by SK&F 106760): A cyclic peptide constrained by a disulfide bond involving penicillamine.
-
c(RGDfK): A well-characterized monocyclic RGD peptide.
-
Bicyclic RGD Peptides: A newer class of peptides with a more rigid, two-loop structure.
The available data indicates that while c(RGDfK) exhibits very high affinity for αvβ3 integrin, bicyclic RGD peptides offer superior selectivity for this integrin subtype. The penicillamine-constrained peptide, SK&F 106760, has demonstrated potent inhibition of αIIbβ3 integrin, which is primarily involved in platelet aggregation.
Data Presentation: Quantitative Comparison of Cyclic RGD Peptides
The following tables summarize the key quantitative data on the binding affinity, cellular uptake, and in vivo tumor targeting of the compared cyclic RGD peptides.
Table 1: Integrin Binding Affinity (IC50/Ki Values)
| Peptide Class | Peptide Example | Integrin Subtype | Binding Affinity (nM) | Reference |
| Penicillamine-Constrained | SK&F 106760 | αIIbβ3 | Ki = 175 | [1] |
| Monocyclic | c(RGDfK) | αvβ3 | IC50 = 0.94 | |
| Bicyclic | CT3HPQcT3RGDcT3 | αvβ3 | IC50 = 30 | |
| Bicyclic | CT3HPQCT3RGDcT3 | αvβ3 | IC50 = 31 | |
| Bicyclic | CT3HSQCT3RGDcT3 | αvβ3 | IC50 = 42 |
Table 2: Cellular Uptake and In Vivo Tumor Targeting
| Peptide Class | Peptide Example/Modification | Cell Line/Animal Model | Key Findings | Reference | | --- | --- | --- | --- | | Monocyclic | cRGD-modified liposomes | HCT116 cells, Nude mice with HCT116 xenografts | Enhanced cellular uptake in vitro; Higher tumor accumulation (0.87x10^9 vs 0.18x10^9 for non-targeted) |[2] | | Monocyclic | 18F-galacto-RGD | Rat model of myocardial infarction | Infarct vs. remote uptake ratio of 4.7 ± 0.8 |[3] | | Bicyclic | [125I]bcRGDdimer | U-87 MG tumor-bearing mice | Tumor accumulation of 4.2% ID/g at 2h; 5.4-fold higher uptake in U-87 MG vs. A549 tumors |[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Competitive Binding Assay for Integrin Affinity
This assay determines the concentration of a test peptide required to inhibit the binding of a radiolabeled ligand to a specific integrin.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a cyclic RGD peptide for a specific integrin.
Materials:
-
Purified integrin protein (e.g., αvβ3, αIIbβ3)
-
Radiolabeled ligand (e.g., [125I]-echistatin)
-
Test peptides (this compound, c(RGDfK), bicyclic RGD peptides) at various concentrations
-
96-well plates
-
Binding buffer (e.g., 25 mM Tris HCl pH 7.4, 150 mM NaCl, 1 mM CaCl2, 0.5 mM MgCl2, and 1 mM MnCl2)[5]
-
Blocking buffer (e.g., binding buffer with 1% BSA)[5]
-
Gamma counter
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the purified integrin solution overnight at 4°C.[5]
-
Washing and Blocking: Wash the wells with binding buffer and then block with blocking buffer for 2 hours at room temperature to prevent non-specific binding.[5]
-
Competitive Binding: Add a fixed concentration of the radiolabeled ligand and varying concentrations of the test peptide simultaneously to the wells.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow for competitive binding to reach equilibrium.[5]
-
Washing: Wash the wells to remove unbound radioligand and test peptide.
-
Quantification: Measure the amount of bound radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test peptide and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Cellular Uptake Assay using Fluorescence Microscopy
This method visualizes and semi-quantitatively assesses the internalization of fluorescently labeled peptides into cells.
Objective: To determine the cellular uptake efficiency and subcellular localization of fluorescently labeled cyclic RGD peptides.
Materials:
-
Fluorescently labeled peptides (e.g., FITC-c(RGDfK))
-
Target cells (e.g., U87MG human glioblastoma cells, known to overexpress αvβ3 integrin)
-
Cell culture medium and supplements
-
Confocal microscope
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for cell fixation
-
Nuclear stain (e.g., DAPI)
Procedure:
-
Cell Culture: Seed the target cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
Peptide Incubation: Incubate the cells with the fluorescently labeled peptide in serum-free medium for a specific duration (e.g., 1-4 hours) at 37°C.[6]
-
Washing: Wash the cells with cold PBS to remove non-internalized peptide.
-
Fixation: Fix the cells with 4% PFA in PBS.
-
Staining: Stain the cell nuclei with DAPI.
-
Imaging: Visualize the cells using a confocal microscope. Capture images in the channels corresponding to the peptide's fluorophore and the nuclear stain.
-
Analysis: Analyze the images to assess the extent and pattern of peptide internalization. For a more quantitative analysis, the fluorescence intensity per cell can be measured using image analysis software.
Mandatory Visualization
Integrin Signaling Pathway
The binding of RGD peptides to integrins triggers a cascade of intracellular signaling events that can influence cell behavior, including adhesion, migration, proliferation, and survival.
Caption: Integrin-mediated signaling pathway initiated by cyclic RGD peptide binding.
Experimental Workflow: Competitive Binding Assay
The workflow for a competitive binding assay is a stepwise process to determine the binding affinity of a compound.
Caption: Workflow for a competitive integrin binding assay.
Logical Relationship: Factors Influencing Peptide Efficacy
The overall efficacy of a cyclic RGD peptide is a multifactorial property influenced by its structural and biological characteristics.
Caption: Key factors determining the efficacy of cyclic RGD peptides.
References
- 1. 4.3. αvβ3 Integrin Binding Assay [bio-protocol.org]
- 2. dovepress.com [dovepress.com]
- 3. Comparison of cyclic RGD peptides for αvβ3 integrin detection in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioiodinated Bicyclic RGD Peptide Derivatives for Enhanced Tumor Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
Cross-Validation of G-Pen-GRGDSPCA Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of G-Pen-GRGDSPCA, a cyclic RGD (Arginine-Glycine-Aspartic acid) peptide, across various cell lines. The data presented herein is based on existing research on this compound and functionally similar cyclic RGD peptides that target integrin receptors. This document aims to offer a valuable resource for researchers investigating novel anti-cancer and anti-inflammatory therapies.
Introduction to this compound and Cyclic RGD Peptides
This compound is a synthetic cyclic peptide containing the RGD sequence, which is a key recognition motif for integrin receptors.[1][2] Specifically, the RGD motif in peptides like this compound facilitates binding to integrins such as αvβ3 and αvβ5. These integrins are transmembrane receptors that play a crucial role in cell adhesion, migration, proliferation, and survival.[3][4] In the context of pathology, particularly cancer, the expression of certain integrins, like αvβ3, is often upregulated on tumor cells and angiogenic endothelial cells, making them an attractive target for therapeutic intervention.[3][4][5]
This compound, with the sequence H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH, is noted for its involvement in the inflammatory response, causing vasodilation through interaction with αvβ3 integrin on smooth muscle cells.[1][2] The therapeutic potential of cyclic RGD peptides extends to oncology, where they are investigated for their ability to inhibit tumor growth and metastasis.[3][6]
Comparative Analysis of Cyclic RGD Peptide Effects Across Cell Lines
The efficacy of cyclic RGD peptides is often correlated with the expression levels of their target integrins on the cell surface. The following tables summarize the observed effects of cyclic RGD peptides on various cancer cell lines, categorized by their typical αvβ3 integrin expression levels.
Table 1: Effects of Cyclic RGD Peptides on High αvβ3 Expressing Cell Lines
| Cell Line | Cancer Type | Observed Effects of Cyclic RGD Peptides | Alternative Treatments & Effects |
| U-87MG | Glioblastoma | Inhibition of cell migration; Induction of apoptosis; High uptake of RGD-conjugated agents.[3][7][8] | Cilengitide (cyclic RGD peptide): Inhibition of proliferation and induction of apoptosis.[9] Anti-αvβ3 antibodies: Blockage of RGD ligand binding, inhibiting tumor vascularization.[5] |
| OVCAR-4 | Ovarian Cancer | High uptake of cRGD-conjugated fluorescent probes, indicating strong targeting potential.[7] | Paclitaxel: Standard chemotherapy for ovarian cancer, induces mitotic arrest. |
| A375M | Melanoma | Inhibition of cell adhesion and migration; Pro-apoptotic effects.[3] | Vemurafenib (BRAF inhibitor): Effective in BRAF-mutated melanomas. |
| PC3 (αvβ3 expression can vary) | Prostate Cancer | Inhibition of cell adhesion to fibronectin and vitronectin; Decreased cell migration and proliferation.[9] | GLPG0187 (non-peptide RGD antagonist): Dose-dependently decreased cell adhesion and migration.[9] Docetaxel: Induces apoptosis, with effects influenced by DRG2 expression.[3][10] |
Table 2: Effects of Cyclic RGD Peptides on Low/Negative αvβ3 Expressing Cell Lines
| Cell Line | Cancer Type | Observed Effects of Cyclic RGD Peptides | Alternative Treatments & Effects |
| MCF-7 | Breast Cancer | Inhibition of cell growth; Alterations in proteins related to metabolism, cell growth, and cell death.[1] | Tamoxifen (SERM): Standard endocrine therapy for ER-positive breast cancer. |
| A549 | Lung Cancer | No detectable αvβ3 expression, leading to low uptake of RGD-targeted probes.[7] | Cisplatin: A platinum-based chemotherapy that induces DNA damage. |
| 293T | Kidney (Embryonic) | Low to no αvβ3/αvβ5 expression, resulting in no increased transfection with cRGD-conjugated polyplexes.[11] | Not typically a cancer model for treatment efficacy studies. |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of this compound and similar compounds.
Cell Viability and Proliferation Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the cyclic RGD peptide or alternative compounds for 24, 48, or 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Adhesion Assay
-
Plate Coating: Coat a 96-well plate with an extracellular matrix protein (e.g., fibronectin, vitronectin) and incubate overnight at 4°C. Block non-specific binding with Bovine Serum Albumin (BSA).
-
Cell Preparation: Harvest cells and resuspend them in a serum-free medium containing the cyclic RGD peptide or control.
-
Adhesion: Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for cell attachment.
-
Washing and Staining: Gently wash away non-adherent cells. Stain the remaining adherent cells with crystal violet.
-
Quantification: Solubilize the crystal violet and measure the absorbance at a wavelength of 570 nm.
Flow Cytometry for Integrin Expression
-
Cell Preparation: Harvest cells and wash them with a FACS buffer (e.g., PBS with 1% BSA).
-
Antibody Staining: Incubate the cells with a fluorescently labeled primary antibody specific for the integrin subunit of interest (e.g., anti-αvβ3) or an isotype control antibody.
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Analyze the cells using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of integrin expression.
Visualizing Pathways and Workflows
Signaling Pathway of Cyclic RGD Peptides
Caption: Signaling pathway of this compound.
Experimental Workflow for Efficacy Testing
Caption: Workflow for testing this compound efficacy.
Conclusion
The available evidence strongly suggests that the efficacy of this compound and other cyclic RGD peptides is highly dependent on the expression of αvβ3 and related integrins on the target cell lines. In cells with high expression of these integrins, cyclic RGD peptides demonstrate significant potential in inhibiting key processes of cancer progression, such as adhesion, migration, and proliferation, while promoting apoptosis. In contrast, their effect is diminished in cell lines with low or no expression of the target integrins.
For drug development professionals, this highlights the importance of a targeted approach, potentially including patient stratification based on the integrin expression profile of the tumor. Further cross-validation studies using a broader panel of cell lines and in vivo models are warranted to fully elucidate the therapeutic potential of this compound. The comparison with alternative treatments underscores the diverse mechanisms that can be exploited to target integrin-mediated pathways.
References
- 1. Proteomics analysis of a novel compound: cyclic RGD in breast carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAR T cells targeting αvβ3 integrin are effective against advanced cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. High Expression of Integrin αvβ3 Enables Uptake of Targeted Fluorescent Probes into Ovarian Cancer Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of G-Pen-GRGDSPCA and Cilengitide in Integrin Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two cyclic RGD-containing peptides, G-Pen-GRGDSPCA and Cilengitide, as inhibitors of integrin function. This document outlines their mechanisms of action, presents available quantitative data for comparison, and details relevant experimental protocols.
Integrins, a family of transmembrane receptors, play a pivotal role in cell adhesion, signaling, migration, and angiogenesis. Their involvement in tumor progression and metastasis has made them a prime target for anti-cancer therapies. Both this compound and Cilengitide are synthetic cyclic peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif, which is a key recognition sequence for many integrins. This guide offers a detailed analysis of their properties and functions based on available scientific literature.
Molecular Profile and Mechanism of Action
Both this compound and Cilengitide are designed to competitively inhibit the binding of extracellular matrix (ECM) proteins, such as vitronectin and fibronectin, to integrin receptors. This blockade disrupts the downstream signaling pathways that promote cell survival, proliferation, and migration.
Cilengitide , with the sequence cyclo-[Arg-Gly-Asp-D-Phe-(NMeVal)], is a potent inhibitor of αvβ3 and αvβ5 integrins[2]. It has been extensively studied, particularly as a potential therapeutic for glioblastoma[3][4][5][6]. By blocking these integrins on tumor and endothelial cells, Cilengitide has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in preclinical models[2].
The downstream effects of this inhibition involve the disruption of the Focal Adhesion Kinase (FAK) and Src signaling pathways. Upon integrin-ligand binding, FAK is autophosphorylated, leading to the activation of Src and subsequent signaling cascades that regulate cell motility and survival. Cilengitide has been demonstrated to decrease the phosphorylation of both FAK and Src in various cell types, including glioma cells and osteoclasts[7][8].
Quantitative Data Comparison
A direct quantitative comparison is limited by the scarcity of publicly available data for this compound. The following tables summarize the available information.
Table 1: Molecular and In Vitro Efficacy
| Parameter | This compound | Cilengitide |
| Sequence | H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH | cyclo-[Arg-Gly-Asp-D-Phe-(NMeVal)] |
| Target Integrins | αvβ3 | αvβ3, αvβ5 |
| IC50 for αvβ3 | Data not available | ~0.6 - 4 nM |
| IC50 for αvβ5 | Data not available | ~8.4 - 79 nM |
| IC50 for α5β1 | Data not available | ~14.9 nM |
| IC50 for αIIbβ3 | Data not available | Weak inhibition (micromolar range) |
IC50 values for Cilengitide can vary depending on the assay conditions.
Table 2: Preclinical In Vivo Data
| Parameter | This compound | Cilengitide |
| Cancer Models Studied | Data not available in cancer models | Glioblastoma, Melanoma, Pancreatic Cancer |
| Reported Effects | Inhibition of neointimal hyperplasia | Inhibition of tumor growth and angiogenesis, induction of apoptosis |
Signaling Pathways and Experimental Workflows
Integrin Inhibition Signaling Pathway
The binding of RGD-containing peptides like this compound and Cilengitide to αv integrins competitively inhibits the binding of ECM proteins. This prevents the recruitment and activation of Focal Adhesion Kinase (FAK), which in turn blocks the phosphorylation of Src kinase. The disruption of this FAK/Src signaling cascade leads to downstream effects including inhibition of cell migration, proliferation, and induction of apoptosis.
Caption: Integrin inhibition signaling pathway.
Experimental Workflow for Evaluating Integrin Inhibitors
A typical workflow to assess the efficacy of an integrin inhibitor involves a series of in vitro and in vivo assays. This starts with determining the binding affinity and selectivity of the compound, followed by cell-based assays to measure its effect on adhesion, migration, and survival. Finally, in vivo models are used to evaluate its anti-tumor and anti-angiogenic properties.
Caption: Experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
Solid-Phase Integrin Binding Assay
This assay is used to determine the IC50 values of the inhibitors for different integrin subtypes.
Methodology:
-
Coating: Purified integrin receptors (e.g., αvβ3, αvβ5) are coated onto high-binding 96-well plates overnight at 4°C[9].
-
Blocking: The plates are washed and then blocked with a solution of bovine serum albumin (BSA) for 1 hour at room temperature to prevent non-specific binding[9][10].
-
Competition: A fixed concentration of a biotinylated natural ligand (e.g., vitronectin) is added to the wells along with varying concentrations of the inhibitor (this compound or Cilengitide)[10].
-
Incubation: The plate is incubated for 3 hours at room temperature to allow for competitive binding[9].
-
Detection: After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated for 1 hour. This binds to the biotinylated ligand that is bound to the integrin[10].
-
Readout: A colorimetric HRP substrate is added, and the absorbance is measured using a microplate reader. The IC50 value is calculated as the concentration of the inhibitor that reduces the binding of the natural ligand by 50%[9].
Cell Adhesion Assay
This assay measures the ability of the inhibitors to prevent cells from adhering to an ECM-coated surface.
Methodology:
-
Plate Coating: 96-well plates are coated with an ECM protein such as vitronectin or fibronectin and incubated overnight at 4°C. The wells are then blocked with BSA[11].
-
Cell Preparation: Adherent cells (e.g., tumor cells or endothelial cells) are harvested and resuspended in a serum-free medium.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the integrin inhibitor for 30 minutes.
-
Seeding: The treated cells are then seeded into the ECM-coated wells and allowed to adhere for 1-2 hours at 37°C[11].
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: The remaining adherent cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured to quantify the number of adherent cells[11].
Cell Migration Assay (Boyden Chamber)
This assay assesses the effect of the inhibitors on cell migration towards a chemoattractant.
Methodology:
-
Chamber Setup: A Boyden chamber apparatus with a porous membrane (typically 8 µm pores) is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum), and the upper chamber is seeded with cells in a serum-free medium[2][8][12][13][14].
-
Inhibitor Addition: The integrin inhibitor is added to the upper chamber with the cells.
-
Incubation: The chamber is incubated for a period of time (e.g., 4-24 hours) to allow for cell migration through the membrane.
-
Fixation and Staining: The non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained with crystal violet[12][13].
-
Quantification: The number of migrated cells is counted under a microscope in several random fields. Alternatively, the stained cells can be lysed and the absorbance of the lysate measured[8].
In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM)
The CAM assay is a widely used in vivo model to study angiogenesis.
Methodology:
-
Egg Preparation: Fertilized chicken eggs are incubated for 3-4 days. A small window is then carefully made in the shell to expose the CAM[7][15][16][17][18].
-
Sample Application: A sterile filter paper disc or a carrier substance containing the test compound (this compound or Cilengitide) is placed on the CAM[16][17]. A pro-angiogenic factor can be used as a positive control, and a vehicle control is also included.
-
Incubation: The window is sealed, and the eggs are incubated for another 2-3 days[18].
-
Analysis: The CAM is then excised, and the blood vessels are visualized and photographed under a stereomicroscope.
-
Quantification: The degree of angiogenesis is quantified by counting the number of blood vessel branch points or by measuring the total blood vessel length in a defined area around the applied sample[16][17].
Conclusion
Cilengitide is a well-characterized integrin inhibitor with demonstrated potent activity against αvβ3 and αvβ5 integrins and has undergone extensive preclinical and clinical evaluation. This compound is also a cyclic RGD peptide that targets αvβ3 integrin, but a comprehensive, direct comparison of its performance against Cilengitide is hampered by the limited availability of quantitative data in the public domain. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these and other integrin inhibitors. Further research is required to fully elucidate the comparative efficacy and selectivity of this compound.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Physicians at James Graham Brown Cancer Center to test new treatment option for recurrent brain cancer | UofL News [news.louisville.edu]
- 5. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 6. Tissue Preservation for Glioblastoma · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 7. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 10. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 4.9. Boyden-chamber Cell Migration Assay [bio-protocol.org]
- 13. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 18. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Guide to the Anti-Inflammatory Properties of G-Pen-GRGDSPCA and Standard Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction to G-Pen-GRGDSPCA
This compound is a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. Its primary known mechanism of action is the antagonism of αvβ3 integrins.[1] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, and their role in inflammation is well-documented. Specifically, αvβ3 integrin is expressed on various cell types involved in the inflammatory response, including leukocytes and endothelial cells. By blocking the interaction of αvβ3 integrin with its ligands, this compound has the potential to interfere with key inflammatory processes such as leukocyte adhesion and migration to sites of inflammation. While its documented use is in the study of vascular wound response and vasodilation, its action on a key inflammatory receptor makes it a molecule of interest for anti-inflammatory research.
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
The anti-inflammatory effects of this compound are hypothesized to stem from its ability to block αvβ3 integrin signaling. This inhibition can disrupt the downstream signaling cascades that promote the expression of pro-inflammatory cytokines and adhesion molecules, thereby reducing the inflammatory response.
Hypothesized signaling pathway of this compound.
Comparative Performance Data
The following tables summarize the anti-inflammatory performance of Dexamethasone and Ibuprofen in standard preclinical models. These values serve as a benchmark for the potential evaluation of this compound.
Table 1: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Edema |
| Dexamethasone | 1 mg/kg | Intraperitoneal | 3 hours | ~60-70% |
| Ibuprofen | 30 mg/kg | Oral | 3 hours | ~40-50% |
| This compound | Data not available | - | - | - |
Table 2: In Vitro Anti-Inflammatory Activity - Leukocyte Migration
| Compound | Concentration | Assay Type | % Inhibition of Migration |
| Dexamethasone | 1 µM | Transwell Assay | ~50-60% |
| Ibuprofen | 100 µg/mL | Transwell Assay | ~30-40% |
| This compound | Data not available | - | - |
Table 3: In Vitro Cytokine Inhibition
| Compound | Concentration | Cytokine | Cell Line | % Inhibition |
| Dexamethasone | 1 µM | TNF-α | RAW 264.7 | ~70-80% |
| Dexamethasone | 1 µM | IL-6 | RAW 264.7 | ~60-70% |
| Ibuprofen | 100 µM | TNF-α | RAW 264.7 | ~40-50% |
| Ibuprofen | 100 µM | IL-6 | RAW 264.7 | ~30-40% |
| This compound | Data not available | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating acute inflammation.
Workflow for Carrageenan-Induced Paw Edema Assay.
Methodology:
-
Animals: Male Wistar rats (180-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are divided into control, vehicle, and test groups.
-
Administration: Test compounds (this compound, Dexamethasone, Ibuprofen) or vehicle are administered intraperitoneally or orally 60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the vehicle control group.
Leukocyte Transendothelial Migration Assay
This in vitro assay assesses the ability of a compound to inhibit the migration of leukocytes across an endothelial cell monolayer.
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to form a confluent monolayer on a porous membrane insert (e.g., Transwell).
-
Leukocyte Isolation: Leukocytes (e.g., neutrophils or peripheral blood mononuclear cells) are isolated from fresh blood.
-
Treatment: The endothelial monolayer or the leukocytes are pre-incubated with the test compound (this compound, Dexamethasone, or Ibuprofen) for a specified time.
-
Migration: Leukocytes are added to the upper chamber of the Transwell insert, and a chemoattractant (e.g., fMLP or LTB4) is added to the lower chamber.
-
Incubation: The plate is incubated for 2-4 hours to allow for leukocyte migration across the endothelial monolayer.
-
Quantification: The number of migrated cells in the lower chamber is quantified using a cell counter or a fluorescent dye-based assay.
-
Analysis: The percentage of inhibition of migration is calculated for the treated groups relative to the vehicle control.
Cytokine Inhibition Assay (TNF-α and IL-6)
This in vitro assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
-
Plating: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound, Dexamethasone, or Ibuprofen) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for 18-24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of TNF-α and IL-6 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Analysis: The percentage of cytokine inhibition is calculated for the treated groups relative to the LPS-stimulated vehicle control.
Logical Framework for a Comparative Study
The following diagram illustrates the logical flow for a comprehensive comparative study to validate the anti-inflammatory properties of a novel compound like this compound.
Logical workflow for a comparative anti-inflammatory study.
References
G-Pen-GRGDSPCA: A Comparative Guide to its Specificity for αvβ3 Integrin
For researchers and professionals in drug development, the precise targeting of cellular receptors is paramount. This guide provides a comprehensive assessment of G-Pen-GRGDSPCA's specificity for the αvβ3 integrin, a key player in angiogenesis, tumor progression, and other pathological processes. We will delve into its performance compared to other targeting molecules, supported by experimental data and detailed protocols.
Performance Comparison of αvβ3 Integrin Ligands
The landscape of αvβ3 integrin targeting is diverse, with various molecules vying for optimal specificity and efficacy. This compound, a pentapeptide containing the well-known Arginine-Glycine-Aspartic acid (RGD) motif, is a prominent contender. The following table summarizes the binding affinities of this compound and its alternatives for αvβ3 integrin. Lower IC50 and Kd values indicate higher binding affinity.
| Ligand Type | Specific Molecule | Target Integrin(s) | IC50 (nM) | Kd (nM) | Key Characteristics & References |
| Cyclic Pentapeptide | This compound (Cilengitide) | αvβ3, αvβ5 | ~1 - 10 | ~5 | High affinity for αvβ3 and αvβ5. Has been investigated in numerous clinical trials.[1] |
| Cyclic Pentapeptide | c(RGDfK) | αvβ3, αvβ5 | ~10 - 50 | ~20 | Widely used as a targeting moiety for imaging and drug delivery.[2][3] |
| Cyclic Pentapeptide | c(RGDyK) | αvβ3, αvβ5 | ~5 - 30 | Not widely reported | Similar to c(RGDfK), often used for conjugation to imaging agents.[2] |
| Linear Peptide | GRGDSP | Multiple RGD-binding integrins | >1000 | >1000 | Lower affinity and specificity compared to cyclic counterparts due to conformational flexibility.[4] |
| Linear Peptide | RWrNM | αvβ3 | ~50 | Not widely reported | A novel linear peptide showing high affinity and specificity for αvβ3.[2][5] |
| Peptidomimetic | Tirofiban | αIIbβ3, αvβ3 | ~1 (for αIIbβ3) | Not widely reported | Primarily an antagonist of αIIbβ3, but shows cross-reactivity with αvβ3.[6] |
| Antibody | Abegrin (Etaracizumab) | αvβ3 | Not applicable | ~0.1 | Humanized monoclonal antibody with very high affinity and specificity. |
Experimental Protocols for Assessing Specificity
Accurate assessment of a ligand's specificity for its target is crucial. Below are detailed methodologies for key experiments used to evaluate the binding of this compound and other ligands to αvβ3 integrin.
Competitive Binding Assay (ELISA-based)
This assay quantifies the ability of a test compound to compete with a known ligand for binding to the target receptor.
Protocol:
-
Coating: Coat 96-well microplates with a known αvβ3 ligand, such as vitronectin or a synthetic RGD-containing polymer, overnight at 4°C.
-
Blocking: Block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris-buffered saline) for 1 hour at room temperature.[7]
-
Competition: Prepare a solution of purified αvβ3 integrin and co-incubate it with varying concentrations of the test compound (e.g., this compound) in the coated wells for 3 hours at room temperature.[6]
-
Washing: Wash the plates three times with a wash buffer (e.g., TBS with 0.05% Tween-20) to remove unbound integrin and test compound.
-
Detection: Add a primary antibody specific for one of the integrin subunits (e.g., anti-β3). Following incubation and washing, add a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Substrate Addition: Add an HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: The signal intensity is inversely proportional to the binding affinity of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the integrin to the coated ligand.[6]
Flow Cytometry-Based Binding Assay
This method assesses the binding of a fluorescently labeled ligand to cells expressing the target receptor.
Protocol:
-
Cell Preparation: Harvest cells expressing αvβ3 integrin (e.g., U87MG glioblastoma cells) and resuspend them in a binding buffer (e.g., PBS with 1% BSA).
-
Incubation: Incubate the cells with a fluorescently labeled version of the test ligand (e.g., FITC-G-Pen-GRGDSPCA) at varying concentrations for 1 hour at 37°C.[8][9]
-
Washing: Wash the cells twice with cold binding buffer to remove unbound ligand.
-
Analysis: Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity of the cell population.
-
Specificity Control: To confirm specificity, perform a competition experiment by pre-incubating the cells with an excess of unlabeled ligand before adding the fluorescently labeled ligand. A significant decrease in fluorescence intensity indicates specific binding.[9]
Visualizing the Molecular Interactions and Pathways
Understanding the downstream consequences of ligand binding is as important as quantifying the binding itself. The following diagrams illustrate the experimental workflow for assessing specificity and the key signaling pathways activated by αvβ3 integrin engagement.
Caption: Experimental workflow for comparing the specificity of various ligands for αvβ3 integrin.
The binding of this compound to αvβ3 integrin triggers intracellular signaling cascades that regulate crucial cellular processes.
Caption: Simplified signaling pathway activated upon this compound binding to αvβ3 integrin.
Conclusion
This compound (Cilengitide) demonstrates high affinity for αvβ3 integrin, positioning it as a potent agent for targeting this receptor. Its performance, particularly when compared to linear RGD peptides, is superior due to its constrained cyclic structure which pre-organizes the key residues for optimal receptor binding. While it also exhibits affinity for αvβ5 integrin, its specificity profile has made it a valuable tool in both preclinical research and clinical investigations. For applications demanding even higher specificity, monoclonal antibodies like Abegrin may be considered, albeit with different pharmacokinetic profiles. The choice of a targeting agent will ultimately depend on the specific requirements of the research or therapeutic application, including desired affinity, selectivity, and in vivo behavior. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative assessments and validate the performance of their chosen ligands.
References
- 1. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cyclic RGD peptides for αvβ3 integrin detection in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 8. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of G-Pen-GRGDSPCA: A Guide for Laboratory Professionals
Based on available safety data for analogous RGD peptides, G-Pen-GRGDSPCA is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] However, it is crucial to handle all laboratory chemicals with caution and to adhere to institutional and local regulations for waste disposal.
Immediate Safety and Handling
Before disposal, ensure that appropriate personal protective equipment (PPE) is worn, including gloves and safety glasses. In case of accidental contact or spills, follow these first-aid measures:
| Incident | First-Aid Procedure |
| Skin Contact | Wash the affected area thoroughly with soap and water. If irritation develops, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2] |
| Inhalation | Move to an area with fresh air. If breathing becomes difficult, seek medical attention.[2][4] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[4] |
| Spill | Absorb the spill with an inert material such as sand or vermiculite.[4] Place the material in a sealed container for disposal.[4][5] Ventilate the area and clean the spill site thoroughly.[4] |
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its form (solid or liquid) and the presence of other hazardous materials.
Solid Waste Disposal (Lyophilized Peptide)
-
Assess for Contamination: Ensure the solid this compound is not mixed with any hazardous chemicals.
-
Containerization: Place the uncontaminated solid waste in a securely sealed and clearly labeled container.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to confirm the appropriate disposal method. In many cases, non-hazardous solid chemical waste can be disposed of in the regular trash.[6][7]
-
Documentation: Keep a record of the disposed chemical, including the date and method of disposal.
Liquid Waste Disposal (Solutions)
-
Check for Hazardous Components: Determine if the solution contains any hazardous solvents or other regulated chemicals. If so, it must be disposed of as hazardous waste.
-
Neutralization (if applicable): If the peptide is dissolved in a non-hazardous acidic or basic solution, neutralize it to a pH between 6 and 8.
-
Dilution: For small quantities of non-hazardous aqueous solutions, dilution with a large volume of water may be permissible for drain disposal.
-
Institutional Approval: Crucially, always obtain approval from your institution's EHS office before disposing of any liquid chemical waste down the drain. [8] Local regulations and wastewater treatment capabilities vary.
-
Hazardous Waste Stream: If the solution contains hazardous materials or if drain disposal is not permitted, it must be collected in a designated hazardous waste container, properly labeled, and disposed of through your institution's hazardous waste management program.[5]
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the general laboratory procedures for handling non-hazardous chemical waste are applicable. The core principle is to prevent the release of biologically active compounds into the environment.[9]
General Protocol for Rendering Biologically Active Peptides Inactive:
For institutions that require inactivation before disposal, a common method involves chemical degradation.
-
Prepare a 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl) solution.
-
Dissolve or dilute the peptide waste in the chosen solution. The strong acid or base will hydrolyze the peptide bonds, breaking the peptide into its constituent amino acids.
-
Allow the solution to stand for at least 24 hours to ensure complete degradation.
-
Neutralize the solution to a pH between 6 and 8.
-
Dispose of the neutralized solution in accordance with institutional guidelines for non-hazardous liquid waste.
The logical relationship for determining the appropriate disposal method is outlined in the following diagram.
By following these guidelines and, most importantly, consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. eurogentec.com [eurogentec.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling G-Pen-GRGDSPCA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling the cyclic peptide G-Pen-GRGDSPCA. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Activity | Required Personal Protective Equipment |
| Routine Handling & Weighing (Solid Form) | - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2] - Protective Clothing: Laboratory coat.[1][3] - Respiratory Protection: For handling powders, a dust respirator or a properly fitted N95 mask is necessary to prevent inhalation.[1] |
| Solution Preparation & Handling | - Eye Protection: Chemical splash goggles.[1][3] - Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] - Protective Clothing: Laboratory coat.[1][3] |
| Large Volume Operations or Potential for Splashing | - Eye Protection: Face shield worn over chemical splash goggles.[2][3] - Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] - Protective Clothing: Chemical-resistant apron over a laboratory coat.[3] |
| Accidental Spill Response | - Eye Protection: Chemical splash goggles.[4] - Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., rubber).[4] - Protective Clothing: Laboratory coat or gown. - Respiratory Protection: Appropriate respirator based on the scale and nature of the spill.[4] - Foot Protection: Rubber boots.[4] |
Operational and Disposal Plans
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is -20 ± 5 °C.
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
After handling, wash hands thoroughly before eating, drinking, or smoking.[1]
Spill Management: In the event of a spill, contain the material promptly using absorbent pads.[3] Avoid raising dust if the material is in solid form.[4] Clean the area with an appropriate disinfectant. Dispose of contaminated materials as chemical waste in accordance with local, state, and federal regulations.[3][4]
Disposal: Dispose of unused this compound and any contaminated waste in designated hazardous chemical waste containers.[4] Follow all institutional and governmental regulations for chemical waste disposal.[4] One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Experimental Workflow and Safety Protocols
The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
